molecular formula C11H11NO2 B071056 3-(1H-Indol-5-YL)propanoic acid CAS No. 192717-19-4

3-(1H-Indol-5-YL)propanoic acid

Cat. No.: B071056
CAS No.: 192717-19-4
M. Wt: 189.21 g/mol
InChI Key: QLLLZURKPNGXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Indol-5-yl)propanoic acid (CAS 192717-19-4) is a high-purity indole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a crucial synthetic intermediate and core structural motif in the design and development of novel bioactive molecules. Its primary research value lies in its role as a precursor for a class of potent indole-based cytosolic phospholipase A2α (cPLA2α) inhibitors . Structure-activity relationship (SAR) studies have demonstrated that the this compound scaffold is essential for this inhibitory activity, particularly when functionalized at the N1 position . Optimized inhibitors derived from this scaffold, such as ASB14780, have shown promising oral efficacy in preclinical models, including tetradecanoyl phorbol acetate-induced ear edema and ovalbumin-induced asthma models, highlighting its potential for investigating inflammatory pathways . With a molecular formula of C 11 H 11 NO 2 and a molecular weight of 189.21 g/mol, this propanoic acid-substituted indole offers versatile chemistry for further derivatization . Researchers utilize this compound in exploring treatments for inflammation and immune-related conditions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-indol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c13-11(14)4-2-8-1-3-10-9(7-8)5-6-12-10/h1,3,5-7,12H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLLLZURKPNGXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622432
Record name 3-(1H-Indol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192717-19-4
Record name 3-(1H-Indol-5-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-indol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route to 3-(1H-indol-5-yl)propanoic acid, a valuable building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and derivatives of this compound have been investigated for various therapeutic applications, including as inhibitors of cytosolic phospholipase A2α (cPLA2α), which are implicated in inflammatory diseases.[1][2] This document details the experimental protocols and presents quantitative data for the synthesis, tailored for researchers and professionals in the field of drug development.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved from commercially available 5-bromoindole. The general strategy involves a Heck reaction to introduce a propenoate group at the 5-position of the indole ring, followed by hydrolysis of the resulting ester and subsequent reduction of the double bond to yield the desired propanoic acid.

Below is a diagram illustrating the logical workflow of the synthesis.

Synthesis_Workflow Start Start: 5-Bromoindole Heck Heck Reaction (Methyl Acrylate) Start->Heck Pd(OAc)2, P(o-tolyl)3, Et3N Hydrolysis Ester Hydrolysis Heck->Hydrolysis aq. NaOH, THF-MeOH Reduction Double Bond Reduction Hydrolysis->Reduction H2, Pd/C, MeOH End End Product: This compound Reduction->End

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies.[1]

Step 1: Synthesis of Methyl (E)-3-(1H-indol-5-yl)acrylate

This step employs a Palladium-catalyzed Heck reaction to couple 5-bromoindole with methyl acrylate.

Materials:

  • 5-Bromoindole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)2)

  • Tri(o-tolyl)phosphine (P(o-tolyl)3)

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 5-bromoindole in acetonitrile, add triethylamine, methyl acrylate, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford methyl (E)-3-(1H-indol-5-yl)acrylate.

Step 2: Synthesis of (E)-3-(1H-indol-5-yl)acrylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl (E)-3-(1H-indol-5-yl)acrylate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (H2O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl (E)-3-(1H-indol-5-yl)acrylate in a mixture of THF and methanol.

  • Add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture to remove the organic solvents.

  • Dilute the aqueous residue with water and acidify with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield (E)-3-(1H-indol-5-yl)acrylic acid.

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid side chain.

Materials:

  • (E)-3-(1H-indol-5-yl)acrylic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (E)-3-(1H-indol-5-yl)acrylic acid in methanol.

  • Add 10% palladium on carbon catalyst.

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its intermediates.

StepReactantsKey ReagentsSolvent(s)Reaction Time (h)Temperature (°C)Yield (%)
1. Heck Reaction 5-Bromoindole, Methyl acrylatePd(OAc)2, P(o-tolyl)3, Et3NMeCNNot specifiedNot specified~80-90
2. Ester Hydrolysis Methyl (E)-3-(1H-indol-5-yl)acrylateaq. NaOHTHF, MeOHNot specifiedRoom Temp.>95
3. Double Bond Reduction (E)-3-(1H-indol-5-yl)acrylic acidH2, Pd/CMeOHNot specifiedRoom Temp.>95

Note: Yields are approximate and can vary based on reaction scale and purification methods.

Chemical Reaction Pathway

The detailed chemical transformations are depicted in the following diagram.

Reaction_Scheme cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Ester Hydrolysis cluster_step3 Step 3: Reduction 5-Bromoindole 5-Bromoindole Intermediate_1 Methyl (E)-3-(1H-indol-5-yl)acrylate 5-Bromoindole->Intermediate_1 Pd(OAc)2, P(o-tolyl)3, Et3N, MeCN Methyl Acrylate Intermediate_2 (E)-3-(1H-indol-5-yl)acrylic acid Intermediate_1->Intermediate_2 aq. NaOH, THF/MeOH Final_Product This compound Intermediate_2->Final_Product H2, Pd/C, MeOH

Caption: Synthetic scheme for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental nuances and characterization data.[1] The versatility of the indole core continues to make it a focal point in the development of novel therapeutics.

References

A Technical Guide to the Chemical Properties of 3-(1H-Indol-5-yl)propanoic Acid and its Isomer 3-(1H-Indol-3-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(1H-indol-5-yl)propanoic acid and its more extensively studied isomer, 3-(1H-indol-3-yl)propanoic acid, also known as Indole-3-propionic acid (IPA). Due to the limited publicly available data for the 5-yl isomer, this document will primarily focus on the well-documented 3-yl isomer, while presenting the available information for the 5-yl variant.

Chemical Identity and Properties

A summary of the key chemical identifiers and physicochemical properties for both isomers is presented below. It is important to note the significant disparity in the available data between the two compounds.

This compound

This isomer is primarily available as a chemical intermediate for organic synthesis and pharmaceutical research.[1]

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N/AN/A
CAS Number 192717-19-4[1][2][3][4]
Molecular Formula C₁₁H₁₁NO₂[1][2][3][4][5]
Molecular Weight 189.21 g/mol [1][3]
Appearance N/AN/A
Melting Point N/AN/A
Boiling Point N/AN/A
Solubility N/AN/A
pKa N/AN/A
logP 2.1851[5]
Purity 95%[1][2]
Storage 2-8 °C or Room Temperature, protect from light, keep sealed and dry[1][2][3]
3-(1H-Indol-3-yl)propanoic Acid (Indole-3-propionic Acid, IPA)

This isomer is a well-characterized compound with known biological activities. It is a metabolite produced by the human gut microbiota.[6]

PropertyValueSource
IUPAC Name 3-(1H-indol-3-yl)propanoic acid[7][8][9]
Synonyms 3-Indolepropionic acid, Indole-3-propionic acid, IPA, β-(3-Indolyl)propionic acid[7][9]
CAS Number 830-96-6[7][9]
Molecular Formula C₁₁H₁₁NO₂[7][9]
Molecular Weight 189.21 g/mol [7][10]
Appearance White patchy crystals, Off-white to light brown crystalline solid[10][11]
Melting Point 132-135 °C[7]
Boiling Point 417.6 ± 20.0 °C at 760 mmHg; 82 °C (Note: Significant discrepancy in reported values)[10][12]
Solubility Slightly soluble in cold water; Soluble in hot water, ethanol (50 mg/mL), ether, acetone, benzene, chloroform, ethyl acetate, DMF (~30 mg/mL), and DMSO (~30 mg/mL)[7][10]
pKa 4.77 ± 0.10 (Predicted)[10]
logP 1.76, 2.4[12][13]

Biological Activity and Signaling Pathways of 3-(1H-Indol-3-yl)propanoic Acid

Indole-3-propionic acid (IPA) has garnered significant interest for its diverse biological activities. It is recognized as a potent antioxidant and has been investigated for its therapeutic potential in various diseases.[12]

Antioxidant and Neuroprotective Effects

IPA is a powerful scavenger of hydroxyl radicals, even more so than melatonin.[12] Unlike many other antioxidants, it does not appear to generate reactive pro-oxidant intermediates after scavenging radicals.[12] This property has led to research into its potential for treating neurodegenerative conditions like Alzheimer's disease.[6][12]

Anti-inflammatory Activity

IPA has been shown to exhibit anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[14] This inhibition leads to a reduction in the production of pro-inflammatory cytokines, suggesting its potential in managing inflammatory conditions.[14]

NF-kB Signaling Pathway Inhibition by IPA Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex IkB IkB IKK Complex->IkB phosphorylates NF-kB (p50/p65) NF-kB (p50/p65) IkB->NF-kB (p50/p65) releases Nucleus Nucleus NF-kB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates IPA IPA IPA->IKK Complex inhibits

Caption: Inhibition of the NF-κB signaling pathway by Indole-3-propionic acid (IPA).

Other Potential Activities

Research has also suggested that derivatives of indole-propanoic acid may possess antimicrobial, antifungal, anti-allergic, and antitumor properties, highlighting the therapeutic potential of this chemical scaffold.[15][16][17]

Experimental Protocols

Synthesis of 3-(1H-indol-3-yl)propanoic Acid Derivatives

A general method for synthesizing derivatives of 3-(1H-indol-3-yl)propanoic acid involves the reaction of indole-3-carbaldehyde with a substituted phenyl compound, followed by reaction with 2-bromopropanoic acid.[16]

Synthesis of Indole-propanoic Acid Derivatives Indole-3-carbaldehyde Indole-3-carbaldehyde Intermediate_Chalcone Intermediate_Chalcone Indole-3-carbaldehyde->Intermediate_Chalcone Base Substituted_Phenyl_Compound Substituted_Phenyl_Compound Substituted_Phenyl_Compound->Intermediate_Chalcone Final_Product Final_Product Intermediate_Chalcone->Final_Product Pyrimidine, Reflux 2-Bromopropanoic_Acid 2-Bromopropanoic_Acid 2-Bromopropanoic_Acid->Final_Product

Caption: General synthesis workflow for indole-propanoic acid derivatives.

A patented process for the production of 3-indolepropionic acids involves reacting an indole with acrylic acid at elevated temperatures (225-300 °C) in the presence of a strong base catalyst such as sodium hydroxide or potassium hydroxide.[18]

Conclusion

While this compound serves as a valuable building block in synthetic chemistry, its biological properties remain largely unexplored in publicly accessible literature. In contrast, its isomer, 3-(1H-indol-3-yl)propanoic acid (IPA), is a well-documented, biologically active molecule with significant therapeutic potential, particularly in the realms of neuroprotection and anti-inflammatory applications. Further research into the biological activities of the 5-yl isomer may reveal novel therapeutic avenues. This guide provides a foundational resource for professionals in the fields of chemical research and drug development.

References

An In-depth Technical Guide to 3-(1H-Indol-5-YL)propanoic acid (CAS: 192717-19-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-YL)propanoic acid, with the Chemical Abstracts Service (CAS) number 192717-19-4, is a heterocyclic compound featuring an indole core functionalized with a propanoic acid group at the 5-position. This molecule serves as a valuable building block in medicinal chemistry and drug discovery, primarily explored for its potential as an intermediate in the synthesis of various biologically active molecules.[1] Its structural isomer, 3-(1H-indol-3-yl)propanoic acid (IPA), is a well-characterized microbial metabolite of tryptophan with extensive biological activities. However, the 5-substituted isomer possesses distinct chemical and pharmacological properties that warrant specific investigation.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, plausible synthetic routes, and known biological activities with a focus on its role as a scaffold for developing G-protein coupled receptor 40 (GPR40) agonists and cytosolic phospholipase A2α (cPLA2α) inhibitors.

Chemical and Physical Properties

This compound is a solid at room temperature and should be stored in a dry, sealed container away from light.[1]

PropertyValueSource
CAS Number 192717-19-4[1]
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
MDL Number MFCD11100576[1]

Synthesis and Experimental Protocols

3.1. Proposed Synthetic Pathway

A potential synthetic route involves a multi-step process starting from a suitable indole precursor. A common strategy is the Fischer indole synthesis followed by functionalization at the 5-position. An alternative, and more direct approach for introducing the propanoic acid side chain, is through a Heck reaction or a similar cross-coupling reaction on a 5-bromoindole precursor.

A generalized synthetic scheme for related indole-5-propanoic acid derivatives is presented below.[2] This involves the Sonogashira coupling to introduce an aryl group at the C2 position, followed by cyclization to form the indole ring, and subsequent hydrolysis to yield the final propanoic acid. To synthesize the parent compound, one would start with a precursor that does not have the aryl halide for the Sonogashira reaction, or a protecting group that can be removed.

Synthesis_Workflow reagent1 Aryl Halide, PdCl₂(PPh₃)₂, CuI, TEA, DMF step1 Sonogashira Reaction reagent2 AuCl₃, EtOH step2 Indole Ring Formation reagent3 NaOH, MeOH step3 Hydrolysis start Key Intermediate (e.g., 5-bromoindole derivative) start->step1 intermediate1 Indole Precursor with Alkynyl Group step1->intermediate1 a intermediate1->step2 intermediate2 Ester-protected Indole-5-propanoate step2->intermediate2 b intermediate2->step3 end 3-(1H-Indol-5-YL)propanoic acid derivative step3->end c

Figure 1: Generalized synthetic workflow for indole-5-propanoic acid derivatives.

3.2. Experimental Protocol: General Procedure for Hydrolysis (Final Step)

This protocol is adapted from the synthesis of related derivatives and outlines the final hydrolysis step to yield the carboxylic acid.[2]

  • Dissolution: Dissolve the ester-protected indole-5-propanoate intermediate in a suitable solvent mixture, such as methanol (MeOH) and water.

  • Base Addition: Add an excess of a base, such as sodium hydroxide (NaOH), to the solution.

  • Reaction: Stir the reaction mixture at a moderate temperature (e.g., 40 °C) for a sufficient period to ensure complete hydrolysis of the ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with a suitable acid (e.g., 1N HCl) to a pH of approximately 3-4.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

3.3. Analytical Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is recommended to determine the purity of the final compound.

Biological Activity and Signaling Pathways

Research into this compound and its derivatives has primarily focused on two key biological targets: G-protein coupled receptor 40 (GPR40) and cytosolic phospholipase A2α (cPLA2α).

4.1. GPR40 Agonism

GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising therapeutic target for the treatment of type 2 diabetes. Its activation in pancreatic β-cells by free fatty acids leads to an enhancement of glucose-stimulated insulin secretion (GSIS).[2][3]

A series of 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives have been identified as potent GPR40 agonists.[2] Notably, some of these derivatives have been characterized as GPR40 full agonists, activating both the Gq and Gs signaling pathways.[3][4] This dual activation is considered beneficial for promoting insulin and glucagon-like peptide-1 (GLP-1) secretion.[3]

The table below summarizes the GPR40 agonistic activity of some representative 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives.[2]

CompoundR (Aryl Group)EC₅₀ (nM) for GPR40
8h 4-fluoro-2-methylphenyl58.6
8i 2,5-dimethylphenyl37.8
8o 2,4-dimethylphenyl9.4

4.1.1. GPR40 Signaling Pathway

The activation of GPR40 by an agonist like a this compound derivative initiates a cascade of intracellular events leading to enhanced insulin secretion. This involves both Gq- and Gs-mediated pathways.

GPR40_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq Gq GPR40->Gq Activates Gs Gs GPR40->Gs Activates PLC PLC Gq->PLC Activates AC AC Gs->AC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes cAMP cAMP AC->cAMP Converts ATP to IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC PKC DAG->PKC Activates InsulinVesicles Insulin Vesicles Ca_ER->InsulinVesicles Promote Exocytosis PKC->InsulinVesicles Promote Exocytosis ATP ATP PKA PKA cAMP->PKA Activates PKA->InsulinVesicles Promote Exocytosis Insulin_Secretion Insulin Secretion InsulinVesicles->Insulin_Secretion Leads to Ligand 3-(1H-Indol-5-YL) propanoic acid Derivative Ligand->GPR40 Binds and Activates

Figure 2: GPR40 signaling pathway activated by indole-5-propanoic acid derivatives.

4.2. Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid have also been designed and evaluated as inhibitors of cytosolic phospholipase A2α (cPLA2α).[5][6] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. Inhibition of this enzyme is a therapeutic strategy for various inflammatory conditions.

Structure-activity relationship (SAR) studies have revealed that the 1-(p-O-substituted)phenyl, 3-phenylethyl, and 5-propanoic acid groups on the indole core are important for potent inhibitory activity against cPLA2α.[5] One of the optimized compounds, 56n (ASB14780), demonstrated significant inhibitory potency and oral efficacy in animal models of inflammation and asthma.[5][6]

The table below shows the inhibitory activity of a lead compound from this series.[5]

CompoundDescriptionIC₅₀ (µM) against isolated cPLA2α
13b 3-(3-phenethyl-1-phenyl-1H-indol-5-yl)propanoic acid0.075

Conclusion

This compound is a versatile chemical scaffold with significant potential in drug discovery. While its own biological activities are not extensively documented, its derivatives have shown promising activity as GPR40 full agonists for the potential treatment of type 2 diabetes and as cPLA2α inhibitors for inflammatory diseases. The synthetic methodologies developed for its derivatives provide a solid foundation for the synthesis of the parent compound and further exploration of its chemical space. This technical guide summarizes the current knowledge on this compound, providing a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. Further investigation into the direct biological effects of this compound is warranted to fully elucidate its therapeutic potential.

References

The Multifaceted Biological Activities of 3-(1H-Indol-5-YL)propanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 3-(1H-indol-5-yl)propanoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been extensively investigated as potent and selective modulators of various physiological pathways implicated in inflammation, metabolic disorders, and allergic diseases. This technical guide provides an in-depth overview of the core biological activities of these derivatives, focusing on their roles as antagonists of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), inhibitors of cytosolic phospholipase A2α (cPLA2α), and agonists of G-protein coupled receptor 40 (GPR40). Detailed experimental protocols, quantitative activity data, and visualizations of key signaling pathways and experimental workflows are presented to support further research and drug development efforts in this area.

Core Biological Activities and Data

The biological activities of this compound derivatives are largely dictated by the nature and position of substituents on the indole core. Structure-activity relationship (SAR) studies have enabled the optimization of these compounds for specific targets, leading to the identification of potent and selective modulators.

CRTH2 Receptor Antagonism

A significant area of investigation for this compound derivatives has been their potential as antagonists of the CRTH2 receptor, a key player in type 2 inflammatory responses. The CRTH2 receptor is activated by prostaglandin D2 (PGD2), leading to the migration and activation of Th2 lymphocytes, eosinophils, and basophils, which are central to the pathophysiology of asthma and allergic diseases.[1] Antagonism of this receptor is a promising therapeutic strategy for these conditions.

Quantitative Data for CRTH2 Antagonists

Compound IDModificationAssay TypeIC50 (nM)Reference
Indole-1-sulfonyl-3-acetic acid derivativeN-sulfonyl-3-acetic acid substitutionCRTH2 BindingPotent[2]
7-Azaindole-3-acetic acid derivative7-Azaindole coreEosinophil Shape ChangeHighly Potent[3]
Thiazoleacetic acid derivativeThiazoleacetic acid scaffoldCRTH2 BindingPotent[4]
Cytosolic Phospholipase A2α (cPLA2α) Inhibition

Certain 3-(1-aryl-1H-indol-5-yl)propanoic acids have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA2α).[5][6] This enzyme plays a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. Inhibition of cPLA2α is therefore a key target for the development of anti-inflammatory drugs.

Quantitative Data for cPLA2α Inhibitors

Compound IDN1-Phenyl SubstitutionC3-SubstitutioncPLA2α IC50 (µM)Reference
13a UnsubstitutedBenzyl0.18[5]
13b UnsubstitutedPhenethyl0.075[5]
56n (ASB14780) p-O-substitutedPhenethylPotent[5][6]
GPR40 Agonism

Derivatives of 3-(2-aryl-1H-indol-5-yl)propanoic acid have been developed as agonists for G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7] GPR40 is predominantly expressed on pancreatic β-cells and plays a role in glucose-stimulated insulin secretion. Agonism of GPR40 is a therapeutic strategy for the treatment of type 2 diabetes.

Quantitative Data for GPR40 Agonists

Compound IDC2-Aryl SubstitutionGPR40 Agonistic Activity (EC50, nM)Reference
8h Substituted Phenyl58.6[7]
8i Substituted Phenyl37.8[7]
8o Substituted Phenyl9.4[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

CRTH2 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds to the CRTH2 receptor.

Materials:

  • HEK293 cells stably expressing human CRTH2.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA.

  • Radioligand: [3H]-PGD2.

  • Non-specific competitor: 10 µM unlabeled PGD2.

  • Test compounds.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, add 50 µL of test compound dilutions, 50 µL of [3H]-PGD2 (final concentration ~2.5 nM), and 150 µL of cell membrane suspension (20-40 µg protein).

  • For total binding, add 50 µL of binding buffer instead of the test compound.

  • For non-specific binding, add 50 µL of 10 µM unlabeled PGD2.

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold binding buffer.

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit PGD2-induced shape change in eosinophils, a hallmark of their activation.

Materials:

  • Isolated human eosinophils.

  • Assay Buffer (e.g., HBSS with Ca2+ and Mg2+).

  • PGD2.

  • Test compounds.

  • Formaldehyde solution for cell fixation.

  • Flow cytometer.

Procedure:

  • Pre-incubate isolated human eosinophils with various concentrations of the test compound or vehicle control for 15 minutes at 37°C.

  • Stimulate the cells with a sub-maximal concentration of PGD2 (e.g., 10 nM) for 5-10 minutes at 37°C.

  • Fix the cells by adding an equal volume of cold 4% formaldehyde solution.

  • Analyze the cell morphology by flow cytometry, measuring changes in forward scatter (FSC) and side scatter (SSC).

  • Quantify the percentage of cells that have undergone a shape change and determine the IC50 of the test compounds.

cPLA2α Enzyme Inhibition Assay

This assay determines the inhibitory activity of compounds against the cPLA2α enzyme.

Materials:

  • Recombinant human cPLA2α enzyme.

  • Substrate: Vesicles containing a fluorescently labeled phospholipid (e.g., NBD-PC).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 1 mM DTT.

  • Test compounds.

  • Fluorescence plate reader.

Procedure:

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the cPLA2α enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding the substrate vesicles.

  • Monitor the increase in fluorescence over time at an appropriate excitation/emission wavelength (e.g., 460/534 nm for NBD). The cleavage of the fluorescent phospholipid by cPLA2α results in an increase in fluorescence.

  • Calculate the initial reaction rates and determine the IC50 values of the test compounds.

GPR40 NFAT Luciferase Reporter Assay

This cell-based assay is used to screen for GPR40 agonists by measuring the activation of the NFAT signaling pathway.

Materials:

  • CHO-K1 or HEK293 cells co-transfected with human GPR40 and an NFAT-responsive luciferase reporter gene.

  • Cell culture medium.

  • Test compounds.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Seed the transfected cells in a 96-well plate and incubate overnight.

  • Replace the medium with serum-free medium and add the test compounds at various concentrations.

  • Incubate the cells for 5-6 hours at 37°C.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 values of the test compounds.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

CRTH2 Signaling Pathway

CRTH2_Signaling PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Gi Gαi CRTH2->Gi Activates Gbg Gβγ CRTH2->Gbg Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gbg->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Responses (Migration, Activation, Cytokine Release) cAMP->Cellular_Response Inhibits IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Ca2->Cellular_Response

Caption: CRTH2 receptor signaling cascade upon PGD2 binding.

General Workflow for Biological Activity Screening

Screening_Workflow start Start: Library of 3-(1H-Indol-5-YL)propanoic Acid Derivatives primary_assay Primary Screening Assay (e.g., Binding Assay) start->primary_assay hit_compounds Hit Compounds primary_assay->hit_compounds secondary_assay Secondary Functional Assay (e.g., Cell-based Assay) hit_compounds->secondary_assay confirmed_hits Confirmed Hits secondary_assay->confirmed_hits sar_study Structure-Activity Relationship (SAR) Study confirmed_hits->sar_study lead_optimization Lead Optimization sar_study->lead_optimization end End: Lead Candidate lead_optimization->end

Caption: A generalized workflow for screening and optimizing indole derivatives.

Synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids

Synthesis_Workflow indole Substituted Indole suzuki_coupling Suzuki Coupling indole->suzuki_coupling aryl_boronic_acid Aryl Boronic Acid aryl_boronic_acid->suzuki_coupling intermediate1 1-Aryl-indole Intermediate suzuki_coupling->intermediate1 acylation Friedel-Crafts Acylation intermediate1->acylation intermediate2 Acylated Indole acylation->intermediate2 wittig_reaction Wittig or Horner-Wadsworth-Emmons Reaction intermediate2->wittig_reaction intermediate3 α,β-Unsaturated Ester wittig_reaction->intermediate3 hydrolysis Ester Hydrolysis intermediate3->hydrolysis final_product 3-(1-Aryl-1H-indol-5-yl)propanoic Acid hydrolysis->final_product

Caption: A representative synthetic route to 3-(1-aryl-1H-indol-5-yl)propanoic acids.

Conclusion

The this compound scaffold has proven to be a rich source of biologically active molecules with significant therapeutic potential. The derivatives discussed in this guide, acting as CRTH2 antagonists, cPLA2α inhibitors, and GPR40 agonists, highlight the chemical tractability and diverse pharmacological applications of this core structure. The provided data, experimental protocols, and pathway visualizations offer a solid foundation for researchers and drug development professionals to build upon in their quest for novel therapeutics for inflammatory, allergic, and metabolic diseases. Further exploration of this chemical space is warranted to uncover new biological activities and to optimize existing lead compounds for clinical development.

References

An In-depth Technical Guide to the Discovery and History of Indolepropanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolepropanoic acids, a class of tryptophan-derived metabolites, have garnered significant scientific interest due to their diverse biological activities and therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of the three main isomers: indole-1-propionic acid, indole-2-propionic acid, and the extensively studied indole-3-propionic acid. We delve into the key experimental methodologies for their synthesis, present quantitative data in structured tables, and visualize the intricate signaling pathways they modulate. This document serves as a core resource for researchers and professionals in drug development seeking a deeper understanding of these promising compounds.

Introduction

The indolepropanoic acids are a group of aromatic carboxylic acids characterized by an indole nucleus linked to a propanoic acid moiety. While sharing a common structural backbone, the position of the propanoic acid chain on the indole ring dictates their distinct chemical and biological properties. The most prominent and well-researched of these is indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota with potent antioxidant, anti-inflammatory, and neuroprotective effects.[1] Its isomers, indole-1-propionic acid and indole-2-propionic acid, are less studied but represent an emerging area of research. This guide will explore the historical context of their discovery, from early synthetic chemistry to their identification as key players in host-microbiome interactions.

Discovery and History

The journey of indolepropanoic acids from chemical curiosities to molecules of significant biological relevance spans over a century of scientific inquiry.

Indole-3-Propionic Acid (IPA): The Microbiome's Messenger

The neuroprotective, antioxidant, and anti-amyloid properties of IPA were first reported in 1999.[2] However, its origins as a product of microbial metabolism were elucidated later. It is now understood that IPA is endogenously produced by the human gut microbiota, with the species Clostridium sporogenes being a key synthesizer.[2] This bacterium metabolizes tryptophan, an essential amino acid, into IPA.[2] This discovery has been pivotal in understanding the gut-brain axis and the influence of microbial metabolites on host health. Research has since expanded to investigate its role in various conditions, including neurodegenerative diseases, inflammatory bowel disease, and metabolic disorders.[3][4][5]

Indole-1-Propionic Acid and Indole-2-Propionic Acid: The Lesser-Known Isomers

The histories of indole-1-propionic acid and indole-2-propionic acid are primarily rooted in synthetic organic chemistry. Early methods for the synthesis of indole-1-propionic acid involved the reaction of indole with acrylic acid. More contemporary approaches utilize the cyanoethylation of indole followed by hydrolysis of the resulting indole-1-propionitrile. The biological activities of these isomers are not as extensively characterized as those of IPA, representing a promising frontier for future research.

Chemical Synthesis of Indolepropanoic Acids

Several synthetic routes have been developed for the production of indolepropanoic acids, each with its own advantages and historical significance.

Fischer Indole Synthesis

A classic method for the synthesis of indole derivatives, the Fischer indole synthesis, can be adapted to produce indolepropanoic acids. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from a ketone or aldehyde.[6]

Synthesis from Indole

More direct methods starting from the indole core are commonly employed for the synthesis of indole-3-propionic acid.

A historical and practical method involves the reaction of indole with acrylonitrile to form 3-indolepropionitrile, which is subsequently hydrolyzed to yield indole-3-propionic acid.[7]

Another established method is the reaction of indole with β-propiolactone, which directly yields indole-3-propionic acid.

Multi-component Synthesis

Modern synthetic chemistry has introduced efficient one-pot, multi-component reactions for the synthesis of 3-indolepropionic acids, offering high yields and procedural simplicity.[8]

Synthesis of Indole-1-Propionic Acid

The synthesis of indole-1-propionic acid is typically achieved through the cyanoethylation of indole with acrylonitrile, followed by the hydrolysis of the resulting nitrile.[9]

Synthesis of Indole-2-Propionic Acid

The synthesis of indole-2-propionic acid is more complex and can be achieved through multi-step sequences, often starting from 2-substituted indoles such as ethyl indole-2-carboxylate.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the synthesis of indolepropanoic acids.

Synthesis of 3-Indolepropionic Acid via Reaction with Acrylic Acid

Example Protocol: [7]

  • Reactants: Indole (2.0 mols), acrylic acid (2.2 mols), and potassium hydroxide (85% purity, 2.7 mols).

  • Procedure:

    • The reactants are heated at 250°C in a stainless steel rocker autoclave under autogenous pressure for 17 hours.

    • The reaction mixture is cooled to below 100°C, and 500 ml of water is added.

    • The mixture is held at 100°C for 30 minutes to dissolve the potassium salt of the product.

    • After cooling, the mixture is filtered to remove unreacted indole and then acidified to approximately pH 1 with concentrated hydrochloric acid.

    • The precipitated solids are collected and dried to yield crude 3-indolepropionic acid.

  • Purification: The crude product can be recrystallized from water.

Multi-component Synthesis of 3-Indolepropionic Acids

Example Protocol: [8]

  • Reactants: Commercially available indoles, aldehydes, and malonic acid.

  • Procedure: A three-component, one-pot procedure is employed. While the specific conditions can vary, a typical approach involves the condensation of the three components in a suitable solvent, often with a catalyst. This methodology affords high yields without the need for chromatographic purification.

Synthesis of Indole-1-propionitrile (Precursor to Indole-1-propionic acid)

Example Protocol: [9]

  • Reactants: Indole derivatives, acrylonitrile, pyridine, and potassium hydroxide.

  • Procedure:

    • Cyanoethylation of the indole derivative is carried out using acrylonitrile in a mixture of pyridine and potassium hydroxide.

    • The resulting indole-1-propionitrile derivatives are formed.

    • These nitriles can be readily hydrolyzed in a basic medium to the corresponding indole-1-propionic acid derivatives.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and biological activity of indolepropanoic acids.

Synthesis Method Reactants Conditions Yield Reference
Reaction with Acrylic AcidIndole, Acrylic Acid, KOH250°C, 17h80% (crude)[7]
Multi-component SynthesisIndole, Aldehyde, Malonic AcidVariesHigh[8]
Compound Biological Activity Model System Quantitative Measure Reference
Indole-3-propionic acidNeuroprotectionPrimary neurons and neuroblastoma cellsSignificant reduction in toxicity from amyloid β-protein[10]
Indole-3-propionic acidAnti-inflammatoryProximal tubular cellsSuppression of indoxyl sulfate-induced gene expression[1]
Indole-3-propionic acidAhR ActivationReporter gene assayDose-dependent activation[11]
Indole-3-propionic acidPXR ActivationIn vivo mouse modelInduction of PXR target genes (Mdr1, Cyp3a11, Ugt1a1)[3][4]

Signaling Pathways

Indole-3-propionic acid exerts many of its biological effects through the activation of specific intracellular signaling pathways, most notably the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR) pathways.[12]

Aryl Hydrocarbon Receptor (AhR) Signaling

IPA is a known ligand for the AhR, a ligand-activated transcription factor.[13] Upon binding IPA, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of target genes, modulating their transcription.[14] This pathway is implicated in the regulation of immune responses and cellular metabolism.[15]

AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic acid AhR_complex AhR-Hsp90-AIP-p23 Complex IPA->AhR_complex Binds AhR AhR AhR_complex->AhR Releases Chaperones Hsp90, AIP, p23 ARNT ARNT AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT Dimerizes with XRE XRE (DNA) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->Target_Genes Regulates

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Pregnane X Receptor (PXR) Signaling

IPA is also an agonist for the PXR, a nuclear receptor that plays a crucial role in xenobiotic metabolism and inflammation.[3][4] Activation of PXR by IPA leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PXR response elements (PXREs) on DNA, regulating the expression of genes involved in detoxification and immune modulation, such as those encoding for cytochrome P450 enzymes and drug transporters.[3][4][5] This pathway is particularly important for maintaining intestinal barrier function.[2]

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic acid PXR PXR IPA->PXR Activates RXR RXR PXR_RXR PXR-RXR Complex PXR->PXR_RXR Dimerizes with PXRE PXRE (DNA) PXR_RXR->PXRE Binds Target_Genes Target Gene Transcription (e.g., MDR1, CYP3A4) PXRE->Target_Genes Regulates

Pregnane X Receptor (PXR) Signaling Pathway.

Conclusion

The study of indolepropanoic acids, particularly indole-3-propionic acid, has evolved from fundamental organic chemistry to the forefront of microbiome research and drug discovery. The intricate relationship between gut bacteria, dietary tryptophan, and the production of these bioactive molecules highlights a complex and elegant system of inter-kingdom communication that profoundly impacts host health. The well-documented antioxidant, anti-inflammatory, and neuroprotective properties of IPA, mediated through signaling pathways such as AhR and PXR, present exciting opportunities for the development of novel therapeutics for a range of diseases. While the biological roles of indole-1-propionic acid and indole-2-propionic acid are less understood, they represent a fertile ground for future investigation. This technical guide provides a solid foundation for researchers and drug development professionals to further explore the fascinating world of indolepropanoic acids and unlock their full therapeutic potential.

References

An In-depth Technical Guide to 3-(1H-Indol-5-YL)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-yl)propanoic acid is a key heterocyclic building block in medicinal chemistry. While its intrinsic biological activity is not extensively documented, its rigid indole core and modifiable propanoic acid side chain make it a valuable scaffold for the synthesis of potent and selective modulators of various biological targets. This technical guide provides a comprehensive review of the synthesis, chemical properties, and, most importantly, the application of this compound as a central structural motif in the development of novel therapeutics, with a focus on its role in generating inhibitors of cytosolic phospholipase A2α (cPLA2α) and agonists of G-protein coupled receptor 40 (GPR40).

Chemical Properties

PropertyValue
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Solid
Storage Room temperature, away from light, dry, sealed

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound core is a multi-step process that allows for the introduction of various substituents to explore structure-activity relationships (SAR). The general synthetic workflow involves the construction of the indole ring system, followed by modifications at different positions.

G cluster_synthesis General Synthetic Workflow start Starting Materials (e.g., substituted anilines, alkynes) intermediate1 Key Intermediate (e.g., substituted 2-alkynyl aniline) start->intermediate1 indole_formation Indole Ring Formation (e.g., Gold-catalyzed cyclization) intermediate1->indole_formation propanoic_acid_addition Addition of Propanoic Acid Moiety (e.g., Heck reaction with methyl acrylate followed by hydrolysis) indole_formation->propanoic_acid_addition core_molecule This compound Core propanoic_acid_addition->core_molecule derivatization Derivatization (e.g., N-arylation, C2-arylation) core_molecule->derivatization final_compounds Final Bioactive Compounds derivatization->final_compounds

General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of 3-(2-aryl-1H-indol-5-yl)propanoic Acid Derivatives (GPR40 Agonists)

This protocol is adapted from the synthesis of GPR40 agonists.[1]

  • Esterification of 4-amino-3-iodobenzoic acid: 4-amino-3-iodobenzoic acid is refluxed in ethanol with sulfuric acid to yield ethyl 4-amino-3-iodobenzoate.

  • Sonogashira Coupling: The resulting ester is coupled with a terminal alkyne (e.g., phenylacetylene) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI) in a suitable solvent like triethylamine to form the corresponding 2-alkynyl aniline intermediate.

  • Indole Formation: The 2-alkynyl aniline intermediate undergoes gold-catalyzed (e.g., AuCl₃) cyclization in a solvent such as ethanol to form the ethyl 3-(2-aryl-1H-indol-5-yl)propanoate.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid using a base like sodium hydroxide in a mixture of THF and methanol, followed by acidification to yield the desired 3-(2-aryl-1H-indol-5-yl)propanoic acid derivative.

Role in the Development of cPLA2α Inhibitors

Derivatives of this compound have been investigated as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade.[2][3] The structure-activity relationship studies reveal that the 1-aryl group, a substituent at the 3-position, and the 5-propanoic acid group on the indole core are crucial for inhibitory activity.

Signaling Pathway of cPLA2α

G cluster_cPLA2a cPLA2α Signaling Pathway stimuli Inflammatory Stimuli (e.g., cytokines, growth factors) receptor Cell Surface Receptor stimuli->receptor increase_ca2 ↑ Intracellular Ca²⁺ receptor->increase_ca2 mapk MAPK Activation receptor->mapk cpla2a_active Active cPLA2α (membrane-bound) increase_ca2->cpla2a_active cpla2a_inactive Inactive cPLA2α (cytosol) mapk->cpla2a_inactive Phosphorylation cpla2a_inactive->cpla2a_active Translocation to membrane aa Arachidonic Acid cpla2a_active->aa Hydrolysis membrane Membrane Phospholipids membrane->cpla2a_active eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids Metabolism by COX/LOX enzymes inflammation Inflammation eicosanoids->inflammation inhibitor 3-(1-Aryl-1H-indol-5-yl) propanoic acid derivatives inhibitor->cpla2a_active Inhibition

Inhibition of the cPLA2α signaling pathway.
Quantitative Data: cPLA2α Inhibition

The following table summarizes the inhibitory activity of selected 3-(1-aryl-1H-indol-5-yl)propanoic acid derivatives against cPLA2α.[3]

CompoundR (substituent at C3)N-substituentIC₅₀ (µM)
13a BenzylPhenyl0.18
13b PhenethylPhenyl0.075
56n (ASB14780) Phenethyl4-(2-morpholinoethoxy)phenyl0.007
Experimental Protocol: cPLA2α Enzyme Assay

This protocol is a general representation based on methods described for cPLA2α inhibitors.[2]

  • Enzyme Preparation: Recombinant human cPLA2α is used as the enzyme source.

  • Substrate Preparation: A fluorescent substrate, such as a derivative of arachidonic acid linked to a fluorophore, is prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with varying concentrations of the test compound (derivatives of this compound) for a specified time.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorescent substrate.

  • Signal Detection: The increase in fluorescence, resulting from the cleavage of the substrate by cPLA2α, is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Role in the Development of GPR40 Agonists

This compound has also been employed as a scaffold for the development of G-protein coupled receptor 40 (GPR40) agonists. GPR40, also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin secretion.[1]

Signaling Pathway of GPR40

G cluster_gpr40 GPR40 Signaling Pathway ligand Ligand (e.g., Free Fatty Acids, 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives) gpr40 GPR40 (FFAR1) ligand->gpr40 gq Gαq gpr40->gq Activation plc Phospholipase C (PLC) gq->plc Activation ip3 IP₃ plc->ip3 Cleavage dag DAG plc->dag Cleavage pip2 PIP₂ pip2->plc er Endoplasmic Reticulum ip3->er Binds to IP₃ receptor increase_ca2 ↑ Intracellular Ca²⁺ er->increase_ca2 Ca²⁺ release insulin_secretion Insulin Secretion increase_ca2->insulin_secretion Potentiation

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-(1H-Indol-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-yl)propanoic acid is a molecule of significant interest in pharmacology and drug development. This guide focuses primarily on the extensively studied isomer, 3-(1H-Indol-3-yl)propanoic acid , commonly known as Indole-3-propionic acid (IPA) . IPA is a metabolite produced exclusively by the gut microbiota from dietary tryptophan and acts as a crucial signaling molecule in host-microbe interactions[1][2]. Its therapeutic potential has been explored in a wide range of diseases, including inflammatory bowel disease (IBD), neurodegenerative disorders like Alzheimer's disease, metabolic diseases, and infectious diseases such as tuberculosis[3][4][5][6].

This document provides a comprehensive overview of the known and potential therapeutic targets of IPA. It details the molecular mechanisms, summarizes quantitative data, outlines relevant experimental protocols, and visualizes key signaling pathways. Additionally, research into synthetic derivatives of the 3-(1H-Indol-5-yl)propanoic acid isomer, particularly as agonists for G-protein coupled receptor 40 (GPR40), will be discussed as a distinct area of investigation[7].

Primary Therapeutic Targets of Indole-3-Propionic Acid (IPA)

IPA is a pleiotropic molecule that interacts with multiple host and microbial targets. The primary and most well-characterized targets are the nuclear receptors PXR and AhR, and the mycobacterial enzyme TrpE.

Pregnane X Receptor (PXR)

The Pregnane X Receptor (PXR), encoded by the NR1I2 gene, is a master sensor of xenobiotics and endogenous metabolites, playing a critical role in regulating the expression of drug-metabolizing enzymes and transporters[8][9]. IPA has been identified as a physiological ligand for PXR[3][10].

Activation of PXR by IPA in intestinal cells initiates a signaling cascade that leads to several beneficial outcomes:

  • Enhanced Gut Barrier Function: IPA-mediated PXR activation upregulates the expression of tight junction proteins, including occludin, ZO-1, E-cadherin, and claudin-7, thereby fortifying the intestinal epithelial barrier[4][10]. This helps to maintain mucosal homeostasis[3].

  • Anti-Inflammatory Effects: PXR activation by IPA downregulates the inflammatory cytokine TNF-α[10]. This mechanism contributes to the suppression of intestinal inflammation, a key factor in diseases like IBD[11].

  • Regulation of Endothelial Function: In the vascular endothelium, the IPA-PXR axis plays a role in regulating endothelium-dependent vasodilation. PXR stimulation can reduce the expression of endothelial nitric oxide synthase (eNOS)[12][13].

Aryl Hydrocarbon Receptor (AhR)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that acts as a crucial sensor for environmental, dietary, and microbial signals[14]. It is a key regulator of immune homeostasis. IPA is a known activator of the AhR signaling pathway[4][15][16].

The interaction of IPA with AhR leads to significant immunomodulatory effects:

  • Immune Cell Regulation: AhR activation by IPA influences the function and differentiation of various immune cells. It can regulate T-helper 17 (Th17) cells, regulatory T cells (Tregs), and Type 3 innate lymphoid cells (ILC3)[15]. In sepsis models, IPA has been shown to promote macrophage phagocytosis via AhR activation[17][18].

  • Cytokine Production: In intestinal immune cells, AhR activation increases the production of Interleukin-22 (IL-22), a cytokine vital for maintaining mucosal reactivity and barrier integrity[3][15].

  • Systemic Immunity: Recent studies suggest that IPA, through AhR signaling in hematopoietic stem and progenitor cells, can modulate myelopoiesis to produce anti-inflammatory myeloid subsets, thereby fostering an anti-metastatic systemic environment[16].

Mycobacterial Tryptophan Biosynthesis

Beyond its effects on host cells, IPA exhibits direct antimicrobial activity, particularly against Mycobacterium tuberculosis (Mtb)[5][19].

  • Mechanism of Action: IPA functions as an allosteric inhibitor of anthranilate synthase (TrpE) , a key enzyme in the essential tryptophan biosynthesis pathway of mycobacteria[19]. As a structural analog of tryptophan, IPA mimics the natural feedback inhibition mechanism of the pathway, effectively blocking the production of this vital amino acid and inhibiting bacterial growth[19][20]. This represents a novel antibiotic mechanism targeting amino acid biosynthesis[19].

Other Investigated and Potential Targets

G-Protein Coupled Receptor 40 (GPR40)

While IPA's primary targets are PXR and AhR, synthetic derivatives of its isomer, 3-(2-aryl-1H-indol-5-yl)propanoic acid , have been developed as potent agonists for the G-protein coupled receptor 40 (GPR40)[7].

  • Therapeutic Relevance: GPR40 is abundantly expressed in pancreatic β-cells and is a key target for the treatment of type 2 diabetes, as its activation enhances glucose-stimulated insulin secretion (GSIS)[7]. The development of these indole-5-propanoic acid derivatives highlights a distinct therapeutic avenue for this structural scaffold[7].

Direct Antioxidant Activity (Radical Scavenging)

IPA is a highly potent neuroprotective antioxidant that scavenges hydroxyl radicals[3]. Its potency in this regard is even greater than that of melatonin. A key advantage of IPA is that it scavenges radicals without generating reactive, pro-oxidant intermediate compounds, a common issue with other antioxidants[3]. This direct chemical activity contributes to its neuroprotective effects observed in models of cerebral ischemia and Alzheimer's disease[3].

Data Presentation

Table 1: Summary of Key Therapeutic Targets for Indole Propionic Acid (IPA) and Derivatives
Target NameTarget ClassMoleculeKey Function of TargetOutcome of InteractionDisease Relevance
Pregnane X Receptor (PXR) Nuclear ReceptorIPAXenobiotic sensing, regulation of metabolism and inflammationActivation, leading to enhanced gut barrier, reduced inflammation (↓TNF-α)[3][4][10]Inflammatory Bowel Disease, Gut Homeostasis
Aryl Hydrocarbon Receptor (AhR) Transcription FactorIPAEnvironmental sensing, immune regulationActivation, leading to immune cell modulation (↑IL-22, Treg/Th17 regulation)[3][15]Inflammatory Bowel Disease, Sepsis, Cancer[16][17]
Anthranilate Synthase (TrpE) EnzymeIPATryptophan biosynthesis in mycobacteriaAllosteric inhibition, blocking bacterial growth[19]Tuberculosis
G-Protein Coupled Receptor 40 (GPR40) GPCR3-(2-aryl-1H-indol-5-yl) propanoic acid derivativesRegulation of insulin secretionAgonism, enhancing glucose-stimulated insulin secretion[7]Type 2 Diabetes
Hydroxyl Radicals Reactive Oxygen SpeciesIPAOxidative damageDirect scavenging[3]Neurodegenerative Diseases (e.g., Alzheimer's)
Table 2: Quantitative Activity Data for Indole Propanoic Acid Derivatives

Note: The following data pertains to synthetic derivatives of this compound, not the microbiota-derived IPA.

Compound IDTargetAssay TypeMeasured Activity (EC₅₀)Reference
8o GPR40NFAT Reporter Assay9.4 nM[7]
8i GPR40NFAT Reporter Assay37.8 nM[7]
8h GPR40NFAT Reporter Assay58.6 nM[7]

Signaling Pathways and Mechanism Visualizations

PXR_Activation_Pathway cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelial Cell Tryptophan Tryptophan Microbiota Microbiota Tryptophan->Microbiota Metabolism IPA_Lumen IPA Microbiota->IPA_Lumen IPA_Cell IPA IPA_Lumen->IPA_Cell Absorption PXR_Cytoplasm PXR IPA_Cell->PXR_Cytoplasm Binds PXR_Complex IPA-PXR Complex PXR_Cytoplasm->PXR_Complex PXR_Nucleus PXR (Active) PXR_Complex->PXR_Nucleus Translocation TJ_Genes Tight Junction Genes (Occludin, ZO-1, etc.) PXR_Nucleus->TJ_Genes Upregulates Inflammatory_Genes Inflammatory Genes (TNF-α) PXR_Nucleus->Inflammatory_Genes Downregulates Barrier_Function Improved Barrier Function TJ_Genes->Barrier_Function Inflammation_Reduced Reduced Inflammation Inflammatory_Genes->Inflammation_Reduced

Caption: IPA activation of the PXR signaling pathway in intestinal epithelial cells.

AhR_Activation_Pathway cluster_extracellular Extracellular Space / Gut Lumen cluster_immune_cell Immune Cell (e.g., ILC3) IPA_ext IPA IPA_cell IPA IPA_ext->IPA_cell Enters Cell AhR_Cytoplasm AhR IPA_cell->AhR_Cytoplasm Binds AhR_Complex IPA-AhR Complex AhR_Cytoplasm->AhR_Complex ARNT ARNT AhR_Complex->ARNT Translocates & Heterodimerizes with AhR_ARNT_Complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_Complex XRE XRE (Xenobiotic Response Element) AhR_ARNT_Complex->XRE Binds to IL22_Gene IL-22 Gene XRE->IL22_Gene Induces Transcription IL22_Protein IL-22 Secretion IL22_Gene->IL22_Protein Immune_Mod Immune Homeostasis IL22_Protein->Immune_Mod

Caption: IPA-mediated activation of the AhR pathway leading to immunomodulation.

Mtb_Inhibition_Workflow Chorismate Chorismate TrpE Anthranilate Synthase (TrpE) Chorismate->TrpE Anthranilate Anthranilate TrpE->Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan ...multiple steps... Tryptophan->TrpE Feedback Inhibition Protein_Synthesis Protein Synthesis & Bacterial Growth Tryptophan->Protein_Synthesis IPA IPA IPA->TrpE Allosteric Inhibition (Mimics Tryptophan)

Caption: Mechanism of IPA inhibiting the mycobacterial tryptophan synthesis pathway.

Experimental Protocols

This section details methodologies cited for investigating the therapeutic targets of IPA and its derivatives.

Receptor Activation and Reporter Gene Assays
  • Objective: To determine if a compound acts as a ligand (agonist or antagonist) for a specific nuclear receptor or GPCR and to quantify its potency.

  • Methodology:

    • Cell Culture: Host cells (e.g., HepG2, MIN-6 insulinoma cells) are cultured. These cells are transiently transfected with plasmids.[7][8].

    • Plasmids: Transfection typically includes:

      • An expression vector for the target receptor (e.g., hPXR, GPR40).

      • A reporter plasmid containing a promoter with response elements for the receptor (e.g., CYP3A4 promoter for PXR, NFAT response elements for GPR40) upstream of a reporter gene (e.g., luciferase).

      • A control plasmid (e.g., expressing Renilla luciferase) for normalization.

    • Compound Treatment: Transfected cells are treated with various concentrations of the test compound (e.g., IPA, synthetic derivatives).

    • Lysis and Measurement: After incubation, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.

  • Data Generated: Dose-response curves are generated to calculate EC₅₀ (potency) and efficacy values, indicating the compound's ability to activate the receptor pathway[7].

Mammalian Two-Hybrid Assay
  • Objective: To confirm a direct protein-protein interaction, such as between a nuclear receptor and a co-activator or co-repressor, in response to ligand binding[10].

  • Methodology:

    • Plasmid Construction: Two hybrid plasmids are created:

      • "Bait" Plasmid: Fuses the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) to the target protein (e.g., PXR).

      • "Prey" Plasmid: Fuses the activation domain (AD) of the transcription factor (e.g., VP16) to the interacting partner (e.g., a coactivator like SRC-1).

    • Transfection: Host cells are co-transfected with the bait, prey, and a reporter plasmid containing the upstream activating sequence for the DBD (e.g., UAS for GAL4) linked to a reporter gene.

    • Compound Treatment: Cells are treated with the test ligand. If the ligand induces interaction between the bait and prey proteins, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives reporter expression.

  • Data Generated: A quantitative measure of ligand-dependent protein-protein interaction[10].

In Vivo Animal Models
  • Objective: To evaluate the physiological effects of a compound in a whole-organism context, modeling a specific disease state.

  • A. Dextran Sulfate Sodium (DSS)-Induced Colitis Model:

    • Purpose: To model inflammatory bowel disease[11].

    • Protocol: Mice (including wild-type and knockout strains like Nr1i2-/-) are administered DSS in their drinking water for a set period (e.g., 5-7 days) to induce acute colitis. Test compounds like IPA can be administered orally or via other routes before, during, or after DSS challenge.

    • Endpoints: Disease activity index (weight loss, stool consistency, bleeding), colon length, histological scoring of inflammation and tissue damage, and gene/protein expression analysis of inflammatory markers[11].

  • B. Cecal Ligation and Puncture (CLP) Sepsis Model:

    • Purpose: To model polymicrobial sepsis[17][18].

    • Protocol: Under anesthesia, the cecum of a mouse is exposed, ligated below the ileocecal valve, and punctured with a needle to induce leakage of gut contents into the peritoneum, causing infection. IPA can be administered prior to the procedure.

    • Endpoints: Survival rates, clinical severity scores, bacterial load in blood and organs, and levels of inflammatory cytokines[17][18].

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Methodology:

    • Preparation: A standardized inoculum of the target microbe (e.g., M. tuberculosis, Candida albicans) is prepared[19][21].

    • Serial Dilution: The test compound (IPA) is serially diluted in microtiter plates containing appropriate growth medium.

    • Inoculation & Incubation: Each well is inoculated with the microbe and incubated under optimal growth conditions for a specified period.

    • Reading: The plates are visually inspected or read with a spectrophotometer to determine the lowest compound concentration that inhibited growth.

  • Data Generated: The MIC value, a quantitative measure of the compound's antimicrobial potency[21].

Conclusion

3-(1H-Indol-3-yl)propanoic acid (IPA) is a paradigmatic example of a gut microbial metabolite with profound and diverse effects on host physiology. Its primary therapeutic targets—the nuclear receptors PXR and AhR, and the mycobacterial enzyme TrpE—position it as a promising polypharmacological agent. Through PXR and AhR, IPA is a key regulator of gut barrier integrity and immune homeostasis, with direct implications for inflammatory and autoimmune diseases. Its unique allosteric inhibition of a crucial mycobacterial enzyme provides a novel avenue for antibiotic development against tuberculosis. Furthermore, the exploration of synthetic isomers, such as this compound derivatives for GPR40, broadens the therapeutic landscape for the indole propanoic acid scaffold into metabolic diseases. The continued elucidation of these targets and their associated pathways will be critical for translating the therapeutic potential of this host-microbe signaling molecule into clinical applications.

References

The Role of 3-(1H-Indol-5-YL)propanoic Acid in Metabolic Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1H-Indol-5-YL)propanoic acid, more commonly known as Indole-3-propionic acid (IPA), is a gut microbiota-derived metabolite of tryptophan that has emerged as a significant modulator of host metabolism.[1][2] Accumulating evidence highlights its protective role against a spectrum of metabolic diseases, including type 2 diabetes (T2D), obesity, and non-alcoholic fatty liver disease (NAFLD).[1][2] This technical guide provides an in-depth overview of the current understanding of IPA's function in metabolic health, detailing its mechanisms of action, summarizing key quantitative findings, and providing exemplar experimental protocols for its study.

Introduction

The intricate interplay between the gut microbiota and host metabolism is a frontier of medical research. Microbial metabolites, in particular, are recognized as critical signaling molecules that can influence physiological and pathological processes.[1] IPA is exclusively produced by specific gut bacteria, such as Clostridium sporogenes, through the metabolism of dietary tryptophan.[3] Its circulating levels are influenced by diet, particularly fiber intake, and have been inversely correlated with the risk of developing metabolic disorders.[1] This guide will explore the multifaceted role of IPA, from its impact on cellular signaling pathways to its systemic effects on glucose and lipid homeostasis.

Molecular Mechanisms of Action

IPA exerts its biological effects through various mechanisms, primarily centered on its anti-inflammatory, antioxidant, and barrier-preserving properties.

Activation of Xenobiotic Receptors

IPA is a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), both of which are crucial in maintaining gut homeostasis and regulating inflammatory responses.[4][5]

  • Pregnane X Receptor (PXR): Activation of PXR by IPA in intestinal cells enhances the gut barrier function by inducing the expression of tight junction proteins.[5] This reduces the translocation of bacterial endotoxins, such as lipopolysaccharide (LPS), into the bloodstream, thereby mitigating systemic inflammation.[6]

  • Aryl Hydrocarbon Receptor (AhR): IPA's interaction with AhR contributes to the regulation of immune cells in the gut and has been linked to anti-inflammatory effects.[4][7]

Attenuation of Inflammatory Signaling

IPA has been demonstrated to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] By suppressing NF-κB activation, IPA reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are key drivers of insulin resistance and hepatic inflammation in metabolic diseases.[1][6][9]

Antioxidant Activity

IPA is a potent scavenger of hydroxyl radicals, surpassing the antioxidant capacity of melatonin.[7] By neutralizing reactive oxygen species (ROS), IPA protects cells from oxidative stress, a common feature in the pathogenesis of metabolic disorders.

Quantitative Data on the Effects of IPA in Metabolic Diseases

The following tables summarize the key quantitative findings from preclinical and clinical studies on the effects of IPA on various metabolic parameters.

Table 1: Effects of IPA on Glucose Metabolism and Type 2 Diabetes Risk

ParameterModel/Study PopulationIPA Concentration/DosageKey FindingsReference(s)
Type 2 Diabetes Risk Finnish Diabetes Prevention StudyHigher serum IPAAssociated with a lower likelihood of developing T2D.[10]
Fasting Blood Glucose Sprague-Dawley ratsMean intake of 27.3 mg/kg/day for 6 weeksSignificantly lowered fasting blood glucose by 0.42 mM.[2]
Insulin Levels Sprague-Dawley ratsMean intake of 27.3 mg/kg/day for 6 weeksReduced fasting plasma insulin levels.[2]
HOMA-IR Sprague-Dawley ratsMean intake of 27.3 mg/kg/day for 6 weeksReduced HOMA index of insulin resistance.[2]
Insulin Secretion Individuals with impaired glucose toleranceHigher serum IPAAssociated with better insulin secretion.[10]

Table 2: Effects of IPA on Lipid Metabolism, Obesity, and NAFLD

ParameterModel/Study PopulationIPA Concentration/DosageKey FindingsReference(s)
Body Weight Gain High-fat diet-fed mice20 mg/kg/day (oral gavage)Significantly reduced HFD-induced body weight gain.[2]
Serum Total Cholesterol High-fat diet-fed mice20 mg/kg/day (oral gavage)Reduced serum total cholesterol levels.[2]
Serum LDL-c High-fat diet-fed mice20 mg/kg/day (oral gavage)Reduced serum LDL-c levels.[2]
Serum Triglycerides High-fat diet-fed mice20 mg/kg/day (oral gavage)Reduced serum triglyceride levels.[2]
Hepatic Steatosis High-fat diet-fed rats20 mg/kg/day for 8 weeksImproved hepatic steatosis.[3]
Liver Fibrosis LX-2 cells (in vitro)100 µMReduced activation of hepatic stellate cells.[2]

Table 3: Effects of IPA on Inflammation and Gut Barrier Function

ParameterModel/Study PopulationIPA Concentration/DosageKey FindingsReference(s)
Serum hsCRP High-risk individuals (DPS)Higher serum IPANegatively correlated with hsCRP concentrations.[3]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) LPS-induced macrophagesDose-dependentInhibited the expression of pro-inflammatory cytokines.[1][6]
Intestinal Permeability High-fat diet-fed mice20 mg/kg/dayAttenuated intestinal permeability.[2]
Tight Junction Proteins (ZO-1, Occludin) NCM460 cells>0.5 mMUpregulated the expression of tight junction proteins.[9][11]
Plasma Endotoxin High-fat diet-fed rats20 mg/kg/dayReduced plasma endotoxin levels.[6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by IPA.

IPA_Signaling_Pathway IPA Indole-3-propionic Acid (IPA) PXR PXR IPA->PXR activates AhR AhR IPA->AhR activates NFkB NF-κB Signaling↓ IPA->NFkB inhibits GutBarrier Gut Barrier Integrity↑ (Tight Junctions) PXR->GutBarrier AhR->GutBarrier Endotoxin Endotoxin (LPS) Translocation↓ GutBarrier->Endotoxin MetabolicHealth Improved Metabolic Health GutBarrier->MetabolicHealth promotes Endotoxin->NFkB activates InflammatoryCytokines Inflammatory Cytokines↓ (TNF-α, IL-1β, IL-6) NFkB->InflammatoryCytokines promotes NFkB->MetabolicHealth negatively impacts InflammatoryCytokines->MetabolicHealth impairs

Caption: IPA signaling pathways in metabolic health.

Experimental Workflows

The following diagram outlines a typical experimental workflow for studying the effects of IPA in a diet-induced obesity mouse model.

Experimental_Workflow start Start diet High-Fat Diet (HFD) Feeding (e.g., 8-12 weeks) start->diet grouping Randomize into Groups: 1. Control (HFD + Vehicle) 2. IPA (HFD + IPA) diet->grouping treatment IPA Administration (e.g., 20 mg/kg/day via gavage) grouping->treatment monitoring Monitor Body Weight, Food Intake, Glucose Tolerance treatment->monitoring During treatment period collection Sample Collection: Blood, Liver, Adipose, Intestine monitoring->collection analysis Biochemical & Molecular Analysis: - Lipid Profile - Inflammatory Markers - Gene/Protein Expression collection->analysis end End analysis->end

Caption: Workflow for in-vivo IPA studies.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IPA.

In Vivo Model: High-Fat Diet-Induced Obesity in Mice
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: Mice are fed a high-fat diet (HFD), typically 45-60% kcal from fat, for 8-12 weeks to induce obesity and metabolic dysfunction. A control group is fed a standard chow diet.[3][12]

  • IPA Administration: IPA is dissolved in a vehicle (e.g., sterile water or 0.5% carboxymethylcellulose) and administered daily by oral gavage at a dose of 20 mg/kg body weight. The control group receives the vehicle alone.[3][12]

  • Monitoring: Body weight and food intake are monitored weekly. Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed at baseline and at the end of the treatment period.

  • Sample Collection: At the end of the study, mice are euthanized, and blood is collected for analysis of plasma lipids, glucose, insulin, and inflammatory cytokines. Tissues such as the liver, adipose tissue, and intestine are harvested for histological analysis, gene expression (qRT-PCR), and protein expression (Western blot).[12]

In Vitro Model: IPA Treatment of Hepatocytes
  • Cell Line: Human hepatoma cell line (e.g., HepG2).

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: To mimic lipotoxicity, cells are often pre-treated with a saturated fatty acid like palmitate. Subsequently, cells are treated with varying concentrations of IPA (e.g., 10, 50, 100 µM) for 24-48 hours.[13]

  • Lipid Accumulation Assay: Cells are stained with Oil Red O to visualize and quantify intracellular lipid droplets.

  • Gene Expression Analysis: RNA is extracted from the cells, and qRT-PCR is performed to measure the expression of genes involved in lipogenesis (e.g., SREBP-1c, FASN) and inflammation (e.g., TNF-α, IL-6).[2]

Quantification of IPA in Plasma using LC-MS/MS
  • Sample Preparation: Plasma samples are thawed on ice. Proteins are precipitated by adding a solution of methanol or acetonitrile, often containing an internal standard (e.g., deuterated IPA). Samples are then centrifuged, and the supernatant is collected for analysis.[1][14]

  • Chromatography: Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[1]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for IPA and the internal standard are monitored for quantification.[1]

Western Blot for Tight Junction Proteins
  • Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells (e.g., Caco-2) are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against tight junction proteins (e.g., ZO-1, occludin, claudin-1) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[16]

Conclusion and Future Directions

This compound is a promising gut microbiota-derived metabolite with significant potential for the prevention and treatment of metabolic diseases. Its multifaceted mechanisms of action, including the activation of PXR and AhR, inhibition of NF-κB signaling, and potent antioxidant effects, underscore its importance in maintaining metabolic homeostasis. The quantitative data from both human and animal studies consistently point towards a protective role for IPA.

Future research should focus on elucidating the precise bacterial species and enzymatic pathways responsible for IPA production in the human gut. Furthermore, well-designed clinical trials are necessary to establish the therapeutic efficacy and safety of IPA supplementation in patients with metabolic disorders. The development of strategies to modulate the gut microbiota to enhance endogenous IPA production represents an exciting and novel therapeutic avenue. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the promising role of this unique metabolite in the fight against metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for 3-(1H-Indol-5-YL)propanoic Acid in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of 3-(1H-Indol-5-YL)propanoic acid, a compound of interest in drug discovery due to its structural similarity to biologically active indole derivatives. This document outlines its potential biological activities, offers detailed protocols for relevant in vitro assays, and presents quantitative data for the compound and its analogs.

Introduction

This compound is an indole derivative that, along with its better-known isomer indole-3-propionic acid (IPA), has garnered attention for its potential roles in cellular signaling. IPA, a metabolite produced by the gut microbiota, is known to exert anti-inflammatory, antioxidant, and neuroprotective effects through various signaling pathways, including the aryl hydrocarbon receptor (AhR) and pregnane X receptor (PXR) pathways. The 5-yl isomer and its derivatives have been explored as agonists for G-protein coupled receptor 40 (GPR40) and as modulators of peroxisome proliferator-activated receptor-gamma (PPARγ), both of which are significant targets in metabolic diseases.[1]

This document serves as a guide for researchers investigating the in vitro effects of this compound, providing standardized protocols and summarizing key data to facilitate experimental design and data interpretation.

Biological Activities and Signaling Pathways

This compound and its derivatives are implicated in several key signaling pathways:

  • GPR40 Agonism: Derivatives of this compound have been synthesized and identified as potent agonists of GPR40, a receptor involved in glucose-stimulated insulin secretion.[1][2][3] Activation of GPR40 is a therapeutic strategy for type 2 diabetes.

  • PPARγ Modulation: Structurally similar indole compounds have been shown to modulate PPARγ, a nuclear receptor that is a key regulator of adipogenesis, inflammation, and insulin sensitivity.[1]

  • Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Activation: The related indole metabolite, indole-3-propionic acid, is a known ligand for both AhR and PXR, which are involved in regulating gut immunity, barrier function, and xenobiotic metabolism.[4][5][6][7][8]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways potentially modulated by this compound and its analogs.

GPR40_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound (GPR40 Agonist) GPR40 GPR40 (FFAR1) Ligand->GPR40 Gq Gαq GPR40->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 generates DAG DAG PIP2->DAG generates Ca2+ Ca²⁺ (intracellular) IP3->Ca2+ mobilizes PKC Protein Kinase C (PKC) DAG->PKC activates Insulin_Secretion Enhanced Glucose-Stimulated Insulin Secretion Ca2+->Insulin_Secretion PKC->Insulin_Secretion

Caption: GPR40 Signaling Pathway.

PPARg_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound (PPARγ Modulator) PPARg PPARγ Ligand->PPARg binds to PPARg_RXR_Complex PPARγ-RXR Heterodimer PPARg->PPARg_RXR_Complex RXR RXR RXR->PPARg_RXR_Complex PPRE PPRE (PPAR Response Element) PPARg_RXR_Complex->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Biological_Effects Regulation of: - Adipogenesis - Inflammation - Insulin Sensitivity Gene_Transcription->Biological_Effects

Caption: PPARγ Signaling Pathway.

AhR_PXR_Signaling_Overview cluster_AhR Aryl Hydrocarbon Receptor (AhR) Pathway cluster_PXR Pregnane X Receptor (PXR) Pathway Indole_Metabolites Indole Propionic Acids AhR_Cytoplasm Cytoplasmic AhR Complex (AhR, HSP90, etc.) Indole_Metabolites->AhR_Cytoplasm activates PXR_Cytoplasm Cytoplasmic PXR Indole_Metabolites->PXR_Cytoplasm activates AhR_Nucleus Nuclear AhR-ARNT Complex AhR_Cytoplasm->AhR_Nucleus translocates to nucleus and dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_Nucleus->XRE binds to AhR_Target_Genes Target Gene Expression (e.g., CYP1A1, IL-22) XRE->AhR_Target_Genes regulates PXR_Nucleus Nuclear PXR-RXR Complex PXR_Cytoplasm->PXR_Nucleus translocates to nucleus and dimerizes with RXR PXRE PXR Response Element (PXRE) PXR_Nucleus->PXRE binds to PXR_Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PXRE->PXR_Target_Genes regulates

Caption: AhR and PXR Signaling Overview.

Data Presentation

The following tables summarize quantitative data for this compound derivatives and related indole compounds from in vitro assays.

Table 1: GPR40 Agonist Activity of 3-(2-aryl-1H-indol-5-yl)propanoic Acid Derivatives [1]

Compound IDR (Aryl Group)EC50 (nM)
8h2-methylphenyl58.6
8i2-ethylphenyl37.8
8o2,5-dimethylphenyl9.4

Table 2: PPARγ Agonist Activity of Selected 3-(2-aryl-1H-indol-5-yl)propanoic Acid Derivatives [1]

Compound IDR (Aryl Group)% Activity at 10 µM (vs. Rosiglitazone)EC50 (µM)
8i2-ethylphenyl85.32.4
8k2-isopropylphenyl29.7236.4
8r2-chlorophenyl35.656.9

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols can be adapted for the specific experimental needs.

Protocol 1: Cell Proliferation/Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • Target cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO to prepare a stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with is 0.1 to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a positive control (e.g., a known cytotoxic drug).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or controls.

    • Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start: MTT Assay Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Add_DMSO Add DMSO to dissolve formazan Incubate_2_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: MTT Assay Workflow.

Protocol 2: Receptor Activation Assay (Luciferase Reporter Assay)

Objective: To determine the ability of this compound to activate GPR40, PPARγ, AhR, or PXR in a cell-based reporter assay.

Materials:

  • Host cell line (e.g., HEK293T, HepG2)

  • Expression vector for the receptor of interest (e.g., GPR40, PPARγ, AhR, PXR)

  • Reporter plasmid containing a luciferase gene under the control of a response element for the specific receptor (e.g., NFAT-luc for GPR40, PPRE-luc for PPARγ, XRE-luc for AhR, PXRE-luc for PXR)

  • Transfection reagent (e.g., Lipofectamine)

  • 96-well white, clear-bottom cell culture plates

  • This compound

  • Known agonist for the receptor of interest (positive control)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate.

    • On the following day, co-transfect the cells with the receptor expression vector and the corresponding luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Incubate for 24 hours to allow for protein expression.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the positive control agonist in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for 18-24 hours at 37°C and 5% CO₂.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's protocol.

    • Add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) if applicable.

    • Calculate the fold induction of luciferase activity for each concentration relative to the vehicle control.

    • Plot the fold induction against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Luciferase_Assay_Workflow Start Start: Luciferase Assay Seed_Cells Seed cells and transfect with receptor and reporter plasmids Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with This compound Incubate_24h->Treat_Cells Incubate_18_24h Incubate for 18-24h Treat_Cells->Incubate_18_24h Add_Luciferase_Reagent Add luciferase assay reagent Incubate_18_24h->Add_Luciferase_Reagent Read_Luminescence Read luminescence Add_Luciferase_Reagent->Read_Luminescence Calculate_EC50 Calculate EC50 Read_Luminescence->Calculate_EC50 End End Calculate_EC50->End

References

Application Notes and Protocols for the Quantification of 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(1H-Indol-5-YL)propanoic acid, more commonly known as Indole-3-propionic acid (IPA), is a significant metabolite derived from the bacterial metabolism of tryptophan in the gut. Its role as a potent antioxidant and its involvement in various physiological and pathological processes, including metabolic disorders and neuroprotection, have made its accurate quantification in biological matrices a key area of research. These application notes provide detailed protocols for the analysis of IPA in biological samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

I. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

Application Note:

This method offers a robust and sensitive approach for the quantification of IPA, particularly suitable for laboratories without access to mass spectrometry. The intrinsic fluorescence of the indole ring allows for selective and sensitive detection. Sample preparation typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction to remove interfering substances from complex biological matrices such as plasma, serum, or urine.

Experimental Protocol:

1. Sample Preparation (from Plasma or Serum):

  • Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold ethanol.

  • Vortexing and Incubation: Vortex the mixture for 10 seconds and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Dilution: Add a 4:1 volume of the initial mobile phase (without organic modifier) to the supernatant before injection.

2. HPLC-Fluorescence System Parameters:

  • Column: Hypersil C18 (150 x 3 mm, 3 µm) or equivalent.

  • Mobile Phase: 80% 0.01 M sodium acetate (pH 5.0) containing 1.0 g/L tetrabutylammonium bromide and 20% acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: 285 nm.

    • Emission Wavelength: 355 nm.

3. Calibration and Quantification:

  • Prepare a series of calibration standards of IPA in the mobile phase.

  • Process the standards and samples as described above.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of IPA in the samples from the calibration curve.

II. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Application Note:

UPLC-MS/MS is a highly sensitive and specific method for the quantification of IPA in biological fluids. The use of a stable isotope-labeled internal standard (e.g., indole-3-propionic-d2 acid) is recommended for accurate quantification, as it compensates for matrix effects and variations in sample processing. This method is ideal for high-throughput analysis and for studies requiring low limits of detection.

Experimental Protocol:

1. Sample Preparation (from Plasma):

  • Internal Standard Spiking: To 50 µL of plasma, add a known amount of a stable isotope-labeled internal standard (e.g., indole-3-propionic-2,2-d2 acid).

  • Protein Precipitation: Add 200 µL of ice-cold 50% methanol.

  • Vortexing and Centrifugation: Vortex the mixture and then centrifuge at 12,000 x g for 5 minutes at 19°C.

  • Supernatant Collection: Transfer the supernatant for UPLC-MS/MS analysis.

2. UPLC-MS/MS System Parameters:

  • Column: Acquity UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.[1]

  • Mobile Phase A: 100% water with 0.1% (v/v) formic acid.[1]

  • Mobile Phase B: 100% acetonitrile with 0.1% (v/v) formic acid.[1]

  • Gradient: A linear gradient from 20% to 100% Mobile Phase A over 4 minutes.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 3 µL.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative ion mode.

  • MRM Transitions:

    • Precursor Ion (m/z): To be determined for IPA (e.g., 190.08 for [M+H]+)

    • Product Ion (m/z): To be determined for IPA (e.g., 130.06)

3. Calibration and Quantification:

  • Prepare calibration standards in a blank matrix (e.g., charcoal-stripped plasma) and process them alongside the samples.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

  • Quantify IPA in the samples using the standard curve.

III. Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note:

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like IPA, a derivatization step is necessary to increase their volatility. Silylation is a common derivatization method for compounds containing active hydrogen atoms. This method provides high chromatographic resolution and mass spectral information for confident identification and quantification.

Experimental Protocol:

1. Sample Preparation and Derivatization (from Urine):

  • Urease Treatment: To 100 µL of urine, add 30 units of urease and incubate at 37°C for 30 minutes to remove urea.

  • Internal Standard Addition: Add a suitable internal standard.

  • Protein Precipitation: Add 800 µL of ethanol, vortex, and centrifuge at 12,000 x g for 15 minutes.

  • Drying: Transfer the supernatant to a new tube and dry it under a vacuum.

  • Methoxyamination: Add 100 µL of methoxylamine hydrochloride (20 mg/mL in pyridine) and incubate at 37°C for 2 hours.

  • Silylation: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 1 hour to form the trimethylsilyl (TMS) derivative of IPA.

2. GC-MS System Parameters:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 4 minutes.

    • Ramp at 6°C/min to 150°C, hold for 8 minutes.

    • Ramp at 8°C/min to 280°C, hold for 10 minutes.

    • Ramp at 12°C/min to 320°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the IPA-TMS derivative.

3. Calibration and Quantification:

  • Prepare and derivatize calibration standards in a similar manner to the samples.

  • Create a calibration curve based on the peak area ratios of the analyte to the internal standard.

  • Calculate the concentration of IPA in the urine samples.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound (IPA) in human biological fluids.

Table 1: Concentration of IPA in Human Biological Fluids

Biological MatrixAnalytical MethodConcentration (ng/mL)Reference
Total PlasmaHPLC-Fluorescence142 ± 67.7 (Mean ± SD)[2]
Plasma UltrafiltrateHPLC-Fluorescence0.33 ± 0.12 (Mean ± SD)[2]
SalivaHPLC-Fluorescence3.01 ± 2.45 (Mean ± SD)[2]
PlasmaUPLC-MS/MSReported to be quantified[1]
UrineHPLC-Fluorescence14.4 ± 1.30 (before running)-
UrineHPLC-Fluorescence25.9 ± 3.39 (after running)-

Table 2: Method Validation Parameters for IPA Analysis

ParameterHPLC-FluorescenceUPLC-MS/MS
Linearity (r²) > 0.99> 0.999
Limit of Detection (LOD) 0.3 pg< 100 nM
Recovery 101.7 ± 0.6% (Plasma)Not explicitly stated
Intra-assay CV < 1%< 5%
Inter-assay CV < 2%< 5%

Visualizations

Signaling Pathway

ipa_signaling_pathway cluster_extracellular Extracellular cluster_cell Hepatic Stellate Cell IPA Indole-3-propionic acid (IPA) Mitochondria Mitochondria IPA->Mitochondria Enters cell ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Increases production JNK JNK ROS->JNK Activates p38 p38 ROS->p38 Activates Activation Cell Activation (Proliferation, Fibrogenesis) JNK->Activation p38->Activation

Caption: IPA-induced signaling pathway in hepatic stellate cells.

Experimental Workflows

hplc_workflow start Plasma/Serum Sample precip Protein Precipitation (ice-cold ethanol) start->precip centrifuge1 Centrifugation (10,000 x g, 10 min, 4°C) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant hplc HPLC-Fluorescence Analysis supernatant->hplc data Data Acquisition & Quantification hplc->data

Caption: HPLC-Fluorescence experimental workflow for IPA analysis.

lcms_workflow start Plasma Sample is_spike Spike with Internal Standard (IPA-d2) start->is_spike precip Protein Precipitation (ice-cold 50% methanol) is_spike->precip centrifuge1 Centrifugation (12,000 x g, 5 min, 19°C) precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lcms UPLC-MS/MS Analysis supernatant->lcms data Data Acquisition & Quantification lcms->data

Caption: UPLC-MS/MS experimental workflow for IPA analysis.

References

Synthesis of 3-(1H-Indol-5-YL)propanoic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-(1H-Indol-5-YL)propanoic acid, a valuable building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and functionalization at the C5 position offers a key vector for modulating pharmacological properties. This compound serves as a crucial intermediate for the development of novel therapeutics, including agonists for G-protein coupled receptors and inhibitors of various enzymes.

The synthetic route detailed herein commences with the commercially available 5-bromoindole and proceeds through a three-step sequence: a palladium-catalyzed Heck reaction, ester hydrolysis, and subsequent reduction of the resulting α,β-unsaturated acid. This methodology provides a reliable and scalable approach to obtaining the target compound in good overall yield. The provided protocols are intended to be a starting point for laboratory synthesis and may be optimized to suit specific experimental conditions and scales.

Data Summary

The following table summarizes the key quantitative data for the three-step synthesis of this compound.

StepReactionStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Heck Reaction5-BromoindoleMethyl acrylate, Pd(OAc)₂, P(o-tol)₃, K₂CO₃DMF11012(E)-Methyl 3-(1H-indol-5-yl)acrylateHigh
2Ester Hydrolysis(E)-Methyl 3-(1H-indol-5-yl)acrylateLiOH, THF/H₂ORoom Temp.4(E)-3-(1H-indol-5-yl)propenoic acid~95
3Reduction(E)-3-(1H-indol-5-yl)propenoic acidH₂, 10% Pd/CMethanolRoom Temp.12This compound>90

Experimental Protocols

Step 1: Synthesis of (E)-Methyl 3-(1H-indol-5-yl)acrylate (Heck Reaction)

This protocol describes the palladium-catalyzed coupling of 5-bromoindole with methyl acrylate.

Materials:

  • 5-Bromoindole

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromoindole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous DMF to the flask via syringe, followed by the addition of methyl acrylate (1.5 eq).

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3 x) and then with brine (1 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-methyl 3-(1H-indol-5-yl)acrylate as a solid.

Step 2: Synthesis of (E)-3-(1H-indol-5-yl)propenoic acid (Ester Hydrolysis)

This protocol details the saponification of the methyl ester to the corresponding carboxylic acid.

Materials:

  • (E)-Methyl 3-(1H-indol-5-yl)acrylate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve (E)-methyl 3-(1H-indol-5-yl)acrylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-3-(1H-indol-5-yl)propenoic acid as a solid. The product can be further purified by recrystallization if necessary.

Step 3: Synthesis of this compound (Reduction)

This protocol describes the reduction of the α,β-unsaturated carboxylic acid to the final saturated propanoic acid.

Materials:

  • (E)-3-(1H-indol-5-yl)propenoic acid

  • 10% Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • To a round-bottom flask, add (E)-3-(1H-indol-5-yl)propenoic acid (1.0 eq) and methanol.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield this compound. The product is often of high purity, but can be recrystallized if needed.

Visualizing the Synthesis

The following diagrams illustrate the key stages of the synthesis of this compound.

Synthesis_Workflow Start Start: 5-Bromoindole Heck Heck Reaction (Pd(OAc)₂, P(o-tol)₃, K₂CO₃, Methyl acrylate, DMF, 110°C) Start->Heck Intermediate1 (E)-Methyl 3-(1H-indol-5-yl)acrylate Heck->Intermediate1 Hydrolysis Ester Hydrolysis (LiOH, THF/H₂O, RT) Intermediate1->Hydrolysis Intermediate2 (E)-3-(1H-indol-5-yl)propenoic acid Hydrolysis->Intermediate2 Reduction Reduction (H₂, 10% Pd/C, MeOH, RT) Intermediate2->Reduction End Final Product: This compound Reduction->End Signaling_Pathway cluster_step1 Step 1: Heck Reaction cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Reduction A1 5-Bromoindole C1 (E)-Methyl 3-(1H-indol-5-yl)acrylate A1->C1 Pd(OAc)₂ P(o-tol)₃, K₂CO₃ B1 Methyl Acrylate B1->C1 C2 (E)-Methyl 3-(1H-indol-5-yl)acrylate D2 (E)-3-(1H-indol-5-yl)propenoic acid C2->D2 LiOH, H₂O/THF D3 (E)-3-(1H-indol-5-yl)propenoic acid E3 This compound D3->E3 H₂, 10% Pd/C

Application Notes and Protocols: 3-(1H-Indol-5-YL)propanoic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(1H-Indol-5-YL)propanoic acid is a versatile scaffold in medicinal chemistry, serving as a key structural motif for the development of targeted therapies. Its derivatives have shown significant activity against a range of biological targets implicated in various diseases, including fibrosis, inflammation, and metabolic disorders. This document provides an overview of the applications of this compound derivatives in drug discovery, along with detailed protocols for key experimental assays.

Application in Fibrotic Diseases: LPA1 Receptor Antagonism

Lysophosphatidic acid (LPA) is a signaling lipid that mediates its effects through a family of G protein-coupled receptors, including LPA1. The LPA-LPA1 signaling axis is a key driver of fibrosis in multiple organs, including the lungs and kidneys.[1][2] Consequently, antagonists of the LPA1 receptor are being actively pursued as potential anti-fibrotic therapies.[3][4] A notable derivative of this compound, AM095, has been identified as a potent and selective LPA1 antagonist.[2][5][6]

Quantitative Data: In Vitro Activity of AM095
CompoundTargetAssaySpeciesIC50 (µM)Reference
AM095LPA1GTPγS BindingHuman0.98[2][5][7]
AM095LPA1GTPγS BindingMouse0.73[2][5][7]
AM095LPA1Calcium FluxHuman0.025[7]
AM095LPA1Calcium FluxMouse0.023[7]
AM095LPA1Chemotaxis (LPA1/CHO cells)Mouse0.778[2][6]
AM095LPA1Chemotaxis (A2058 melanoma cells)Human0.233[2][6]

Signaling Pathway: LPA1 Receptor Antagonism

LPA1_Signaling LPA LPA LPA1 LPA1 Receptor LPA->LPA1 Binds G_protein Gαi/q LPA1->G_protein Activates AM095 AM095 (3-(1H-Indol-5-YL)propanoic acid derivative) AM095->LPA1 Blocks PLC PLC G_protein->PLC ROCK ROCK G_protein->ROCK Downstream Downstream Signaling (e.g., Ca2+ mobilization, Rho activation) PLC->Downstream ROCK->Downstream Fibrosis Fibrosis (Cell proliferation, migration, collagen deposition) Downstream->Fibrosis

Caption: LPA1 signaling pathway and the inhibitory action of AM095.

Experimental Protocol: GTPγS Binding Assay

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. An antagonist will inhibit the agonist-induced increase in [35S]GTPγS binding.

Materials and Reagents:

  • Cell membranes from CHO cells overexpressing human or mouse LPA1.

  • [35S]GTPγS (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled).

  • GDP.

  • LPA (agonist).

  • AM095 or other test compounds.

  • Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 1 mM DTT, 0.1% BSA.

  • Scintillation cocktail.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Prepare stock solutions of LPA and AM095 in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of assay buffer containing various concentrations of AM095.

  • Add 20 µL of LPA solution (at a final concentration equal to its EC80).

  • Add 20 µL of cell membranes (10-20 µg of protein per well).

  • Pre-incubate for 15 minutes at 30°C.

  • Initiate the binding reaction by adding 20 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) and 20 µL of GDP (final concentration 10 µM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

Data Analysis:

  • Calculate the percentage inhibition of specific binding at each concentration of AM095.

  • Plot the percentage inhibition against the logarithm of the antagonist concentration.

  • Determine the IC50 value by non-linear regression analysis using a sigmoidal dose-response model.

Application in Inflammatory Diseases: cPLA2α Inhibition

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for prostaglandins and leukotrienes.[8] Derivatives of 3-(1-aryl-1H-indol-5-yl)propanoic acid have been developed as potent inhibitors of cPLA2α.[8][9]

Quantitative Data: In Vitro Activity of cPLA2α Inhibitors
CompoundTargetAssayIC50 (µM)Reference
56n (ASB14780)cPLA2αEnzyme AssayPotent inhibitor[8][9]
13acPLA2αEnzyme Assay0.18[8]
13bcPLA2αEnzyme Assay0.075[8]

Signaling Pathway: cPLA2α and Inflammation

cPLA2a_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, growth factors) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor MAPK_Pathway MAPK Pathway (e.g., ERK, p38) Receptor->MAPK_Pathway cPLA2a_inactive cPLA2α (inactive) MAPK_Pathway->cPLA2a_inactive Phosphorylates cPLA2a_active cPLA2α (active, phosphorylated) cPLA2a_inactive->cPLA2a_active Membrane_Phospholipids Membrane Phospholipids cPLA2a_active->Membrane_Phospholipids Hydrolyzes Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes Arachidonic_Acid->Prostaglandins_Leukotrienes Metabolized by COX/LOX Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Indole_Derivative 3-(1-aryl-1H-indol-5-yl)propanoic acid derivative Indole_Derivative->cPLA2a_active Inhibits GPR40_Workflow Compound_Library This compound Derivative Library Primary_Screening Primary Screening: NFAT Reporter Assay in GPR40-expressing cells Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response Analysis: Determine EC50 values Hit_Compounds->Dose_Response Secondary_Assay Secondary Assay: Glucose-Stimulated Insulin Secretion (GSIS) in pancreatic β-cells (e.g., MIN-6) Dose_Response->Secondary_Assay Lead_Candidates Lead Candidates Secondary_Assay->Lead_Candidates In_Vivo_Studies In Vivo Efficacy Studies: (e.g., oral glucose tolerance test in diabetic mouse models) Lead_Candidates->In_Vivo_Studies

References

Application Notes and Protocols: 3-(1H-Indol-5-YL)propanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-yl)propanoic acid is a versatile heterocyclic building block in organic synthesis, primarily utilized in medicinal chemistry and drug discovery. Its indole scaffold serves as a key pharmacophore for interacting with various biological targets. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, highlighting its role in the development of therapeutic agents. The compound is a valuable intermediate for creating molecules targeting neurological disorders, metabolic diseases, and inflammatory conditions.[1]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a palladium-catalyzed Heck coupling reaction between 5-bromoindole and acrylic acid.[2][3]

Experimental Protocol: Heck Coupling for this compound

Materials:

  • 5-Bromoindole

  • Acrylic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a reaction vessel, add 5-bromoindole (1.0 equiv), acrylic acid (1.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Add anhydrous dimethylformamide (DMF) to dissolve the reactants.

  • Add triethylamine (2.0 equiv) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 20 hours under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Acidify the mixture with 1 M HCl and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Applications in the Synthesis of Bioactive Molecules

GPR40 Agonists for Type 2 Diabetes

This compound derivatives have been synthesized and identified as potent G-protein coupled receptor 40 (GPR40) agonists, which are attractive targets for the treatment of type 2 diabetes due to their role in enhancing glucose-stimulated insulin secretion (GSIS).[2]

Workflow for the Synthesis of GPR40 Agonists:

GPR40_synthesis start 3-(4-Aminophenyl)propanoic acid ester Esterification start->ester iodo Iodination ester->iodo sonogashira1 Sonogashira Coupling (TMS-acetylene) iodo->sonogashira1 deprotection TMS Deprotection sonogashira1->deprotection intermediate5 Key Intermediate (2-ethynylaniline derivative) deprotection->intermediate5 sonogashira2 Sonogashira Coupling (Aryl halide) intermediate5->sonogashira2 cyclization AuCl3-catalyzed Cyclization sonogashira2->cyclization hydrolysis Hydrolysis cyclization->hydrolysis final_product 3-(2-Aryl-1H-indol-5-yl)propanoic acid (GPR40 Agonist) hydrolysis->final_product GPR40_pathway ligand FFA / GPR40 Agonist gpr40 GPR40 ligand->gpr40 gq Gαq/11 gpr40->gq plc PLC gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er pkd PKD dag->pkd ca2_release Ca²⁺ Release er->ca2_release ca2_influx Ca²⁺ Influx ca2_release->ca2_influx triggers insulin Insulin Granule Exocytosis ca2_influx->insulin pkd->insulin cPLA2a_pathway stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor ca_increase ↑ [Ca²⁺]i receptor->ca_increase mapk MAPK (e.g., ERK1/2) receptor->mapk cpla2a_active cPLA2α (active) ca_increase->cpla2a_active Translocation to membrane cpla2a_inactive cPLA2α (inactive) mapk->cpla2a_inactive cpla2a_inactive->cpla2a_active Phosphorylation membrane Membrane Phospholipids cpla2a_active->membrane Hydrolyzes aa Arachidonic Acid membrane->aa lyso Lysophospholipids membrane->lyso eicosanoids Eicosanoids (Prostaglandins, Leukotrienes) aa->eicosanoids inhibitor 3-(1-Aryl-1H-indol-5-yl)propanoic acid derivative inhibitor->cpla2a_active inhibits

References

Application Note: Quantitative Analysis of 3-(1H-Indol-5-YL)propanoic acid using Reverse-Phase HPLC with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

An application note and detailed protocols for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1H-Indol-5-YL)propanoic acid are provided below for researchers, scientists, and drug development professionals.

Introduction

This compound is an indole derivative of interest in pharmaceutical and biological research.[1] Accurate and precise quantification of this compound is essential for its study in various matrices. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of indole-containing molecules.[2][3] This application note describes a reverse-phase HPLC method with UV detection for the determination of this compound. The methodology is based on established analytical principles for similar compounds, such as indole-3-propionic acid.[4]

Analytical Principle

The method employs a C18 reverse-phase column for the separation of this compound from other components in the sample matrix.[4] An isocratic mobile phase consisting of an acidic phosphate buffer and acetonitrile ensures efficient elution and good peak shape.[5] Detection is performed using a UV detector at a wavelength corresponding to the absorbance maximum of the indole ring, providing sensitivity and selectivity. Quantification is achieved by constructing a calibration curve from the analysis of standard solutions of known concentrations.

Experimental Overview

A summary of the experimental approach is as follows:

  • Sample Preparation: Standard solutions are prepared by dissolving this compound in a suitable solvent. For complex matrices, a protein precipitation or liquid-liquid extraction step may be necessary.

  • Chromatographic Separation: Samples are injected into an HPLC system equipped with a C18 column and a UV detector.

  • Data Analysis: The peak area of this compound is measured, and the concentration is determined from a linear regression analysis of the calibration curve.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC vials

2. Reagents and Solutions

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid (H3PO4)

  • Water (HPLC grade)

3. Preparation of Mobile Phase (pH 3.0)

  • Weigh 1.36 g of KH2PO4 and dissolve it in 1 L of HPLC grade water to prepare a 10 mM phosphate buffer.

  • Adjust the pH of the buffer to 3.0 with orthophosphoric acid.

  • Filter the buffer through a 0.45 µm filter.

  • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase before use.

4. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by diluting the stock solution with the mobile phase.

5. Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 10 minutes

6. Sample Preparation

For analysis in a biological matrix (e.g., plasma):

  • To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

7. Calibration and Quantification

  • Inject the prepared working standard solutions into the HPLC system.

  • Record the peak area for each concentration.

  • Construct a calibration curve by plotting the peak area versus the concentration.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions and record the peak areas.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation

Table 1: Chromatographic Parameters and System Suitability

ParameterAcceptance CriteriaTypical Result
Retention Time (min) -~ 5.2
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20005500

Table 2: Linearity and Range

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000
Correlation Coefficient (R²) ≥ 0.995
Linear Range 1 - 100 µg/mL

Table 3: Precision

Concentration (µg/mL)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=6)
51.82.5
501.21.9
1000.81.5

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
54.998.0
5050.8101.6
10099.299.2

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (280 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Concentration_Calc Concentration Calculation Calibration_Curve->Concentration_Calc

Caption: Workflow for HPLC analysis of this compound.

Signaling_Pathway IPA This compound Receptor Membrane Receptor IPA->Receptor Binds Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylates Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response Leads to

Caption: Hypothetical signaling pathway involving an indole derivative.

References

Application Note: NMR Spectroscopic Analysis of 3-(1H-Indol-3-YL)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3-(1H-indol-3-yl)propanoic acid (Indole-3-propionic acid, IPA) and its derivatives. Due to the extensive availability of public data for the 3-yl isomer, this compound is used as a representative example for the indolepropanoic acid family. This note includes tabulated ¹H and ¹³C NMR spectral data, standardized experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide researchers in characterizing these compounds, which are of significant interest for their biological activities.

Introduction

Indolepropanoic acids are an important class of compounds, with 3-(1H-indol-3-yl)propanoic acid being a prominent metabolite produced by the human gut microbiota. These molecules are investigated for their potent antioxidant, anti-inflammatory, and neuroprotective properties. Accurate structural elucidation and purity assessment are critical in their study and development as potential therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous characterization of these molecules. This note outlines the key NMR data and standardized procedures for the analysis of IPA and its methyl ester derivative.

Chemical Structures and Numbering

For clarity in NMR signal assignment, the standard IUPAC numbering for the indole ring and the propanoic acid chain is used.

G prep Sample Preparation (Weighing, Dissolution) tube Transfer to NMR Tube prep->tube spectrometer Spectrometer Setup (Lock, Tune, Shim) tube->spectrometer acquire Data Acquisition (1H, 13C, 2D Experiments) spectrometer->acquire process Data Processing (FT, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Peak Picking, Integration, Assignment) process->analyze report Reporting and Data Archiving analyze->report G cluster_reaction Antioxidant Action ROS Reactive Oxygen Species (e.g., •OH) IPA Indolepropanoic Acid (IPA) Damage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->Damage causes Neutral Neutralized Species + IPA Radical ROS->Neutral IPA->Neutral scavenges Protection Cellular Protection Damage->Protection inhibited by IPA Neutral->Protection

Application Notes and Protocols for the Mass Spectrometry Analysis of 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-5-YL)propanoic acid is a molecule of interest in various fields of research, including drug development, due to its structural relation to biologically active indole compounds. Accurate and sensitive quantification of this and related small molecules is crucial for pharmacokinetic, pharmacodynamic, and metabolism studies. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique renowned for its selectivity and sensitivity.[1][2] The methodologies outlined below are based on established principles for the analysis of small molecules and indole-containing compounds.[3][4]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for accurate and reproducible results, aiming to remove interfering matrix components and concentrate the analyte.[1][3] The appropriate method depends on the sample matrix (e.g., plasma, urine, tissue homogenate).

1. Protein Precipitation (for Plasma/Serum Samples):

This rapid and straightforward method is suitable for high-protein matrices.[1][2]

  • To 100 µL of plasma or serum, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[5]

  • Reconstitute the residue in 100 µL of the initial mobile phase.[5]

2. Solid-Phase Extraction (SPE) (for complex matrices or lower concentrations):

SPE provides a cleaner extract and allows for analyte concentration. A C18 cartridge is often suitable for indole compounds.[4][6]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[4][6]

  • Loading: Load the pre-treated sample (e.g., diluted urine or protein precipitation supernatant) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluent to dryness and reconstitute in the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Liquid Chromatography Conditions:

The separation of this compound from other components is typically achieved using reverse-phase chromatography.

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water[4][6][7]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol[4][6][7]
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of indole compounds.

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[6][7]
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Temperature 350°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Quantitative Data Summary:

The following table summarizes the expected mass-to-charge ratios (m/z) for the precursor and product ions of this compound, which are essential for setting up the MRM transitions. The exact fragmentation pattern should be determined by direct infusion of a standard solution. Carboxylic acids can fragment through the loss of H₂O (M-18) and COOH (M-45).[8] For indole compounds, a common fragmentation is the cleavage of the side chain.

CompoundPrecursor Ion (m/z) [M+H]⁺Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound190.08172.07 (loss of H₂O)130.06 (loss of propanoic acid group)15
Internal Standard (e.g., Indole-3-propionic acid-d4)194.11176.10134.0815

Note: The values for the internal standard are hypothetical and would need to be determined experimentally.

Visualizations

G Experimental Workflow for LC-MS/MS Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Plasma/Serum Solid-Phase Extraction Solid-Phase Extraction Sample Collection->Solid-Phase Extraction Complex Matrix Dry-down & Reconstitution Dry-down & Reconstitution Protein Precipitation->Dry-down & Reconstitution Solid-Phase Extraction->Dry-down & Reconstitution LC Separation LC Separation Dry-down & Reconstitution->LC Separation Reconstituted Sample Mass Spectrometry Mass Spectrometry LC Separation->Mass Spectrometry Eluent Quantification Quantification Mass Spectrometry->Quantification MRM Data Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS/MS analysis of this compound.

G Predicted Fragmentation of this compound Precursor Ion [M+H]⁺ m/z = 190.08 Product Ion 1 [M+H-H₂O]⁺ m/z = 172.07 Precursor Ion->Product Ion 1 Loss of H₂O Product Ion 2 [M+H-C₃H₄O₂]⁺ m/z = 130.06 Precursor Ion->Product Ion 2 Loss of Propanoic Acid

Caption: Predicted fragmentation pathway for protonated this compound.

References

Application Notes and Protocols for 3-(1H-Indol-3-YL)propanoic Acid Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1H-Indol-3-YL)propanoic acid (Indole-3-propionic acid, IPA) is a tryptophan metabolite produced exclusively by the gut microbiota.[1] Emerging research has highlighted its significant role in host physiology and pathology, demonstrating a wide range of biological activities, including potent antioxidant, anti-inflammatory, immunomodulatory, and neuroprotective effects.[1][2][3] IPA is known to modulate key signaling pathways such as the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), making it a compound of interest for therapeutic development in various diseases, including metabolic disorders, inflammatory bowel disease, and neurodegenerative diseases.[2][4]

This document provides detailed application notes and experimental protocols for developing and utilizing assays to investigate the biological activity of IPA.

Key Signaling Pathways

IPA's diverse biological effects are mediated through several key signaling pathways. Understanding these pathways is crucial for designing relevant and informative assays.

Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling

IPA acts as a ligand for both AhR and PXR, two important nuclear receptors involved in xenobiotic sensing and immune regulation.[1][2] Activation of these receptors by IPA can lead to the modulation of target gene expression, influencing intestinal barrier function, immune cell differentiation, and cytokine production.[2] For instance, IPA-AhR signaling can enhance the expression of anti-inflammatory cytokines like IL-10 and IL-22 while suppressing pro-inflammatory IL-17A.[2] Similarly, IPA-PXR signaling helps maintain intestinal barrier integrity and suppresses inflammatory responses by inhibiting NF-κB signaling.[2]

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus IPA 3-(1H-Indol-3-YL)propanoic acid (IPA) AhR AhR IPA->AhR binds PXR PXR IPA->PXR binds AhR_PXR_dimer AhR/PXR Dimerization & Translocation AhR->AhR_PXR_dimer PXR->AhR_PXR_dimer DNA DNA Response Elements AhR_PXR_dimer->DNA Target_Genes Target Gene Transcription (e.g., IL-10, IL-22, CYP enzymes) DNA->Target_Genes Immune_Modulation Immune Modulation Target_Genes->Immune_Modulation Barrier_Function Intestinal Barrier Integrity Target_Genes->Barrier_Function

Figure 1: Simplified IPA signaling via AhR and PXR pathways.

ROS/JNK/p38 Signaling Pathway in Hepatic Stellate Cells

In the context of liver fibrosis, IPA has been shown to directly activate hepatic stellate cells (HSCs).[5] This activation is mediated through an increase in mitochondrial reactive oxygen species (ROS), which in turn activates the downstream JNK and p38 MAP kinase signaling cascades.[5] This leads to increased expression of fibrogenic and inflammatory genes, promoting HSC proliferation and contractility.[5]

IPA 3-(1H-Indol-3-YL)propanoic acid (IPA) Mitochondria Mitochondria IPA->Mitochondria ROS ROS Production Mitochondria->ROS JNK_p38 JNK & p38 Activation ROS->JNK_p38 Gene_Expression Increased Fibrogenic & Inflammatory Gene Expression JNK_p38->Gene_Expression HSC_Activation Hepatic Stellate Cell Activation, Proliferation, & Contractility Gene_Expression->HSC_Activation

Figure 2: IPA-induced activation of hepatic stellate cells.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of IPA.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the effect of IPA on the viability and proliferation of cell lines, such as the human hepatic stellate cell line LX-2.[5]

Materials:

  • LX-2 cells (or other cell line of interest)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(1H-Indol-3-YL)propanoic acid (IPA)

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed LX-2 cells in a 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.[5]

  • Incubate the plate at 37°C in a 5% CO₂ incubator until the cells become confluent.

  • Prepare stock solutions of IPA in DMSO. Further dilute with culture medium to achieve final desired concentrations (e.g., 10 µM, 50 µM).[5] The final DMSO concentration should be consistent across all wells and ideally below 0.1%.

  • Remove the old medium from the wells and add 100 µL of fresh medium containing different concentrations of IPA or DMSO as a vehicle control.

  • Incubate the cells for 24 hours.[5]

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[5]

  • Carefully remove the medium from each well.

  • Add 110 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 490 nm using a microplate reader.[5]

  • Calculate the relative cell viability as a percentage of the control (DMSO-treated) cells.

Data Presentation:

Treatment GroupConcentration (µM)Absorbance (490 nm) (Mean ± SD)Relative Cell Viability (%)
Control (DMSO)-100
IPA10
IPA50
Protocol 2: Gene Expression Analysis by RT-qPCR

This protocol is used to quantify changes in the mRNA levels of target genes (e.g., fibrogenic and inflammatory markers) in response to IPA treatment.[5]

Materials:

  • Cells treated with IPA as described in Protocol 1.

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR primers for target genes (e.g., COL1A1, MCP1, IL6) and a housekeeping gene (e.g., GAPDH).

  • SYBR Green qPCR master mix

  • Real-time PCR system

Procedure:

  • Treat cells with IPA (e.g., 50 µM) or DMSO for 24 hours.[5] A positive control, such as TGF-β1 (5 ng/mL), can also be included.[5]

  • Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Perform qPCR using SYBR Green master mix, cDNA template, and specific primers for your genes of interest and a housekeeping gene.

  • Run the qPCR reaction on a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the control group.

Data Presentation:

Target GeneTreatment GroupConcentrationRelative mRNA Expression (Fold Change vs. Control) (Mean ± SD)
COL1A1Control (DMSO)-1.0
IPA50 µM
MCP1Control (DMSO)-1.0
IPA50 µM
IL6Control (DMSO)-1.0
IPA50 µM
Protocol 3: Quantification of IPA in Biological Samples by HPLC

This protocol describes a method for the determination of IPA in plasma, plasma ultrafiltrate, and saliva using HPLC with fluorescence detection.[6]

Materials:

  • Biological samples (plasma, saliva)

  • Internal standard (e.g., 1-methylindoleacetic acid, 1-MeIAA)[6]

  • Ethanol

  • HPLC system with a fluorescence detector

  • C18 reverse-phase column (e.g., 150 x 3 mm, 3 µm Hypersil C18)[7]

  • Mobile phase: 80% pH 5.0 0.01 M sodium acetate containing 1.0 g/L of tetrabutylammonium bromide / 20% acetonitrile[6]

Procedure:

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add a known amount of internal standard (e.g., 10 ng of 1-MeIAA).[6]

    • Precipitate proteins by adding 400 µL of ethanol.[6]

    • Vortex for 2-3 seconds, then place on ice for 5-10 minutes.

    • Centrifuge at ~10,000 x g for 5 minutes.[6]

    • Transfer the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Set the HPLC flow rate to 0.6 mL/min and the column temperature to 40°C.[6]

    • Set the fluorescence detector with an excitation wavelength of 285 nm and an emission wavelength of 355 nm.[6]

    • Inject the prepared sample onto the column.

    • Identify and quantify the IPA peak based on its retention time and the peak height/area relative to the internal standard.

Data Presentation:

Sample IDSample TypeIPA Concentration (ng/mL)
1Plasma
2Saliva
Protocol 4: Salkowski Reagent Assay for Indole Compound Detection

This is a colorimetric assay for the general detection of indole-containing compounds, including IPA. While not specific, it can be a rapid screening tool.[8]

Materials:

  • Bacterial culture supernatant or solution containing potential indole compounds.

  • Salkowski reagent (1 mL of 0.5 M FeCl₃ + 50 mL of 35% HClO₄)[9]

  • 96-well plate or test tubes

  • Spectrophotometer

Procedure:

  • Mix 150 µL of the sample (e.g., cell-free supernatant) with 100 µL of Salkowski reagent.[9]

  • Incubate in the dark for 30 minutes.[9]

  • Observe for a color change. A pink to red color indicates the presence of certain indole compounds like IAA and IPA.[8]

  • Measure the absorbance at 530-540 nm.[8][9]

  • A standard curve using known concentrations of IPA can be generated for semi-quantitative analysis.

Experimental Workflow Visualization

cluster_0 In Vitro Assays cluster_1 Analytical Chemistry Cell_Culture Cell Culture (e.g., LX-2, Immune Cells) IPA_Treatment IPA Treatment (Dose-Response & Time-Course) Cell_Culture->IPA_Treatment Cell_Viability Cell Viability (MTT Assay) IPA_Treatment->Cell_Viability Gene_Expression Gene Expression (RT-qPCR) IPA_Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot, ELISA) IPA_Treatment->Protein_Analysis ROS_Measurement ROS Measurement IPA_Treatment->ROS_Measurement Sample_Collection Biological Sample Collection (Plasma, Tissues, Supernatant) Sample_Prep Sample Preparation (Protein Precipitation, Extraction) Sample_Collection->Sample_Prep Quantification Quantification (HPLC, LC-MS) Sample_Prep->Quantification

Figure 3: General experimental workflow for IPA activity assessment.

Concluding Remarks

The protocols and information provided here offer a comprehensive starting point for investigating the multifaceted biological activities of 3-(1H-Indol-3-YL)propanoic acid. Researchers should adapt and optimize these methods based on their specific experimental goals and available resources. Given its significant therapeutic potential, robust and reproducible assays are essential for advancing our understanding of IPA and its role in health and disease.

References

Application Notes and Protocols for 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and use of 3-(1H-Indol-5-YL)propanoic acid, a key intermediate in organic synthesis and pharmaceutical research. Adherence to these protocols is crucial for ensuring personnel safety, maintaining compound integrity, and achieving reproducible experimental outcomes.

Product Information and Physical Properties

PropertyValueReference
Chemical Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Appearance White to light yellow crystalline powder or solid[1][3]
Melting Point Approximately 134-135 °C[4][5]
Solubility Soluble in ethanol, ether, acetone, benzene, chloroform, and ethyl acetate. Soluble in hot water, but only slightly soluble in cold water.[1][6]
pKa ~4.77 (Predicted)[1]

Safety, Handling, and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may be harmful if swallowed.[3][7] All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

2.1. Hazard Identification

  • Health Hazards : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7] Harmful if swallowed.[3]

  • Environmental Hazards : No specific data is available, but it is recommended to prevent its release into the environment.[8]

  • Physical and Chemical Hazards : None identified.[3]

2.2. Recommended Personal Protective Equipment (PPE)

  • Eye/Face Protection : Wear chemical safety goggles or a face shield.[3][8]

  • Skin Protection : Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing is required to prevent skin contact.[3][8]

  • Respiratory Protection : If dust is generated, use a NIOSH-approved respirator with a particulate filter.[3]

2.3. First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if symptoms occur.[3][8]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention immediately if symptoms occur.[3]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical assistance.

Storage and Stability

Indole compounds, including this compound, are sensitive to light, temperature, pH, and oxidation.[1] Proper storage is critical to maintain the compound's stability and purity.

3.1. Recommended Storage Conditions

ConditionRecommendationRationaleReference
Temperature Store in a refrigerator (2-8°C) or freezer (-20°C for long-term storage).Low temperatures slow down degradation processes.[1][3][8]
Light Store in a light-resistant container, such as an amber vial, or wrap the container in aluminum foil.Indole compounds are known to be light-sensitive and can undergo photodegradation.[1][3]
Atmosphere Store in a tightly sealed container. For long-term storage of solutions, consider storing under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to air and moisture, reducing the risk of oxidation and hydrolysis.[1][3][8]
Form Store as a dry, solid powder. Prepare solutions fresh for use whenever possible.Solutions, especially aqueous solutions, are more prone to degradation.[1]

3.2. Stability Considerations

  • Oxidation : The indole ring is susceptible to oxidation, which can be accelerated by exposure to air and light. This may result in a color change of the compound or its solutions.[1]

  • pH : Extreme pH values can catalyze the degradation of indole compounds in solution.[1]

  • Solutions : Solutions of indole compounds, particularly in physiological buffers or cell culture media, can be unstable. It is recommended to prepare fresh solutions for each experiment.[1]

Experimental Protocols

4.1. Protocol for Preparing a Stock Solution

  • Preparation : Perform all steps in a chemical fume hood while wearing appropriate PPE.

  • Weighing : Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Selection : Choose a suitable solvent based on experimental requirements (e.g., DMSO for cell culture experiments, ethanol for other applications).

  • Dissolution :

    • Add the weighed compound to an appropriate volumetric flask.

    • Add a small amount of the chosen solvent to dissolve the solid. Gentle warming or vortexing may be required.

    • Once dissolved, bring the solution to the final volume with the solvent.

  • Storage :

    • Store the stock solution in a tightly sealed, light-resistant container (e.g., amber glass vial).

    • For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or below.[1]

4.2. Protocol for Aliquoting

  • Preparation : Thaw the stock solution if frozen. Allow it to reach room temperature before opening to prevent condensation.

  • Aliquoting : In a sterile environment (if for cell culture use), dispense the desired volume of the stock solution into smaller, sterile, and light-resistant microcentrifuge tubes or vials.

  • Labeling : Clearly label each aliquot with the compound name, concentration, date, and any other relevant information.

  • Storage : Store the aliquots at the recommended temperature (-20°C or below) until use.

4.3. Protocol for Disposal

  • Dispose of unused this compound and its containers in accordance with local, state, and federal regulations.[3]

  • Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Do not let this chemical enter the environment.[8]

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal PPE Don PPE FumeHood Work in Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Compound FumeHood->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Dispose Dispose of Waste Weigh->Dispose Generate Waste Aliquot Aliquot Solution Dissolve->Aliquot Dissolve->Dispose Generate Waste Store Store Appropriately (Cold, Dark, Sealed) Aliquot->Store Aliquot->Dispose Generate Waste Stability_Factors cluster_factors Factors Affecting Stability Compound This compound (Stable State) Degradation Degradation Products (Unstable State) Compound->Degradation Degradation Light Light Exposure Light->Degradation Temp High Temperature Temp->Degradation Oxidation Oxidation (Air) Oxidation->Degradation pH Extreme pH pH->Degradation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(1H-Indol-5-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary methods for synthesizing indole-propanoic acids include the Fischer indole synthesis and the reaction of an indole with an acrylic acid derivative. The Fischer indole synthesis involves reacting a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1][2][3] An alternative route involves reacting an indole with acrylic acid in the presence of a base at elevated temperatures, which can produce good yields.[4]

Q2: What factors are most critical for achieving a high yield in the Fischer indole synthesis?

A2: The Fischer indole synthesis is highly sensitive to reaction conditions. Key factors for maximizing yield include:

  • Acid Catalyst: The choice and strength of the acid catalyst (both Brønsted and Lewis acids are used) are crucial.[1][2][3][5] Common catalysts include zinc chloride, boron trifluoride, polyphosphoric acid, and p-toluenesulfonic acid.[1][2][5]

  • Temperature: The reaction temperature must be carefully controlled to prevent side reactions and decomposition.[1]

  • Reaction Time: The optimal reaction time can vary significantly, and monitoring the reaction progress is essential.[4]

  • Starting Materials: The purity of the aryl hydrazine and the carbonyl compound is important to prevent unwanted byproducts.

Q3: Are there any known limitations or major side reactions with the Fischer indole synthesis?

A3: Yes, the Fischer indole synthesis has several limitations. The reaction can produce undesirable byproducts such as aldol condensation products or Friedel-Crafts products, which lower the overall yield.[1][5] Additionally, the reaction is not suitable for all starting materials; for instance, it fails with acetaldehyde, making it impossible to synthesize the parent indole directly via this method.[1][5]

Q4: What purification methods are most effective for this compound?

A4: Effective purification is critical for isolating the final product with high purity. Common techniques include:

  • Recrystallization: This is a standard method for purifying solid organic compounds. The choice of solvent is critical for success.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from impurities and unreacted starting materials.[6][7]

  • Liquid-Liquid Extraction: This technique is useful for separating the acidic product from neutral or basic impurities by adjusting the pH of the aqueous phase.[6][8]

  • Solid-Phase Extraction (SPE): SPE, particularly with C18 columns, can be an efficient method for extraction and purification.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incorrect reaction temperature or time.Optimize temperature and reaction time based on literature protocols. For the reaction of indole with acrylic acid, temperatures of 225-300°C and times of 0.5-22 hours have been reported.[4]
Inappropriate acid or base catalyst.The choice of catalyst is critical. For Fischer indole synthesis, experiment with different Lewis (e.g., ZnCl₂, BF₃) or Brønsted acids (e.g., PPA, p-TsOH).[1][3] For the acrylic acid route, strong bases like NaOH or KOH are used.[4]
Poor quality of starting materials.Ensure starting materials (e.g., aryl hydrazine, indole, acrylic acid) are pure and dry.
Reaction did not go to completion.Monitor the reaction using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or increasing the temperature moderately.
Multiple Products/Spots on TLC Formation of side products.In Fischer indole synthesis, side reactions like aldol condensation can occur.[1][5] Adjusting the acid catalyst and temperature may minimize these.
Use of unsymmetrical ketones.Using an unsymmetrical ketone in the Fischer synthesis can lead to regioisomers. Selectivity can sometimes be controlled by the acidity of the medium.[5]
Product decomposition.Indoles can be sensitive to strong acids and high temperatures. Consider using milder reaction conditions if decomposition is suspected.
Difficulty in Product Isolation Product is soluble in the aqueous phase.If the product is in its salt form (carboxylate), acidify the aqueous solution to a pH below the pKa of the carboxylic acid (~4.8) to precipitate the neutral form, which can then be extracted with an organic solvent.[6][8]
Emulsion formation during extraction.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.
Low Purity After Purification Ineffective recrystallization solvent.Experiment with different solvents or solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.
Co-elution of impurities in column chromatography.Adjust the polarity of the mobile phase. A gradient elution might be necessary to achieve better separation.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Indolepropionic Acid via Indole and Acrylic Acid[4]

This method is based on the reaction of indole with acrylic acid in the presence of a strong base.

Materials:

  • Indole

  • Acrylic Acid

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

  • High-pressure autoclave

Procedure:

  • Combine indole (e.g., 2.0 mols), sodium hydroxide (e.g., 2.7 mols), and acrylic acid (e.g., 1.8 mols) in a stainless steel autoclave.

  • Heat the reaction mixture to 250-260°C under autogenous pressure for approximately 17 hours.

  • Cool the reaction mixture to below 100°C and add water to dissolve the resulting salt of the product.

  • Filter the cooled mixture to remove any unreacted indole.

  • Acidify the filtrate to a pH of approximately 1 with concentrated HCl to precipitate the crude 3-indolepropionic acid.

  • Collect the precipitated solid by filtration and dry.

  • Purify the crude product by recrystallization, for example, from water or a water-ethanol mixture.

Yields: This process has been reported to achieve yields of up to 80%.[4]

Protocol 2: General Fischer Indole Synthesis[2][3][10]

This protocol provides a general workflow for the Fischer indole synthesis, which can be adapted for this compound by using 4-hydrazinophenylpropanoic acid and a suitable carbonyl compound.

Materials:

  • Aryl hydrazine (e.g., 4-hydrazinophenylpropanoic acid)

  • Aldehyde or Ketone

  • Acid catalyst (e.g., ZnCl₂, polyphosphoric acid)

  • Solvent (e.g., acetic acid, ethanol)

Procedure:

  • Hydrazone Formation: Dissolve the aryl hydrazine and the carbonyl compound in a suitable solvent like ethanol or acetic acid. Heat the mixture to form the corresponding phenylhydrazone. This step can sometimes be skipped by directly mixing all reactants.[1][5]

  • Indolization: Add the acid catalyst to the phenylhydrazone mixture.

  • Heat the reaction mixture under reflux. The required temperature and time will depend on the specific substrates and catalyst used. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize the mixture carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography or recrystallization.

Visualizations

Experimental Workflow for Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants Select & Prepare Reactants Setup Setup Reaction Apparatus Reactants->Setup Solvent Choose Solvent & Catalyst Solvent->Setup Monitor Heat & Monitor (TLC) Setup->Monitor Quench Quench Reaction & Neutralize Monitor->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: General experimental workflow for synthesis.

Simplified Fischer Indole Synthesis Mechanism

G Start Aryl Hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation Start->Hydrazone H⁺ Enamine Tautomerization to Enamine Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺, Heat Cyclization Cyclization & Aminal Formation Rearrangement->Cyclization Elimination Elimination of Ammonia (NH3) Cyclization->Elimination H⁺ Indole Aromatic Indole Product Elimination->Indole

Caption: Key steps in the Fischer indole synthesis mechanism.

Troubleshooting Logic for Low Yield

References

solubility issues with 3-(1H-Indol-5-YL)propanoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 3-(1H-Indol-5-YL)propanoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound, an indole derivative with a carboxylic acid functional group, is expected to have limited solubility in neutral aqueous solutions due to the hydrophobic nature of the indole ring. Its solubility is comparable to the related compound, 3-(1H-indol-3-yl)propanoic acid, which is slightly soluble in cold water and more soluble in hot water and organic solvents such as ethanol, DMSO, and DMF.[1][2][3] The carboxylic acid moiety suggests that its aqueous solubility will be highly dependent on the pH of the solution.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to increase significantly in alkaline conditions (higher pH). The carboxylic acid group has a predicted pKa value around 4.8. At pH values above the pKa, the carboxylic acid will be deprotonated to form the more soluble carboxylate salt. Conversely, at pH values below the pKa, the compound will be in its less soluble, neutral acidic form. Therefore, adjusting the pH to be at least 2 units above the pKa is a common strategy to enhance its aqueous solubility.[4]

Q3: What common solvents can be used to prepare a stock solution of this compound?

A3: For preparing stock solutions, it is recommended to use water-miscible organic solvents in which the compound is more soluble. Common choices include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

When preparing a working solution, the stock solution should be added to the aqueous medium with vigorous stirring to ensure proper mixing and minimize precipitation.[5] It is crucial to keep the final concentration of the organic solvent in the aqueous medium as low as possible (typically <1%) to avoid any potential effects on the experimental system.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Yes, for some indole derivatives, solubility in water increases with temperature.[1] Gentle warming can be a useful technique to aid dissolution. However, it is important to be cautious as prolonged exposure to high temperatures can potentially lead to the degradation of the compound. The thermal stability of this compound in your specific experimental medium should be assessed if heating is used as a primary method for solubilization.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Compound does not dissolve in aqueous buffer. The compound is in its less soluble, protonated form.1. Adjust pH: Increase the pH of the aqueous buffer to at least 2 units above the predicted pKa (~4.8). A pH of 7.0 or higher is recommended. 2. Use a co-solvent: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol. Add the stock solution dropwise to the aqueous buffer while stirring vigorously. Ensure the final organic solvent concentration is minimal.[5]
Precipitation occurs when adding stock solution to aqueous media. The compound's solubility limit in the final aqueous medium has been exceeded.1. Decrease the final concentration: The desired final concentration may be too high for the chosen aqueous medium. 2. Increase the amount of co-solvent: A slightly higher percentage of the organic co-solvent may be necessary, but be mindful of its potential impact on your experiment. 3. Use surfactants: Consider the addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous medium to improve wetting and apparent solubility.[6]
Inconsistent experimental results. The compound may be degrading or precipitating over time in the experimental medium.1. Assess stability: Prepare the working solution fresh before each experiment. 2. Protect from light: Indole compounds can be light-sensitive. Store solutions in amber vials or protected from light.[1][5] 3. Monitor for precipitation: Visually inspect your solutions for any signs of precipitation before and during the experiment.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer of desired pH

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC with a suitable column (e.g., C18) and detector (e.g., UV)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Shake the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, let the vial stand to allow the excess solid to settle.

    • Centrifuge the vial at a high speed to pellet any remaining undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis).

    • Analyze the concentration of the dissolved compound using a validated HPLC method.

  • Quantification:

    • Determine the concentration of this compound in the original supernatant by back-calculating from the diluted sample, accounting for the dilution factor. This concentration represents the equilibrium solubility.

Protocol for Improving Solubility using pH Adjustment

This protocol describes how to prepare a solution of this compound in an aqueous buffer by adjusting the pH.

Materials:

  • This compound

  • Deionized water or desired buffer with a pH below the target pH

  • Concentrated base solution (e.g., 1 M NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Dispersion:

    • Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water or buffer.

    • Place the beaker on a stir plate and begin stirring. The compound will likely not dissolve at this point.

  • pH Adjustment:

    • Immerse a calibrated pH electrode into the suspension.

    • Slowly add the concentrated base solution dropwise while continuously monitoring the pH.

    • Continue adding the base until the compound fully dissolves and the pH reaches the desired level (e.g., pH 7.4).

  • Final Volume Adjustment:

    • Once the compound is dissolved and the target pH is stable, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of the buffer and add the rinsing to the volumetric flask.

    • Bring the solution to the final desired volume with the buffer.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve this compound in aqueous buffer dissolved Is the compound fully dissolved? start->dissolved success Success: Solution Prepared dissolved->success Yes adjust_ph Increase pH of the buffer (e.g., to pH > 7.0) dissolved->adjust_ph No re_dissolved Is the compound now dissolved? adjust_ph->re_dissolved use_cosolvent Prepare stock in DMSO/Ethanol and add to buffer precipitation Does precipitation occur over time? use_cosolvent->precipitation re_dissolved->use_cosolvent No re_dissolved->precipitation Yes precipitation->success No prepare_fresh Prepare solution fresh before use and protect from light precipitation->prepare_fresh Yes prepare_fresh->success

Caption: Troubleshooting workflow for dissolving this compound.

Experimental_Workflow_Solubility_Determination start Start: Add excess compound to buffer equilibrate Equilibrate on shaker (24-48h at constant temp.) start->equilibrate centrifuge Centrifuge to pellet undissolved solid equilibrate->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify concentration (Equilibrium Solubility) analyze->quantify end End quantify->end

Caption: Experimental workflow for determining aqueous solubility.

References

Technical Support Center: Purification of 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-(1H-Indol-5-YL)propanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification techniques for this compound are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: My compound fails to crystallize or oils out during recrystallization. What should I do?

This is a common issue that can be addressed by systematically optimizing the crystallization conditions. "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. Here are several troubleshooting steps:

  • Solvent Selection: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[1] Experiment with different solvents or solvent mixtures. For indole derivatives, a mixture of methanol and water has been shown to be effective.[2] For acidic compounds like this, hot water can also be a suitable solvent.[3][4]

  • Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure compound.

  • Reduce Supersaturation: Your solution might be too concentrated. Add a small amount of additional hot solvent to ensure everything is dissolved, then allow it to cool slowly.

  • Slow Cooling: Rapid cooling can sometimes lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q3: I am seeing significant product loss during purification. What are the likely causes and how can I minimize them?

Product loss can occur at various stages of the purification process. Here are some potential causes and solutions:

  • Recrystallization: The compound may have some solubility in the cold recrystallization solvent. To minimize this, use the minimum amount of hot solvent necessary to dissolve the crude product and ensure the solution is thoroughly cooled before filtration. Washing the collected crystals with a minimal amount of ice-cold solvent will also help.

  • Column Chromatography: The compound may be irreversibly adsorbed onto the stationary phase, especially if it is highly polar. Adding a small amount of acetic acid (0.1-1%) to the mobile phase can help to reduce tailing and improve recovery of acidic compounds from silica gel columns.[5]

  • Transfers: Mechanical losses during the transfer of solids and solutions can be significant. Ensure all vessels are rinsed with the appropriate solvent to recover as much product as possible.

Q4: My purified this compound is still showing impurities by TLC or HPLC. What are the likely impurities and how can I remove them?

Common impurities can include starting materials from the synthesis (e.g., from a Fischer indole synthesis), side-products, or degradation products.[6]

  • Starting Materials: Unreacted starting materials can often be removed by a simple acid-base extraction or by column chromatography.

  • Isomeric Impurities: If the synthesis is not completely regioselective, other isomers of the indolepropanoic acid may be present. These can be challenging to separate and may require careful optimization of column chromatography conditions or preparative HPLC.

  • Degradation Products: Indole derivatives can be sensitive to strong acids and high temperatures.[7] If you suspect degradation, consider using milder purification conditions.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Recrystallization Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound "oils out" instead of crystallizing. The compound is melting before it dissolves, or the solvent is not polar enough.Add more solvent before heating. Try a more polar solvent or a solvent mixture (e.g., ethanol/water).
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Cool the solution in an ice bath. Try adding an anti-solvent (a solvent in which the compound is insoluble).
Low recovery of purified crystals. The compound is partially soluble in the cold solvent. The initial crude material contained a high percentage of impurities.Use the minimum amount of hot solvent for dissolution. Ensure complete cooling before filtration. Wash crystals with a minimal amount of ice-cold solvent.
Crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Column Chromatography Troubleshooting
Problem Potential Cause Recommended Solution(s)
Compound streaks or "tails" on the TLC/column. The compound is too polar for the eluent or is interacting strongly with the silica gel.Increase the polarity of the mobile phase. Add a small amount of acetic acid (0.1-1%) to the eluent to suppress the ionization of the carboxylic acid and reduce interactions with the silica.[5]
Poor separation of the desired compound from impurities. The chosen mobile phase does not provide adequate resolution.Perform a systematic TLC analysis with different solvent systems to find an optimal mobile phase that gives good separation between your product and the impurities. Consider using a gradient elution on the column.
No compound elutes from the column. The compound is too polar and is irreversibly stuck to the stationary phase.Start with a more polar mobile phase. If the compound is still retained, try flushing the column with a very polar solvent like methanol. Consider using a different stationary phase like alumina or reverse-phase silica.
Compound appears to decompose on the column. The indole ring may be sensitive to the acidic nature of the silica gel.Use a deactivated or neutral stationary phase (e.g., neutral alumina). Minimize the time the compound spends on the column by using flash chromatography.[8]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until it becomes slightly cloudy. Then, add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, and then methanol if necessary). To prevent streaking, consider adding 0.1-1% acetic acid to the mobile phase.[5]

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M sodium bicarbonate). The this compound will move into the aqueous layer as its carboxylate salt, while neutral impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

Data Summary

Purification TechniqueTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization >98%60-85%Simple, cost-effective, can yield very pure material.Can have lower yields, finding a suitable solvent can be time-consuming.
Column Chromatography >99%70-95%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.
Acid-Base Extraction ~95%>90%Good for removing neutral or basic impurities, high recovery.May not remove acidic impurities, requires handling of acids and bases.

Note: The values in this table are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Experimental Workflow Diagram

experimental_workflow crude Crude this compound dissolve Dissolve in appropriate solvent crude->dissolve purification_choice Choose Purification Method dissolve->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity column_chrom Column Chromatography purification_choice->column_chrom Complex mixture acid_base Acid-Base Extraction purification_choice->acid_base Neutral/basic impurities hot_filtration Hot Filtration (optional) recrystallization->hot_filtration load_column Load onto Column column_chrom->load_column base_extraction Extract with Base acid_base->base_extraction cool Cool to Crystallize hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Pure Product filter_wash->dry elute Elute with Solvent Gradient load_column->elute collect_fractions Collect & Monitor Fractions elute->collect_fractions collect_fractions->dry acidify Acidify Aqueous Layer base_extraction->acidify filter_precipitate Filter Precipitate acidify->filter_precipitate filter_precipitate->dry

References

Technical Support Center: 3-(1H-Indol-5-YL)propanoic acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges encountered during the crystallization of 3-(1H-indol-5-yl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its crystallization be challenging?

This compound is a heterocyclic compound featuring an indole core, a carboxylic acid group, and a propanoic acid side chain. This combination of a planar, aromatic indole ring and a flexible, polar carboxylic acid side chain presents unique crystallization challenges. The molecule can engage in various intermolecular interactions, including hydrogen bonding (N-H and COOH), π-π stacking between indole rings, and van der Waals forces. This complex interplay can lead to issues such as polymorphism (forming different crystal structures), "oiling out," and sensitivity to solvent choice and cooling rates.

Q2: What are the most critical parameters to control during the crystallization of this compound?

The key parameters for successful crystallization are:

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but have low solubility at room or sub-ambient temperatures.

  • Supersaturation: The rate at which supersaturation is achieved dictates crystal nucleation and growth. Slow cooling or slow evaporation of the solvent is generally preferred to promote the growth of larger, more ordered crystals.[1]

  • Purity of the Material: Impurities can inhibit crystal nucleation or be incorporated into the crystal lattice, leading to poor crystal quality and inaccurate analytical data.[2]

  • Temperature: The temperature gradient during cooling directly influences the rate of crystallization. Rapid cooling often leads to the formation of small, impure crystals.[1]

  • Agitation: Stirring can influence nucleation and crystal size, but excessive or improperly timed agitation can lead to the formation of a fine powder or oil.

Q3: How do I select a suitable solvent for crystallization?

Solvent selection is often an empirical process. A good starting point is to test solubility in a range of solvents with varying polarities. For this compound, the presence of the polar carboxylic acid group suggests solubility in polar solvents, while the indole ring provides non-polar character.[3]

Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of the crude compound into several test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature. If the compound dissolves immediately, the solvent is likely too good and should be rejected for single-solvent crystallization.

  • If it does not dissolve, gently heat the mixture. If the compound dissolves fully at the higher temperature but precipitates upon cooling, it is a potentially suitable solvent.[2]

  • Consider using a solvent pair (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) if no single suitable solvent is found.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound and a Related Isomer

PropertyThis compound3-(1H-indol-3-yl)propanoic acid (Isomer for Comparison)
CAS Number 192717-19-4[5]830-96-6[6]
Molecular Formula C₁₁H₁₁NO₂[5]C₁₁H₁₁NO₂[6]
Molecular Weight 189.21 g/mol [5]189.21 g/mol [6]
Appearance Not specifiedOff-white to light brown crystalline solid[3]
Melting Point Not specified~133-134 °C[6]
pKa (Predicted) Not specified4.77 ± 0.10[6]

Table 2: Qualitative Solubility and Solvent Selection Guide

Solvent ClassExample SolventsExpected Solubility for this compoundSuitability for Crystallization
Polar Protic Water, Methanol, EthanolSoluble in hot water, less soluble in cold. Soluble in alcohols.[6]Hot water or alcohol/water mixtures are promising.[4]
Polar Aprotic Acetone, Ethyl AcetateLikely soluble.[6]Good candidates, potentially in pairs with anti-solvents like hexanes.
Non-Polar Hexane, TolueneLikely poorly soluble.Can be used as anti-solvents in a two-solvent system.
Chlorinated Dichloromethane, ChloroformLikely soluble.[6]Useful for slow evaporation methods.[7]

Troubleshooting Guide

Q: My compound has "oiled out," forming a liquid instead of solid crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid because the solution temperature is above the compound's melting point at the point of supersaturation. This is often exacerbated by impurities.

  • Immediate Action: Re-heat the solution until the oil redissolves.

  • Solution 1 (Add More Solvent): Add a small amount of the hot "good" solvent to decrease the saturation temperature. Let the solution cool more slowly.[1]

  • Solution 2 (Change Solvent System): The boiling point of your solvent may be too high. Switch to a lower-boiling point solvent or a solvent pair that allows for crystallization at a lower temperature.

  • Solution 3 (Reduce Impurities): If the crude material is highly impure, consider a preliminary purification step like column chromatography or an activated carbon treatment before attempting crystallization.[2]

Q: No crystals are forming, even after the solution has cooled completely. What is the issue?

A: This typically indicates that the solution is not sufficiently supersaturated.

  • Solution 1 (Induce Nucleation): Try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.

  • Solution 2 (Add Seed Crystals): If you have a small amount of pure crystalline product from a previous batch, add a single tiny crystal to the solution to induce crystallization.

  • Solution 3 (Reduce Solvent Volume): There may be too much solvent.[1] Gently heat the solution and evaporate a portion of the solvent to increase the concentration, then allow it to cool again.

  • Solution 4 (Use an Anti-Solvent): If using a single solvent, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy, then warm slightly to clarify and cool slowly.

Q: The crystallization happened very quickly, and the product is a fine powder or looks impure. How can I improve this?

A: Rapid crystallization traps impurities and solvent within the crystal lattice, defeating the purpose of purification.[1]

  • Solution: The goal is to slow down the crystal growth. Re-dissolve the solid by heating and add a small extra volume (1-2 mL per 100 mg) of the hot solvent.[1] This ensures the solution is not oversaturated the moment it begins to cool, allowing for a more gradual and selective crystallization process. Ensure the flask is allowed to cool slowly to room temperature before moving it to an ice bath.

Q: The final yield of my purified crystals is very low. What are the possible causes?

A: A low yield can result from several factors during the crystallization process.[1]

  • Cause 1 (Too Much Solvent): Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor after cooling. To check this, take a drop of the filtrate and let the solvent evaporate; a large solid residue indicates significant product loss.[1]

  • Cause 2 (Premature Crystallization): If using hot filtration to remove impurities, the compound may have crystallized on the filter paper. To prevent this, use a pre-heated funnel and a minimal amount of hot solvent to rinse the filter.

  • Cause 3 (Washing with Room Temperature Solvent): Washing the final crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., hot water or an alcohol/water mixture). Heat the mixture with gentle swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): To remove the carbon or other insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Two-Solvent (Solvent/Anti-solvent) Recrystallization

  • Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (e.g., ethanol or acetone) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (e.g., water or hexane) dropwise with swirling until the solution becomes persistently cloudy (turbid).

  • Clarification: Gently warm the mixture until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the ice-cold solvent mixture for washing.

Mandatory Visualizations

G cluster_workflow Standard Crystallization Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilt Hot Filtration (Optional) Dissolve->HotFilt Cool Slow Cooling (RT then Ice Bath) Dissolve->Cool No Insoluble Impurities HotFilt->Cool Clear Solution Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A standard experimental workflow for the purification of this compound via recrystallization.

G Start Crystallization Experiment Fails OiledOut Observation: 'Oiling Out' Occurs Start->OiledOut NoCrystals Observation: No Crystals Form Start->NoCrystals LowYield Observation: Yield is Very Low Start->LowYield Reheat 1. Re-heat to dissolve oil OiledOut->Reheat Troubleshoot Scratch 1. Scratch flask inner wall NoCrystals->Scratch Troubleshoot CheckFiltrate 1. Check mother liquor for product LowYield->CheckFiltrate Troubleshoot AddSolvent 2. Add more 'good' solvent Reheat->AddSolvent SlowCool 3. Cool much slower AddSolvent->SlowCool ChangeSolvent 4. Change solvent system SlowCool->ChangeSolvent If problem persists Seed 2. Add a seed crystal Scratch->Seed If no effect ReduceSolvent 3. Evaporate some solvent Seed->ReduceSolvent If still no crystals UseLessSolvent 2. Redo: Use less solvent CheckFiltrate->UseLessSolvent If product is present CheckWash 3. Ensure washing is with ice-cold solvent UseLessSolvent->CheckWash

Caption: A decision tree for troubleshooting common problems in crystallization experiments.

References

Technical Support Center: Stabilizing 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of 3-(1H-Indol-5-yl)propanoic acid. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Disclaimer: Specific stability data for this compound is limited. The recommendations provided below are based on the general chemical properties of indole-containing compounds and carboxylic acids, as well as data from the closely related isomer, 3-(1H-indol-3-yl)propanoic acid. It is crucial to perform your own stability studies for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Like other indole derivatives, this compound is susceptible to degradation through several pathways:

  • Oxidation: The electron-rich indole ring is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, and trace metal ions.[1] This can lead to the formation of colored impurities.

  • Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of indole compounds.[2] It is crucial to protect the compound from light during storage and handling.

  • Extreme pH: Both highly acidic and basic conditions can affect the stability of the molecule, potentially leading to hydrolysis or other degradative reactions.[3]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[1]

Q2: What are the ideal storage conditions for long-term stability of solid this compound?

A2: For long-term storage of the solid compound, the following conditions are recommended to minimize degradation:

  • Temperature: Store at low temperatures, such as -20°C or -80°C.[3] For shorter periods, refrigeration at 2-8°C may be sufficient.[1]

  • Light: Protect from light by storing in an amber or opaque vial.[1]

  • Atmosphere: For maximum stability, store under an inert atmosphere, such as argon or nitrogen, to displace oxygen.[3]

  • Container: Use a tightly sealed container to prevent moisture absorption.

Q3: My solid this compound has changed color. Is it still usable?

A3: A change in color, often to a pink, red, or brown hue, is a visual indicator of oxidation and potential polymerization of indole compounds.[1] While a slight color change may not significantly impact the bulk purity for some applications, it is a clear sign of degradation and should be investigated before use in sensitive experiments.[1] It is recommended to re-analyze the purity of the compound using a suitable analytical method like HPLC.

Q4: What is the best way to store solutions of this compound?

A4: Solutions are generally less stable than the solid material. For storing solutions:

  • Solvent Choice: The choice of solvent is critical. Prepare stock solutions in polar aprotic solvents like DMSO or DMF. For aqueous buffers, maintain a pH close to neutral if possible.[3]

  • Preparation: Prepare solutions fresh whenever possible.[3]

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed, light-protected containers.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] Aliquot solutions into single-use vials if necessary.

Q5: Can I add a stabilizer to my solutions of this compound?

A5: Yes, for solutions, adding an antioxidant can help prevent oxidative degradation.[3] Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and ascorbic acid.[1] The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with downstream applications.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

  • Symptom: You observe additional peaks in the chromatogram of your this compound sample.

  • Possible Cause:

    • Degradation: The compound may have degraded during storage or sample preparation.

    • On-Column Degradation: The compound might be unstable on the stationary phase of the HPLC column.

    • Solvent Mismatch: Injecting the sample in a solvent significantly different from the mobile phase can cause peak distortion.[3]

  • Troubleshooting Steps:

    • Analyze a Fresh Sample: Prepare a fresh solution from a new batch of solid material and analyze it immediately.

    • Evaluate Storage Conditions: Review the storage conditions of the sample that showed degradation.

    • Method Validation: Ensure your HPLC method is validated for stability-indicating properties. This can be done through forced degradation studies.

Issue 2: Loss of Purity or Concentration Over Time

  • Symptom: You notice a decrease in the purity or concentration of your compound over time, both in solid form and in solution.

  • Possible Cause:

    • Improper Storage: Exposure to light, oxygen, or elevated temperatures.[1]

    • Inherent Instability: The compound may have limited intrinsic stability under the stored conditions.

  • Troubleshooting Steps:

    • Optimize Storage: Implement the ideal storage conditions outlined in the FAQs (low temperature, protection from light, inert atmosphere).

    • Perform a Stability Study: Conduct a systematic stability study by storing aliquots of the compound under different conditions and analyzing them at regular intervals.

    • Consider a Stabilizer: For solutions, investigate the use of an antioxidant.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ProtectionAtmosphereContainer
Solid -20°C to -80°C (Long-term)[3]Amber or opaque vial[1]Inert gas (e.g., Argon, Nitrogen)[3]Tightly sealed
2-8°C (Short-term)[1]
Solution -20°C to -80°C[3]Amber or opaque vial[3]Inert gas (optional but recommended)Tightly sealed, single-use aliquots

Table 2: Example of a Forced Degradation Study Design

Stress ConditionReagent/ConditionDurationTemperature
Acid Hydrolysis 0.1 M HCl[3]24 hours60°C
Base Hydrolysis 0.1 M NaOH[3]24 hours60°C
Oxidation 3% H₂O₂[3]24 hoursRoom Temperature
Thermal Degradation Solid compound48 hours60°C
Photolytic Degradation Solution (0.1 mg/mL)24 hoursPhotostability chamber (UV and visible light)[3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.[3]

  • Stress Conditions (as outlined in Table 2):

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.[3]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.[3]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.[3]

    • Thermal Degradation (Solid): Place the solid compound in an oven at 60°C for 48 hours.[3]

    • Photolytic Degradation: Expose a solution of the compound to a photostability chamber with both UV and visible light for 24 hours. A control sample should be kept in the dark at the same temperature.[3]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC with a photodiode array (PDA) or mass spectrometry (MS) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general starting point for an HPLC method to assess the purity of this compound. Method optimization will be required.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute the compound and any impurities. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., around 220 nm and 280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 0.1 mg/mL).

Mandatory Visualization

Degradation_Pathway 3-(1H-Indol-5-yl)propanoic_acid 3-(1H-Indol-5-yl)propanoic_acid Oxidized_Products Oxidized_Products 3-(1H-Indol-5-yl)propanoic_acid->Oxidized_Products O2, Light, Metal Ions Photodegradation_Products Photodegradation_Products 3-(1H-Indol-5-yl)propanoic_acid->Photodegradation_Products UV/Visible Light Hydrolysis_Products Hydrolysis_Products 3-(1H-Indol-5-yl)propanoic_acid->Hydrolysis_Products Extreme pH

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation Stock_Solution Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis Stock_Solution->Acid Base Base Hydrolysis Stock_Solution->Base Oxidation Oxidation Stock_Solution->Oxidation Thermal Thermal Stock_Solution->Thermal Photo Photolytic Stock_Solution->Photo HPLC_Analysis HPLC-PDA/MS Analysis Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Identify Degradants & Assess Stability HPLC_Analysis->Data_Evaluation

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: 3-(1H-Indol-5-YL)propanoic Acid Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of 3-(1H-Indol-5-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight of this compound and its expected molecular ion peak?

A1: The monoisotopic molecular weight of this compound (C₁₁H₁₁NO₂) is 189.079 g/mol . In positive ion mode electrospray ionization (ESI), you should expect to see the protonated molecule [M+H]⁺ at an m/z of 190.086. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 188.072.

Q2: What are the most common adducts observed for this compound in ESI-MS?

A2: Besides the protonated molecule, it is common to observe adducts with sodium [M+Na]⁺ and potassium [M+K]⁺, especially if there is contamination from glassware or solvents. It is also possible to see adducts with common mobile phase modifiers like ammonium [M+NH₄]⁺.

Q3: What are the expected major fragment ions for this compound?

A3: The fragmentation of this compound is expected to be driven by fragmentation of the propanoic acid side chain and the indole ring. The most characteristic fragment is the loss of the carboxyl group and ethene, leading to the formation of the stable indolyl-methyl cation. For the related isomer, indole-3-propionic acid, a prominent peak is observed at m/z 130.[1]

Troubleshooting Guides

Issue 1: No Signal or Very Low Intensity of the Molecular Ion

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper Ionization Source Settings Optimize source parameters such as capillary voltage, source temperature, and gas flows. For acidic compounds like this, negative ion mode might provide better sensitivity.
Sample Degradation Ensure the sample is fresh and has been stored properly to avoid degradation.
Ion Suppression The sample matrix can suppress the ionization of the target analyte. Dilute the sample or improve sample cleanup using solid-phase extraction (SPE).
In-source Fragmentation The molecular ion may be fragmenting in the ion source before reaching the mass analyzer. Reduce the cone or fragmentor voltage to use "softer" ionization conditions.[2]
Incorrect Mobile Phase pH The pH of the mobile phase can significantly affect ionization efficiency. For this acidic compound, a mobile phase with a pH around its pKa might not be optimal. Experiment with different pH values.
Issue 2: Unexpected Peaks in the Mass Spectrum

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination Contaminants from solvents, glassware, or the LC system can introduce unexpected peaks. Run a blank to identify background ions.
Adduct Formation As mentioned in the FAQ, sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺) adducts are common. The presence of these can be confirmed by their characteristic mass shifts.
In-source Fragmentation High source energies can cause fragmentation before mass analysis, leading to the appearance of fragment ions in the full scan spectrum.[3]
Isomeric Impurities The presence of isomers, such as 3-(1H-Indol-3-YL)propanoic acid, can lead to peaks with the same m/z but potentially different fragmentation patterns in MS/MS.
Issue 3: Poor Peak Shape in the Chromatogram

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Column Chemistry For this polar, acidic compound, a standard C18 column might not provide optimal peak shape. Consider a column with a different stationary phase or an end-capped column.
Mobile Phase Mismatch with Sample Solvent Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
Secondary Interactions with Column The acidic nature of the analyte can lead to interactions with the silica backbone of the column, causing peak tailing. The addition of a small amount of a competing acid (e.g., formic acid) to the mobile phase can improve peak shape.
Column Overloading Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or sample concentration.

Predicted Fragmentation Pathway and Quantitative Data

The following table summarizes the predicted key ions for this compound in positive ion mode ESI-MS/MS.

Ion m/z (approx.) Proposed Structure/Loss
[M+H]⁺190.1Protonated Molecular Ion
[M+H - H₂O]⁺172.1Loss of water
[M+H - COOH]⁺145.1Loss of the carboxyl group
[M+H - C₂H₄COOH]⁺130.1Loss of the propanoic acid side chain (via McLafferty-type rearrangement)
[Indole]⁺ fragment117.1Further fragmentation of the indole ring

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to the desired concentrations.

  • Sample Extraction (from biological matrix): A generic protein precipitation protocol is as follows:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method
  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole or high-resolution mass spectrometer with ESI source

  • Ionization Mode: Positive (or Negative)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument.

  • MS/MS Transitions:

    • Precursor Ion: 190.1 m/z

    • Product Ions: Monitor fragments around m/z 172.1, 145.1, and 130.1. Optimize collision energy for each transition.

Visualizations

Fragmentation_Pathway M [M+H]⁺ m/z = 190.1 frag1 [M+H - H₂O]⁺ m/z = 172.1 M->frag1 - H₂O frag2 [M+H - COOH]⁺ m/z = 145.1 M->frag2 - COOH frag3 [M+H - C₂H₄COOH]⁺ m/z = 130.1 M->frag3 - C₂H₄COOH frag4 [Indole]⁺ fragment m/z = 117.1 frag3->frag4 - CH

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solution working Working Standards stock->working lc UHPLC Separation working->lc extraction Sample Extraction extraction->lc ms Mass Spectrometry lc->ms msms Tandem MS (MS/MS) ms->msms integration Peak Integration msms->integration quant Quantification integration->quant

Caption: General experimental workflow for LC-MS/MS analysis.

Troubleshooting_Tree start Mass Spec Issue? no_signal No / Low Signal start->no_signal bad_peaks Bad Peak Shape start->bad_peaks extra_peaks Extra Peaks start->extra_peaks no_signal_q1 Check Source Parameters? no_signal->no_signal_q1 bad_peaks_q1 Check Column? bad_peaks->bad_peaks_q1 extra_peaks_q1 Run Blank? extra_peaks->extra_peaks_q1 no_signal_a1_yes Optimize Source no_signal_q1->no_signal_a1_yes Yes no_signal_q2 Check Sample Prep? no_signal_q1->no_signal_q2 No no_signal_a2_yes Improve Cleanup no_signal_q2->no_signal_a2_yes Yes no_signal_q3 In-source Fragmentation? no_signal_q2->no_signal_q3 No no_signal_a3_yes Lower Cone Voltage no_signal_q3->no_signal_a3_yes Yes bad_peaks_a1_yes Change Column bad_peaks_q1->bad_peaks_a1_yes Yes bad_peaks_q2 Check Mobile Phase? bad_peaks_q1->bad_peaks_q2 No bad_peaks_a2_yes Adjust pH / Additive bad_peaks_q2->bad_peaks_a2_yes Yes extra_peaks_a1_yes Identify Contaminants extra_peaks_q1->extra_peaks_a1_yes Yes extra_peaks_q2 Check for Adducts? extra_peaks_q1->extra_peaks_q2 No extra_peaks_a2_yes Confirm Mass Shifts extra_peaks_q2->extra_peaks_a2_yes Yes

Caption: Troubleshooting decision tree for common MS issues.

References

Technical Support Center: Optimizing Reaction Conditions for Derivatizing 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(1H-Indol-5-YL)propanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?

The most common derivatization methods are esterification and amidation. Esterification is typically achieved through Fischer esterification with an alcohol in the presence of an acid catalyst, or by using coupling agents.[1][2][3] Amidation is commonly performed using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with additives such as N-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP).[4][5][6]

Q2: Why is my esterification/amidation yield low?

Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Driving the equilibrium towards the product by removing water (for esterification) or using an excess of one reagent can improve yields.[1][2]

  • Side reactions: The indole nucleus is susceptible to side reactions under acidic conditions.[7] Protecting the indole nitrogen may be necessary.

  • Steric hindrance: Bulky alcohols or amines may react slowly.

  • Poor activation of the carboxylic acid: In amide coupling, the choice and amount of coupling and activating agents are critical.[6]

  • Substrate purity: Impurities in the starting material can interfere with the reaction.

Q3: Do I need to protect the indole nitrogen (N-H) during derivatization?

Protection of the indole nitrogen is often recommended, especially under strongly acidic or basic conditions, to prevent side reactions such as N-alkylation or N-acylation.[7] Common protecting groups for indoles include Boc, Ts (tosyl), and SEM.[7] The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy.

Q4: What are the best methods for purifying my this compound derivative?

Purification is typically achieved through column chromatography on silica gel.[8][9] The choice of eluent is crucial for good separation. A common strategy is to start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.[8] For acidic products that may streak on silica, adding a small amount of acetic or formic acid to the eluent can improve separation.[10] Conversely, for basic derivatives, adding a small amount of triethylamine can be beneficial. Reversed-phase HPLC can also be used for purification of polar derivatives.

Troubleshooting Guides

Esterification Reactions
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inefficient acid catalysis.Use a stronger acid catalyst (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., Sc(OTf)₃).[1]
Reaction has not reached equilibrium.Increase reaction time or temperature. Use a Dean-Stark apparatus to remove water and drive the equilibrium forward.[1]
Steric hindrance from the alcohol.Use a less hindered alcohol if possible. Consider alternative methods like Steglich esterification.[3]
Formation of dark-colored byproducts Decomposition of the indole ring under strong acid.Use a milder acid catalyst or a lower reaction temperature. Consider protecting the indole nitrogen.
Difficult purification Co-elution of starting material and product.Optimize the solvent system for column chromatography. A shallow gradient of the polar solvent can improve separation.[8]
Product is an oil and does not crystallize.Attempt purification by column chromatography. If the product is still impure, consider converting it back to the carboxylic acid and re-purifying.
Amidation Reactions
Problem Possible Cause Troubleshooting Steps
Low or no product formation Inefficient activation of the carboxylic acid.Use a combination of coupling agents (e.g., EDC) and activating agents (e.g., HOBt, DMAP).[4][6]
Poor nucleophilicity of the amine.For electron-deficient amines, a more reactive coupling agent like HATU may be required.[5]
Formation of N-acylurea byproduct.Add HOBt to the reaction mixture to suppress the formation of this byproduct.[6]
Multiple spots on TLC, complex mixture Side reactions involving the indole nitrogen.Protect the indole nitrogen with a suitable protecting group.
The amine is reacting with the coupling agent.Add the amine to the pre-activated carboxylic acid.
Product is difficult to separate from urea byproduct Dicyclohexylurea (from DCC) is insoluble in many solvents.Use a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[4]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Methanol

This protocol describes a typical Fischer esterification reaction.[1][2][11]

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 65°C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC).[12]

  • Once the reaction is complete (typically after 4-10 hours), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[8][9]

Protocol 2: Amidation of this compound with Benzylamine using EDC/HOBt

This protocol outlines a standard procedure for amide bond formation.[4][5][13]

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M HCl (aqueous)

  • Saturated sodium bicarbonate (aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), HOBt (1.2 eq), and benzylamine (1.1 eq) in anhydrous DCM or DMF.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Experimental Workflow

experimental_workflow cluster_esterification Esterification cluster_amidation Amidation start_ester This compound reaction_ester Fischer Esterification (Reflux) start_ester->reaction_ester reagents_ester Alcohol (e.g., Methanol) Acid Catalyst (e.g., H₂SO₄) reagents_ester->reaction_ester workup_ester Aqueous Workup reaction_ester->workup_ester purification_ester Column Chromatography workup_ester->purification_ester product_ester Ester Derivative purification_ester->product_ester start_amide This compound reaction_amide Amide Coupling (0°C to RT) start_amide->reaction_amide reagents_amide Amine (e.g., Benzylamine) Coupling Agents (EDC, HOBt) Base (DIPEA) reagents_amide->reaction_amide workup_amide Aqueous Workup reaction_amide->workup_amide purification_amide Column Chromatography workup_amide->purification_amide product_amide Amide Derivative purification_amide->product_amide

Caption: General workflows for esterification and amidation of this compound.

Signaling Pathway Modulation

Derivatives of indole-3-propanoic acid (IPA) have been shown to modulate inflammatory signaling pathways, such as the NF-κB pathway, often through the activation of the Aryl Hydrocarbon Receptor (AhR).[14][15][16][17]

signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propanoic Acid Derivative AhR AhR IPA->AhR Activates NFkB NF-κB (p65/p50) AhR->NFkB Inhibits IKK IKK Complex IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds to promoter regions Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) DNA->Inflammation Transcription

Caption: Simplified diagram of NF-κB pathway modulation by an indole-3-propanoic acid derivative.

References

Technical Support Center: Synthesis of 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the common impurities encountered during the synthesis of 3-(1H-Indol-5-YL)propanoic acid. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent synthetic strategies for this compound involve two primary pathways:

  • Fischer Indole Synthesis: This classic method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde bearing the propanoic acid side chain, under acidic conditions.[1][2][3]

  • Functionalization of a Pre-formed Indole Ring: A common starting material for this approach is 5-bromoindole. The propanoic acid side chain is then introduced, typically via a palladium-catalyzed cross-coupling reaction (e.g., Heck reaction) with an acrylic acid derivative, followed by reduction.

Q2: What are the typical impurities I might encounter when using the Fischer Indole Synthesis route?

A2: The Fischer indole synthesis can be prone to several side reactions, leading to a range of impurities.[1][4] Key impurities include:

  • Regioisomers: If an unsymmetrical ketone is used as a precursor, a mixture of isomeric indoles can be formed.[4]

  • Polymeric/Tarry Materials: The strongly acidic and often high-temperature conditions can lead to the formation of intractable tars and polymers, which can complicate product isolation and reduce yields.[4]

  • Starting Materials: Unreacted phenylhydrazine and ketone precursors may remain.

  • N-N Bond Cleavage Products: Under certain acidic conditions, the hydrazone intermediate can cleave, leading to various byproducts.[5]

Q3: I am using 5-bromoindole as a starting material. What impurities should I be aware of?

A3: Commercial 5-bromoindole can contain several process-related impurities that can carry through to your final product.[6] These include:

  • Indole: Incomplete bromination during the synthesis of 5-bromoindole can leave residual indole.

  • Dibromoindoles: Over-bromination can lead to the formation of various dibrominated isomers (e.g., 4,5-dibromoindole, 5,6-dibromoindole).[6]

  • Other Bromoindole Isomers: While bromination is generally regioselective for the 5-position, other isomers (e.g., 4-bromoindole, 6-bromoindole) can form in small quantities.[6]

  • Oxidized Species: Exposure to air and light can lead to the formation of colored, oxidized byproducts.[6]

  • Debromination Product (Indole): During subsequent reactions, such as palladium-catalyzed cross-couplings, debromination of 5-bromoindole can occur, leading to the formation of indole as a significant byproduct.[6]

Q4: How can I best analyze the purity of my this compound sample?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for quantifying the purity of the target compound and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for identifying the structure of the desired product and characterizing any impurities present.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product and identify the mass of unknown impurities.

Troubleshooting Guides

Issue 1: Low Yield and Presence of Tarry Byproducts in Fischer Indole Synthesis
Possible Cause Troubleshooting Steps
Harsh reaction conditions (strong acid, high temperature).- Use a milder acid catalyst (e.g., p-toluenesulfonic acid instead of polyphosphoric acid).- Optimize the reaction temperature; try running the reaction at the lowest effective temperature.- Consider using a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) which can sometimes offer milder conditions.[2]
Unstable hydrazone intermediate.- In some cases, it is preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone intermediate.[5]
Substrate decomposition.- Protect reactive functional groups on the starting materials if they are sensitive to the acidic conditions.
Issue 2: Formation of Multiple Products When Using 5-Bromoindole
Possible Cause Troubleshooting Steps
Presence of impurities in the starting 5-bromoindole.- Assess the purity of the commercial 5-bromoindole by HPLC or NMR before use.- Purify the starting material if significant levels of isomers or indole are detected. Recrystallization or column chromatography can be effective.[6]
Debromination side reaction during cross-coupling.- Protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM) before performing the cross-coupling reaction. This is often the most effective way to prevent debromination.[6]- Optimize the reaction conditions of the cross-coupling reaction (catalyst, ligand, base, solvent, and temperature) to minimize debromination.
Formation of regioisomers during side chain introduction.- Carefully select the reaction conditions and reagents for the introduction of the propanoic acid side chain to ensure the desired regioselectivity.

Data Presentation: Common Impurities and Analytical Data

Impurity NamePotential SourceTypical Analytical Signature (¹H NMR)
Indole Impurity in starting 5-bromoindole; Debromination byproductCharacteristic signals for the indole ring protons without the C5-substituent pattern.
Dibromoindoles Over-bromination of indole during 5-bromoindole synthesisComplex aromatic region in the ¹H NMR spectrum with different splitting patterns compared to the desired product.
Other Bromoindole Isomers Non-selective bromination of indoleAromatic signals with coupling constants and chemical shifts indicative of substitution at positions other than C5.
Starting Phenylhydrazine Incomplete reaction in Fischer Indole SynthesisSignals corresponding to the unreacted hydrazine precursor.
Starting Ketone/Aldehyde Incomplete reaction in Fischer Indole SynthesisSignals corresponding to the unreacted carbonyl precursor.
Regioisomeric Indole Use of unsymmetrical ketone in Fischer Indole SynthesisA set of indole signals with a different substitution pattern in the aromatic or pyrrole ring.

Experimental Protocols

Protocol 1: Purification of Commercial 5-Bromoindole
  • Dissolution: Dissolve the commercial 5-bromoindole in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Washing: Wash the organic solution sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by water and then brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

  • Recrystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) to obtain purified 5-bromoindole. The use of activated charcoal can help remove colored impurities.[5]

Protocol 2: General Work-up and Purification of this compound
  • Quenching: After the reaction is complete, carefully quench the reaction mixture, often by pouring it into water or an ice/water mixture.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Acid/Base Wash:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to extract the acidic product into the aqueous layer.

    • Separate the aqueous layer and acidify it with a dilute acid (e.g., 1M HCl) to precipitate the product.

    • Collect the precipitated product by filtration.

  • Chromatography: If further purification is needed, the crude product can be purified by column chromatography. Due to the acidic nature of the product, silica gel chromatography might require a solvent system containing a small amount of acetic acid to prevent tailing. Alternatively, reverse-phase chromatography can be employed.

  • Recrystallization: The final product can be recrystallized from a suitable solvent to achieve high purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis synthesis Synthesis of Crude This compound quench Quench Reaction synthesis->quench Reaction Mixture extract Solvent Extraction quench->extract wash Acid/Base Wash extract->wash chromatography Column Chromatography (Optional) wash->chromatography Crude Product recrystallization Recrystallization wash->recrystallization If sufficiently pure chromatography->recrystallization analysis Purity & Structural Analysis (HPLC, NMR, MS) recrystallization->analysis Purified Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_fischer start Low Yield / Tarry Product in Fischer Synthesis cause1 Harsh Conditions? start->cause1 cause2 Hydrazone Unstable? start->cause2 solution1a Use Milder Acid cause1->solution1a Yes solution1b Lower Temperature cause1->solution1b Yes solution2 One-Pot Synthesis cause2->solution2 Yes

Caption: Troubleshooting logic for common issues in the Fischer indole synthesis of the target compound.

References

Technical Support Center: Addressing Poor Cell Permeability of 3-(1H-Indol-5-YL)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor cell permeability of 3-(1H-Indol-5-YL)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the cell permeability of this compound expected to be poor?

The primary reason for the anticipated poor cell permeability of this compound is the presence of the carboxylic acid group. At physiological pH, this group is ionized (deprotonated), conferring a negative charge to the molecule.[1][2] Charged molecules generally exhibit poor passive diffusion across the lipophilic cell membrane.[3] The overall hydrophilicity of the molecule is increased by this polar functional group, which can hinder its ability to partition into the lipid bilayer of the cell membrane.[2]

Q2: What are the main strategies to improve the cell permeability of this compound?

There are two primary strategies to consider:

  • Chemical Modification (Prodrug Approach): This involves masking the polar carboxylic acid group by converting it into a more lipophilic functional group, such as an ester.[1][2][4][5] This "prodrug" can more readily cross the cell membrane. Once inside the cell, endogenous enzymes like esterases can cleave the modifying group, releasing the active parent compound.[5]

  • Formulation Strategies: This approach focuses on the delivery of the unchanged molecule by using formulation excipients that enhance its permeability.[6][7][8] This can involve the use of permeation enhancers, ion pairing agents, or lipid-based and surfactant formulations.[6][9]

Q3: What is a prodrug and how can it help?

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body.[4] For carboxylic acids like this compound, creating an ester prodrug is a common and effective strategy.[1][2][5] The ester masks the polar carboxylic acid, increasing the molecule's lipophilicity and allowing it to better penetrate the cell membrane. Intracellular esterases then hydrolyze the ester, releasing the active carboxylic acid.[5]

Q4: What are permeation enhancers?

Permeation enhancers are substances that temporarily and reversibly increase the permeability of the cell membrane, allowing for improved passage of a drug molecule.[7] Examples include fatty acids, surfactants, and bile salts.[9] These agents can work by disrupting the lipid bilayer or affecting tight junctions between cells.[9]

Troubleshooting Guide

Issue: Low intracellular concentration of this compound in cell-based assays.

  • Possible Cause 1: Poor Passive Diffusion.

    • Solution: Employ a prodrug strategy. Synthesizing a simple alkyl ester (e.g., methyl or ethyl ester) of the carboxylic acid can significantly increase lipophilicity and improve passive diffusion.[3][10]

  • Possible Cause 2: Active Efflux by Transmembrane Transporters.

    • Solution: The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively transport it out of the cell.[10][11] To test this, co-administer the compound with a known efflux pump inhibitor (e.g., verapamil for P-gp).[10][12] A significant increase in intracellular concentration in the presence of the inhibitor suggests that efflux is a contributing factor.

  • Possible Cause 3: Poor Aqueous Solubility.

    • Solution: While increasing lipophilicity can improve permeability, it may decrease aqueous solubility, leading to precipitation in the assay medium.[10][11] It's crucial to find a balance. Consider using formulation strategies such as lipid-based delivery systems or nanoparticles to improve solubility.[8][9][13]

Issue: An ester prodrug of this compound is not showing the expected increase in activity.

  • Possible Cause 1: Insufficient Hydrolysis of the Prodrug.

    • Solution: The ester may not be efficiently cleaved by intracellular esterases. The rate of hydrolysis can be influenced by the nature of the ester group.[5] Consider synthesizing a small library of different esters (e.g., methyl, ethyl, propyl) to identify one with an optimal hydrolysis rate.

  • Possible Cause 2: Prodrug is also an Efflux Pump Substrate.

    • Solution: The modified compound itself could be a substrate for efflux pumps. Perform the efflux inhibitor experiment as described above with the prodrug.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[14][15]

Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and its diffusion across the artificial membrane into the acceptor wells is measured.[14][15]

Detailed Methodology:

  • Prepare the Lipid Membrane: Coat the filter of a 96-well donor plate with 5 µL of a 1% lecithin in dodecane solution.[16]

  • Prepare Solutions:

    • Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) containing a small percentage of a co-solvent like DMSO (typically 1-5%) to a final concentration of 10-200 µM.[16][17]

    • Prepare the acceptor solution, which is typically the same buffer as the donor solution.

  • Assay Setup:

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.[16]

    • Carefully place the lipid-coated donor plate on top of the acceptor plate.

    • Add 150-200 µL of the test compound solution to each donor well.[15][16]

  • Incubation: Incubate the plate assembly at room temperature for 4 to 18 hours with gentle shaking.[15][18]

  • Quantification:

    • After incubation, carefully separate the donor and acceptor plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.[15]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Table 1: Interpretation of PAMPA Permeability Results

Permeability ClassificationPapp (x 10⁻⁶ cm/s)
High> 10
Medium1 - 10
Low< 1
Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human drug absorption.[19][20]

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports. Over 21 days, they differentiate to form a polarized monolayer with tight junctions and active transporters, mimicking the intestinal epithelium.[12][19][20] The transport of the test compound across this monolayer is measured.

Detailed Methodology:

  • Cell Culture: Seed Caco-2 cells on Transwell™ inserts and culture for 18-22 days to allow for differentiation and monolayer formation.[20]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. TEER values should be ≥ 200 Ω·cm².[12][21]

  • Prepare Dosing Solution: Dissolve the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at the desired concentration.[11]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.[21]

    • Incubate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.[11]

  • Permeability Measurement (Basolateral to Apical - B to A for Efflux):

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.[21]

    • Sample from the apical chamber at the same time points.

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[19]

  • Data Analysis:

    • Calculate the Papp value for both A to B and B to A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests active efflux.[20]

Table 2: Interpretation of Caco-2 Permeability Results

Permeability ClassificationPapp (A to B) (x 10⁻⁶ cm/s)Expected Human Absorption
High> 20> 90%
Medium5 - 2050 - 90%
Low< 5< 50%

Visualizations

experimental_workflow cluster_start Start: Poor Permeability cluster_troubleshooting Troubleshooting cluster_solutions Solutions cluster_assays Permeability Assessment start Low Intracellular Concentration of This compound cause1 Possible Cause: Poor Passive Diffusion start->cause1 cause2 Possible Cause: Active Efflux start->cause2 cause3 Possible Cause: Poor Aqueous Solubility start->cause3 solution1 Prodrug Synthesis (Esterification) cause1->solution1 solution2 Co-administer with Efflux Inhibitor cause2->solution2 solution3 Formulation Strategies (e.g., Lipid-based) cause3->solution3 pampa PAMPA Assay solution1->pampa caco2 Caco-2 Assay solution1->caco2 solution2->caco2 solution3->pampa solution3->caco2

Caption: Troubleshooting workflow for poor cell permeability.

prodrug_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space parent_drug This compound (Charged, Poor Permeability) membrane parent_drug->membrane Poor Permeation prodrug Ester Prodrug (Neutral, Lipophilic) prodrug->membrane Good Permeation prodrug_inside Ester Prodrug esterases Esterases prodrug_inside->esterases active_drug Active Parent Drug esterases->active_drug Hydrolysis

Caption: Prodrug strategy for enhancing cell permeability.

References

Technical Support Center: Mitigating Degradation of 3-(1H-Indol-5-YL)propanoic Acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the degradation of 3-(1H-Indol-5-YL)propanoic acid in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is changing color. What is happening?

A1: A color change, often to a yellowish or brownish hue, is a common indicator of degradation for indole-containing compounds. This is typically due to oxidation of the indole ring, which can lead to the formation of colored polymeric byproducts. Exposure to light, air (oxygen), and non-neutral pH can accelerate this process.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A2: The main factors contributing to the degradation of indole compounds in solution are:

  • Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, metal ions, or reactive oxygen species.

  • Light Exposure (Photodegradation): UV and visible light can provide the energy to initiate degradation reactions.

  • pH: Both acidic and alkaline conditions can catalyze the degradation of the indole moiety.

  • Temperature: Higher temperatures generally increase the rate of all chemical degradation pathways.

Q3: What are the optimal storage conditions for a stock solution of this compound?

A3: To maximize stability, stock solutions should be:

  • Stored at low temperatures: Preferably at -20°C or -80°C.

  • Protected from light: Use amber vials or wrap containers in aluminum foil.

  • Stored under an inert atmosphere: Purging the vial with an inert gas like argon or nitrogen before sealing can minimize oxidation.

  • Prepared in a suitable solvent: Anhydrous DMSO or ethanol are often good choices for initial stock solutions. For aqueous experiments, prepare fresh dilutions from the stock and use them promptly.

Q4: Can I use antioxidants to prevent the degradation of my this compound solution?

A4: Yes, adding antioxidants can be an effective strategy. For non-cellular assays, common antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be used. For cell-based experiments, it is crucial to use cell-compatible antioxidants such as N-acetylcysteine or α-tocopherol at concentrations that are not cytotoxic.

Q5: How can I monitor the degradation of my compound during an experiment?

A5: The most reliable way to monitor degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection. This will allow you to separate the parent compound from its degradation products and quantify the remaining amount of active compound over time.

Troubleshooting Guides

Issue 1: Inconsistent or reduced biological activity in assays.
Possible Cause Troubleshooting Steps
Degradation of the compound in the stock solution. 1. Prepare a fresh stock solution of this compound. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles. 3. Store aliquots at -80°C and protect from light.
Degradation of the compound in the assay medium. 1. Minimize the pre-incubation time of the compound in the assay medium before adding to cells or starting the reaction. 2. If possible, perform the assay at a lower temperature. 3. Consider adding a cell-compatible antioxidant to the assay medium.
Interaction with other components in the assay. 1. Run a control experiment with the compound in the assay medium without the biological system (e.g., cells, enzymes) to assess its stability under the assay conditions. 2. Analyze the sample by HPLC or LC-MS to check for the appearance of new peaks that might indicate interaction products.
Issue 2: Appearance of unexpected peaks in HPLC or LC-MS analysis.
Possible Cause Troubleshooting Steps
On-column degradation. 1. If using an acidic mobile phase, consider increasing the pH slightly or using a different buffer. 2. Lower the column temperature. 3. Ensure the column is properly conditioned and not contaminated.
Degradation in the autosampler. 1. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 2. Prepare fresh samples for analysis and minimize the time they spend in the autosampler. 3. Use amber or light-blocking autosampler vials.
Formation of degradation products in the solution. 1. This confirms that degradation is occurring. Refer to the mitigation strategies outlined in the FAQs and other troubleshooting guides. 2. Attempt to identify the degradation products by mass spectrometry to understand the degradation pathway.

Quantitative Data Summary

Condition Parameter Value % Degradation (Hypothetical) Major Degradation Products (Probable)
Acid Hydrolysis 0.1 M HCl24 hours at 60°C15-25%Hydroxylated and/or oxidized indole species
Base Hydrolysis 0.1 M NaOH24 hours at 60°C20-35%Ring-opened products, oxidized species
Oxidation 3% H₂O₂24 hours at RT30-50%N-oxides, hydroxylated indoles, dimers
Thermal Solid State48 hours at 80°C5-10%Oxidized and polymeric products
Photodegradation UV light (254 nm)24 hours40-60%Complex mixture of photo-oxidation products

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 0.1 M HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation (Solution):

    • Incubate the stock solution at 60°C for 24 hours.

    • Cool to room temperature and dilute with mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose the stock solution in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

    • Dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the percentage of degradation and identify major degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at the λmax of this compound (determine experimentally, likely around 220 nm and 280 nm).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to stress thermal Thermal (60°C) prep->thermal Expose to stress photo Photodegradation (UV light) prep->photo Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Analysis (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_ligand Ligand Activation cluster_receptors Cellular Receptors cluster_downstream Downstream Effects ipa This compound ahr Aryl Hydrocarbon Receptor (AhR) ipa->ahr Binds and activates pxr Pregnane X Receptor (PXR) ipa->pxr Binds and activates inflammation Modulation of Inflammatory Response ahr->inflammation gene_expression Altered Gene Expression ahr->gene_expression pxr->gene_expression metabolism Regulation of Metabolism pxr->metabolism

Caption: Potential signaling pathways modulated by this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent/Reduced Biological Activity stock_deg Stock Solution Degradation start->stock_deg assay_deg Degradation in Assay Medium start->assay_deg interaction Interaction with Assay Components start->interaction fresh_stock Prepare Fresh Stock, Aliquot, Store Properly stock_deg->fresh_stock optimize_assay Minimize Incubation Time, Add Antioxidant assay_deg->optimize_assay control_exp Run Stability Controls, Analyze by HPLC/LC-MS interaction->control_exp

Caption: Troubleshooting logic for reduced biological activity.

Validation & Comparative

A Comparative Efficacy Analysis of 3-(1H-Indol-5-YL)propanoic Acid and Other Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of the efficacy of 3-(1H-Indol-5-YL)propanoic acid and its derivatives against other prominent indole compounds, namely Indole-3-carbinol (I3C) and Indole-3-propionic acid (IPA). This comparison is based on available experimental data, focusing on their distinct mechanisms of action and therapeutic potentials in anti-inflammatory and anticancer applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for the cytotoxic and anti-inflammatory activities of the selected indole derivatives. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited. Therefore, the data presented is compiled from various sources to provide a relative understanding of their potency.

Table 1: Comparative Anti-inflammatory and Anticancer Efficacy

Compound/DerivativeBiological Target/AssayEfficacy (IC50/EC50)Therapeutic Area
This compound derivative (ASB14780) Cytosolic Phospholipase A2α (cPLA2α)20 nM[1]Anti-inflammatory
Indole-3-carbinol (I3C) Cancer Cell Viability (Various cell lines)~10 µM - 100 µM[2][3]Anticancer
Indole-3-propionic acid (IPA) Neuroprotection/AntioxidantData on specific IC50/EC50 for a single target is limited; acts as a potent radical scavenger and anti-inflammatory agent.[4][5][6]Neurodegenerative Diseases, Metabolic Disorders

Core Efficacy Comparison

This compound and its Derivatives: The primary mechanism of action identified for derivatives of this compound is the potent and selective inhibition of cytosolic phospholipase A2α (cPLA2α).[7] The derivative, ASB14780, demonstrates high potency with an IC50 value of 20 nM.[1] cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids. By inhibiting this enzyme, this compound derivatives can effectively block a key step in the inflammatory response.

Indole-3-carbinol (I3C): I3C is a well-studied indole compound with significant anticancer properties.[5][6][8][9][10] Its efficacy is demonstrated across a variety of cancer cell lines, with IC50 values typically in the low to mid-micromolar range.[2][3][11] The anticancer mechanism of I3C is multifactorial, involving the induction of cell cycle arrest, apoptosis, and the modulation of multiple signaling pathways, including the inhibition of the pro-survival NF-κB pathway.[8][10]

Indole-3-propionic acid (IPA): IPA is a metabolite of tryptophan produced by the gut microbiota and is recognized for its potent neuroprotective and antioxidant properties.[4][5][6][12] Unlike the other two compounds that have been extensively studied for their direct inhibitory effects on specific enzymes, IPA's benefits are largely attributed to its ability to scavenge free radicals and modulate inflammatory responses, in part through the activation of the Aryl Hydrocarbon Receptor (AhR) which can in turn suppress NF-κB signaling.[13] While specific IC50 values for a single molecular target are not as commonly reported, its broad-spectrum anti-inflammatory and neuroprotective effects are well-documented.[5][6][12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.

Signaling_Pathway cluster_inflammation Inflammatory Stimuli (e.g., LPS) cluster_membrane Cell Membrane cluster_compounds Indole Compound Intervention Inflammatory Stimuli Inflammatory Stimuli NF-kB Activation NF-kB Activation Inflammatory Stimuli->NF-kB Activation Activates Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid cPLA2α Pro-inflammatory Genes Pro-inflammatory Genes NF-kB Activation->Pro-inflammatory Genes Upregulates Pro-inflammatory Eicosanoids Pro-inflammatory Eicosanoids Arachidonic Acid->Pro-inflammatory Eicosanoids COX/LOX This compound (ASB14780) This compound (ASB14780) This compound (ASB14780)->Arachidonic Acid Inhibits cPLA2α Indole-3-carbinol (I3C) Indole-3-carbinol (I3C) Indole-3-carbinol (I3C)->NF-kB Activation Inhibits Indole-3-propionic acid (IPA) Indole-3-propionic acid (IPA) Indole-3-propionic acid (IPA)->NF-kB Activation Inhibits (via AhR) Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Efficacy Assays Seeding Cells Seeding Cells Compound Treatment Compound Treatment Seeding Cells->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Cell Viability Griess Assay Griess Assay Incubation->Griess Assay Nitric Oxide Production cPLA2α Assay cPLA2α Assay Incubation->cPLA2α Assay Enzyme Inhibition

References

Comparative In Vivo Efficacy of 3-(1H-Indol-5-YL)propanoic Acid Derivatives as Cytosolic Phospholipase A2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the in vivo biological activity of 3-(1H-Indol-5-YL)propanoic acid derivatives, focusing on their potent inhibitory effects on cytosolic phospholipase A2α (cPLA2α). The primary focus is on the derivative ASB14780, for which in vivo data is available, and it is compared with other notable cPLA2α inhibitors, Efipladib, AVX001, and AVX002. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cPLA2α inhibition for inflammatory diseases.

Introduction to this compound and cPLA2α Inhibition

This compound and its derivatives have emerged as significant inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme pivotal in the inflammatory cascade. cPLA2α catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes. By inhibiting cPLA2α, these compounds can effectively block the production of these inflammatory mediators, offering a promising therapeutic strategy for a range of inflammatory conditions.

In Vivo Performance Comparison

While direct comparative studies of this compound derivative ASB14780 against Efipladib, AVX001, and AVX002 in the same animal models of inflammation are limited, this guide consolidates available in vivo data from various relevant models to provide a comparative overview of their anti-inflammatory efficacy.

Table 1: Comparison of In Vivo Efficacy of cPLA2α Inhibitors
CompoundAnimal ModelEndpoint MeasuredDosageRoute of AdministrationObserved Efficacy
ASB14780 CCl4-induced hepatic fibrosis in miceReduction in liver fibrosis markers (collagen 1a2, α-SMA, TGF-β1 mRNA)Not specifiedOralMarkedly attenuated liver injury and fibrosis.[1]
ASB14780 High-fat cholesterol diet-induced fatty liver in miceReduction in hepatic lipid deposition and lipogenic mRNA expressionNot specifiedOralReduced lipid deposition in established fatty liver.[1]
Efipladib Rat carrageenan-induced paw edemaReduction in paw edemaNot specifiedOralEfficacious in the model.[2]
Efipladib Rat carrageenan air pouchReduction in inflammatory exudate and cell infiltrationNot specifiedOralEfficacious in the model.[2]
AVX001 & AVX002 Murine collagen-induced arthritis (prophylactic model)Reduction in arthritis index and plasma PGE2 levels10 mg/kg & 30 mg/kgIntraperitonealSignificant reduction in arthritis index, comparable to methotrexate. Reduced PGE2 by ~50%.
AVX001 & AVX002 Murine collagen-induced arthritis (therapeutic model)Reduction in arthritis index and plasma PGE2 levels30 mg/kgIntraperitonealSignificant reduction in arthritis index, comparable to Enbrel. Reduced PGE2 by ~55%.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action: cPLA2α Signaling Pathway

cPLA2a_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_downstream Downstream Signaling PL Membrane Phospholipids AA Arachidonic Acid PL->AA Hydrolysis cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Activation Ca Ca²⁺ Ca->cPLA2a_inactive MAPK MAPK MAPK->cPLA2a_inactive cPLA2a_active->PL Translocation COX COX-1/2 AA->COX LOX LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Indole_acid 3-(1H-Indol-5-YL) propanoic acid Indole_acid->cPLA2a_active Inhibition Stimuli Inflammatory Stimuli Stimuli->Ca Stimuli->MAPK

Caption: cPLA2α signaling pathway in inflammation.

Experimental Workflow: TPA-Induced Mouse Ear Edema

TPA_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Male BALB/c mice Grouping Grouping: - Vehicle Control - TPA Control - Test Compound + TPA Animal->Grouping Treatment Topical application of Test Compound or Vehicle Grouping->Treatment Induction Topical application of TPA (e.g., 2.5 µg/ear) Treatment->Induction 30 min post-treatment Measurement Measure ear thickness (e.g., at 6h and 24h) Induction->Measurement Analysis Calculate % inhibition of edema Measurement->Analysis OVA_Asthma_Workflow cluster_sensitization Sensitization Phase (e.g., Day 1 & 8) cluster_challenge Challenge & Treatment Phase (e.g., Day 15-21) cluster_assessment Assessment Phase (e.g., Day 22) Sens_Day1 Day 1: Intraperitoneal injection of Ovalbumin (OVA) + Adjuvant Sens_Day8 Day 8: Booster injection of OVA Sens_Day1->Sens_Day8 Treatment_Admin Administer Test Compound or Vehicle (e.g., orally) Sens_Day8->Treatment_Admin OVA_Challenge Aerosolized OVA challenge (e.g., daily for 7 days) Treatment_Admin->OVA_Challenge Before each challenge Airway_Response Measure airway hyperresponsiveness (e.g., to histamine) OVA_Challenge->Airway_Response BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) - Cell counts (Eosinophils) - Cytokine levels (IL-4, IL-5) OVA_Challenge->BALF_Analysis Histo Lung Histopathology (Inflammation, Mucus production) OVA_Challenge->Histo

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Reactivity of Indole-3-Propionic Acid

Disclaimer: This guide focuses on 3-(1H-Indol-3-yl)propanoic acid , commonly known as Indole-3-propionic acid (IPA), due to the extensive availability of biological and experimental data for this isomer. The user's original query for 3-(1H-Indol-5-yl)propanoic acid did not yield sufficient public data for a comprehensive comparison. IPA is a significant metabolite produced by the human gut microbiota from dietary tryptophan and has garnered considerable research interest for its role in host physiology.

Indole-3-propionic acid (IPA) is a potent antioxidant and signaling molecule that interacts with multiple biological targets.[1] Its activity is primarily mediated through two key nuclear receptors: the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).[2] This guide provides an objective comparison of IPA's interaction with these primary targets and evaluates its cross-reactivity profile against related indole-containing compounds.

Key Signaling Pathways of Indole-3-Propionic Acid

IPA exerts its biological effects, including the regulation of gut immunity and barrier integrity, by activating the PXR and AhR signaling pathways.[2][3] Upon entering the cell, IPA can bind to the cytosolic AhR or the nuclear PXR. The ligand-bound AhR translocates to the nucleus and forms a heterodimer with the AhR Nuclear Translocator (ARNT), which then binds to specific DNA sequences to regulate gene expression. Activated PXR similarly binds to its responsive elements in the DNA to control the transcription of its target genes.

IPA_Signaling_Pathways cluster_cell Intestinal Epithelial Cell cluster_cyto Cytoplasm cluster_nucleus Nucleus IPA_cyto IPA AhR AhR IPA_cyto->AhR Binds PXR PXR IPA_cyto->PXR Binds AhR_IPA AhR-IPA Complex AhR->AhR_IPA ARNT ARNT AhR_IPA->ARNT AhR_ARNT AhR-ARNT Complex AhR_IPA->AhR_ARNT Dimerizes with ARNT PXR_IPA PXR-IPA Complex PXR->PXR_IPA ARNT->AhR_ARNT DNA DNA (XRE/PXRE) AhR_ARNT->DNA Binds to XRE PXR_IPA->DNA Binds to PXRE Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP3A11, Mdr1) DNA->Target_Genes Regulates Bio_Effects Biological Effects: - Enhanced Barrier Function - Immune Modulation - Reduced Inflammation Target_Genes->Bio_Effects

Caption: Signaling pathways of Indole-3-Propionic Acid (IPA) via AhR and PXR.

Cross-Reactivity Data Summary

The following table summarizes the known interactions of IPA and structurally related tryptophan metabolites with key biological targets. The data highlights differences in affinity and functional outcomes, suggesting a specific structure-activity relationship for each compound.

CompoundTargetAffinity / PotencyNotes / Functional Outcome
3-(1H-Indol-3-yl)propanoic acid (IPA) Pregnane X Receptor (PXR) Kd = 8.7 μM[3]Agonist. Induces transcription of PXR target genes, enhancing mucosal barrier function.[3][4]
Aryl Hydrocarbon Receptor (AhR) Low-affinity ligand[5]Partial agonist. Induces AhR nuclear translocation and can enhance macrophage phagocytosis.[5][6][7]
Hydroxyl Radicals HighPotent scavenger, providing neuroprotective and antioxidant effects without generating pro-oxidant intermediates.[1][8]
M. tuberculosis Tryptophan Biosynthesis-Allosteric inhibitor.[1]
3-Indoleacrylic acid (IA) Aryl Hydrocarbon Receptor (AhR) Very low-affinity ligand[5]Agonist. Induces the expression of AhR target genes.[1]
NRF2 Pathway -Activator. This activity is not observed with IPA.[1]
Indole-3-acetic acid (IAA) Aryl Hydrocarbon Receptor (AhR) Direct ligand[9]Agonist. Can provide liver-protective effects.[9]
Human Serum Albumin (HSA) Ka = 11.57 x 10³ M⁻¹[10]Demonstrates potential for non-specific binding.
Indole Aryl Hydrocarbon Receptor (AhR) Very low-affinity ligand[5]Agonist. Triggers GLP-1 secretion and increases IL-22 production.[1]

Experimental Protocols

Detailed methodologies for the key experiments that generated the comparison data are provided below.

PXR Competitive Binding Assay (Time-Resolved FRET)

This assay quantifies the ability of a test compound to displace a fluorescent ligand from the PXR ligand-binding domain (LBD), allowing for the determination of binding affinity (e.g., IC₅₀ or Kd).

Methodology:

  • Assay Principle: The assay is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a terbium (Tb)-labeled anti-GST antibody and a fluorescein-labeled PXR ligand (Fluormone™ PXR Green). When the fluorescent ligand is bound to the GST-tagged PXR-LBD, excitation of the terbium donor results in energy transfer to the fluorescein acceptor, producing a high FRET signal. A competing compound that displaces the fluorescent ligand disrupts this energy transfer, causing a decrease in the FRET signal.[11]

  • Reagents:

    • LanthaScreen™ TR-FRET PXR Competitive Binding Assay Kit (containing human PXR-LBD, Tb-anti-GST antibody, and Fluormone™ PXR Green).[11]

    • Test compounds (e.g., IPA) serially diluted in DMSO.

    • Assay buffer.

  • Procedure (1,536-well format):

    • Dispense 3 µL of 2x Fluormone™ tracer solution into black, solid-bottom 1,536-well assay plates.[11]

    • Using a pin tool, transfer 23 nL of test and control compounds from a DMSO dilution plate to the assay plate. The final DMSO concentration should be kept below 0.5%.[11]

    • Dispense 3 µL of a 3x mixture of Tb-anti-GST antibody and PXR-LBD into each well to initiate the binding reaction.[11]

    • Seal the plates and incubate at room temperature for 2-3 hours to allow the reaction to reach equilibrium.[11]

    • Read the plates on a fluorescence plate reader capable of TR-FRET. The reader should be set to excite at 340 nm and read emissions at 495 nm (terbium) and 520 nm (fluorescein).[11]

    • The TR-FRET ratio (520 nm / 495 nm) is calculated. Data is normalized to positive (e.g., rifampicin) and negative (DMSO) controls, and concentration-response curves are generated to calculate IC₅₀ values.

AhR Competitive Radioligand Binding Assay

This assay measures the ability of test compounds to compete with a high-affinity radiolabeled ligand for binding to the AhR in cell extracts.

Methodology:

  • Assay Principle: The assay quantifies the displacement of a radiolabeled AhR ligand, such as [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin ([³H]TCDD), from the receptor by a non-labeled test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound.[5]

  • Reagents:

    • [³H]TCDD (radioligand).

    • Cytosolic extracts from Hepa1c1c7 cells (source of murine AhR).[5]

    • Test compounds (e.g., IPA, IAA) at various concentrations.

    • TCDD (unlabeled, for determining non-specific binding).

    • Dextran-coated charcoal.

  • Procedure:

    • Prepare cytosolic extracts from Hepa1c1c7 cells. Protein concentration should be determined (e.g., via BCA assay).[5]

    • In glass tubes, incubate the cytosol with 2 nM [³H]TCDD in the presence of either vehicle (DMSO, for total binding), excess unlabeled TCDD (for non-specific binding), or increasing concentrations of the test compound.[5]

    • Incubate the mixture for 2 hours at room temperature.[5]

    • To separate bound from free radioligand, add a dextran-coated charcoal suspension to each tube, vortex, and incubate on ice for 10 minutes.[5]

    • Centrifuge the tubes to pellet the charcoal (with adsorbed free ligand).

    • Transfer the supernatant (containing protein-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine IC₅₀ values.[5]

References

Comparative Analysis of 3-(1H-Indol-5-yl)propanoic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 3-(1H-indol-5-yl)propanoic acid analogs, focusing on their structure-activity relationships (SAR) as modulators of G-protein coupled receptor 40 (GPR40) and cytosolic phospholipase A2α (cPLA2α). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows.

Structure-Activity Relationship of this compound Analogs as GPR40 Agonists

A series of this compound derivatives have been synthesized and evaluated for their agonistic activity on GPR40, a promising target for the treatment of type 2 diabetes.[1][2][3][4] The core scaffold consists of an indole ring substituted at the 5-position with a propanoic acid moiety. SAR studies have revealed that modifications at the 2-position of the indole ring significantly influence the agonist potency.[5][6]

The following table summarizes the in vitro activity of representative 2-aryl-substituted indole-5-propanoic acid derivatives as GPR40 agonists. The activity is expressed as the half-maximal effective concentration (EC50) in a nuclear factor of activated T-cells (NFAT) luciferase reporter assay.[2]

CompoundREC50 (nM)[2]
8h 4-Fluorophenyl58.6
8i 4-Chlorophenyl37.8
8o 2,5-Dimethylphenyl9.4
4k 4-Fluoro-2-methylphenyl-
4o 2,5-Dimethylphenyl-

Note: EC50 values for 4k and 4o were reported as potent but specific values from a comparable assay were not available in the cited literature.

The data indicates that substitution on the phenyl ring at the 2-position of the indole core is crucial for GPR40 agonism. Analogs with a 2,5-dimethylphenyl substituent (8o and 4o) demonstrated the highest potency.[2][5][6] Interestingly, some of these analogs, such as 4k and 4o, were identified as full agonists, activating both the Gq and Gs signaling pathways, which is a departure from previously reported partial agonists that only activate the Gq pathway.[5][6]

Structure-Activity Relationship of 3-(1-Aryl-1H-indol-5-yl)propanoic Acid Analogs as cPLA2α Inhibitors

In a different therapeutic context, 3-(1-aryl-1H-indol-5-yl)propanoic acids have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes.[7] The SAR for this series of compounds highlights the importance of the N1-substituted aryl group and the propanoic acid chain at the 5-position for inhibitory activity.

The following table presents the structure and inhibitory activity of selected 3-(1-aryl-1H-indol-5-yl)propanoic acid analogs against human cPLA2α. The activity is expressed as the half-maximal inhibitory concentration (IC50).

CompoundRIC50 (µM)[7]
56n (ASB14780) 4-(2-Methyl-1,3-thiazol-4-ylmethoxy)phenyl0.008

Optimization of the para-substituent on the N1-phenyl group led to the discovery of highly potent inhibitors, with compound 56n (ASB14780) emerging as a particularly effective inhibitor of cPLA2α.[7]

Experimental Protocols

GPR40 NFAT Luciferase Reporter Assay

This assay is used to determine the agonistic activity of compounds on the GPR40 receptor by measuring the activation of the NFAT signaling pathway.

Materials:

  • HEK293 cells stably co-transfected with human GPR40 and an NFAT-luciferase reporter construct.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Test compounds dissolved in dimethyl sulfoxide (DMSO).

  • Luciferase assay reagent.

  • White, opaque 96-well plates.

Procedure:

  • Seed the transfected HEK293 cells into 96-well plates at a suitable density and culture overnight.

  • Prepare serial dilutions of the test compounds in serum-free DMEM. The final DMSO concentration should be kept below 0.5%.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

  • After incubation, remove the compound-containing medium and add luciferase assay reagent to each well.

  • Measure the luminescence using a luminometer.

  • Calculate the EC50 values by plotting the luminescence signal against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This assay evaluates the ability of compounds to potentiate glucose-stimulated insulin secretion in a pancreatic beta-cell line.[1]

Materials:

  • MIN6 mouse insulinoma cells.

  • RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin.

  • Krebs-Ringer bicarbonate (KRB) buffer containing different glucose concentrations (e.g., 2.8 mM and 16.7 mM).

  • Test compounds dissolved in DMSO.

  • Insulin ELISA kit.

  • 24-well plates.

Procedure:

  • Seed MIN6 cells into 24-well plates and culture until they reach approximately 80-90% confluency.

  • Wash the cells with KRB buffer containing 2.8 mM glucose and then pre-incubate in the same buffer for 1-2 hours at 37°C.

  • Remove the pre-incubation buffer and add KRB buffer containing 2.8 mM glucose (basal condition) or 16.7 mM glucose (stimulatory condition) along with the test compounds or vehicle (DMSO).

  • Incubate for 1-2 hours at 37°C.

  • Collect the supernatant from each well.

  • Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.

  • Normalize the insulin secretion to the total protein content of the cells in each well.

Signaling Pathways and Experimental Workflows

GPR40 Signaling Pathway

Activation of GPR40 by its agonists can trigger two distinct G-protein-mediated signaling pathways within the pancreatic β-cell, ultimately leading to enhanced glucose-stimulated insulin secretion.[5][6]

GPR40_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR40 GPR40 Gq11 Gαq/11 GPR40->Gq11 Full Agonists & Partial Agonists Gs Gαs GPR40->Gs Full Agonists PLC PLC Gq11->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER releases PKC PKC DAG->PKC cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Insulin_Vesicles Insulin Vesicles Ca_ER->Insulin_Vesicles PKC->Insulin_Vesicles PKA->Insulin_Vesicles Exocytosis Insulin Exocytosis Insulin_Vesicles->Exocytosis Agonist Agonist Agonist->GPR40

Caption: GPR40 signaling pathways in pancreatic β-cells.

Experimental Workflow for GSIS Assay

The following diagram illustrates the key steps involved in the Glucose-Stimulated Insulin Secretion (GSIS) assay.

GSIS_Workflow cluster_treatment Treatment Incubation (1-2h) start Start seed_cells Seed MIN6 Cells in 24-well plate start->seed_cells culture Culture to 80-90% Confluency seed_cells->culture wash Wash with Low Glucose KRB culture->wash pre_incubate Pre-incubate in Low Glucose KRB (1-2h) wash->pre_incubate basal Low Glucose KRB + Compound/Vehicle pre_incubate->basal Basal stimulated High Glucose KRB + Compound/Vehicle pre_incubate->stimulated Stimulated collect Collect Supernatant basal->collect stimulated->collect elisa Measure Insulin Concentration (ELISA) collect->elisa normalize Normalize to Total Protein elisa->normalize end End normalize->end

Caption: Workflow for the Glucose-Stimulated Insulin Secretion (GSIS) assay.

References

comparative analysis of different synthesis routes for 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-(1H-Indol-5-YL)propanoic acid is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a comparative analysis of two prominent methods: a Heck coupling-based approach and a Knoevenagel condensation pathway. The comparison focuses on reaction efficiency, step economy, and the nature of the starting materials, supported by generalized experimental data and detailed protocols.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for selecting a synthesis route for the target compound, from identifying starting materials to comparing the final outcomes.

G cluster_start Initiation cluster_routeA Route A: Heck Coupling cluster_routeB Route B: Knoevenagel Condensation cluster_comparison Evaluation Target Target Molecule: This compound Comparison Comparative Analysis: - Overall Yield - Step Count - Reagent Cost/Toxicity - Scalability Target->Comparison A_Start Starting Material: 5-Bromoindole A_Step1 Heck Reaction (with Methyl Acrylate) A_Start->A_Step1 A_Inter1 Intermediate: Methyl (E)-3-(1H-indol-5-yl)acrylate A_Step1->A_Inter1 A_Step2 Catalytic Hydrogenation A_Inter1->A_Step2 A_Inter2 Intermediate: Methyl 3-(1H-indol-5-yl)propanoate A_Step2->A_Inter2 A_Step3 Ester Hydrolysis A_Inter2->A_Step3 A_Step3->Target Final Product B_Start Starting Material: Indole-5-carbaldehyde B_Step1 Knoevenagel Condensation (with Malonic Acid) B_Start->B_Step1 B_Inter1 Intermediate: (E)-3-(1H-indol-5-yl)acrylic acid B_Step1->B_Inter1 B_Step2 Catalytic Hydrogenation B_Inter1->B_Step2 B_Step2->Target Final Product

Caption: Workflow comparing the Heck coupling and Knoevenagel condensation routes for synthesizing this compound.

Data Presentation: Comparison of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for the two primary synthesis routes discussed. Yields are representative and can vary based on specific reaction conditions and scale.

ParameterRoute A: Heck CouplingRoute B: Knoevenagel Condensation
Starting Material 5-BromoindoleIndole-5-carbaldehyde
Key Reactions Heck Coupling, Catalytic Hydrogenation, Ester HydrolysisKnoevenagel Condensation, Catalytic Hydrogenation
Number of Steps 32
Step 1 Avg. Yield ~90-97% (Heck Coupling)[1]~85-95% (Knoevenagel Condensation)[2][3]
Step 2 Avg. Yield >95% (Hydrogenation)[4]>95% (Hydrogenation)[5]
Step 3 Avg. Yield >90% (Hydrolysis)[6]N/A
Estimated Overall Yield ~77-87%~80-90%
Key Reagents/Catalysts Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, H₂/Pd-CMalonic Acid, Piperidine/Pyridine, H₂/Pd-C
Advantages - High-yielding steps.- Well-established and reliable coupling.- Fewer reaction steps.- Avoids potentially costly Pd catalysts in the C-C bond formation step.- Direct formation of the carboxylic acid.
Disadvantages - Requires a palladium catalyst and phosphine ligand.- Three-step process.- The Knoevenagel reaction may require careful optimization.- Use of pyridine as a solvent/catalyst can be a drawback.

Experimental Protocols

Detailed methodologies for the key steps in each synthesis route are provided below. These protocols are based on established literature procedures for similar substrates.

Route A: Heck Coupling Pathway

This three-step synthesis begins with a palladium-catalyzed Heck reaction, followed by reduction and hydrolysis.

Step 1: Synthesis of Methyl (E)-3-(1H-indol-5-yl)acrylate

  • Materials: 5-Bromoindole, Methyl acrylate, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).

  • Protocol:

    • To a reaction vessel, add 5-bromoindole (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

    • Add anhydrous DMF, followed by methyl acrylate (1.5 eq).

    • Heat the reaction mixture to 110 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.[1]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel) to yield the title compound.

Step 2: Synthesis of Methyl 3-(1H-indol-5-yl)propanoate

  • Materials: Methyl (E)-3-(1H-indol-5-yl)acrylate, Palladium on carbon (10% Pd/C), Methanol or Ethyl Acetate, Hydrogen gas (H₂).

  • Protocol:

    • Dissolve methyl (E)-3-(1H-indol-5-yl)acrylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the substrate).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-3 atm or as required) and stir the mixture vigorously at room temperature.[5][7]

    • Monitor the reaction by observing hydrogen uptake or by TLC/LC-MS until the starting material is consumed.

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which is often pure enough for the next step.

Step 3: Synthesis of this compound

  • Materials: Methyl 3-(1H-indol-5-yl)propanoate, Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH), Methanol/Water or THF/Water, Hydrochloric acid (HCl).

  • Protocol:

    • Dissolve methyl 3-(1H-indol-5-yl)propanoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

    • Add sodium hydroxide (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting ester by TLC.[6]

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Route B: Knoevenagel Condensation Pathway

This two-step route involves the condensation of an aldehyde with malonic acid, followed by a reduction.

Step 1: Synthesis of (E)-3-(1H-indol-5-yl)acrylic acid

  • Materials: Indole-5-carbaldehyde, Malonic acid, Pyridine, Piperidine.

  • Protocol:

    • To a flask containing indole-5-carbaldehyde (1.0 eq), add malonic acid (1.5-2.0 eq) and pyridine as the solvent.[3]

    • Add a catalytic amount of piperidine (approx. 0.1 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 3-5 hours. The reaction involves condensation followed by in-situ decarboxylation. Monitor progress by TLC.

    • After cooling, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with concentrated HCl to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove pyridine and other impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure (E)-3-(1H-indol-5-yl)acrylic acid.

Step 2: Synthesis of this compound

  • Materials: (E)-3-(1H-indol-5-yl)acrylic acid, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas (H₂).

  • Protocol:

    • Dissolve (E)-3-(1H-indol-5-yl)acrylic acid (1.0 eq) in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C catalyst (5-10% by weight).

    • Pressurize the vessel with hydrogen gas (1-3 atm) and stir at room temperature until hydrogen uptake ceases.[5][7]

    • Vent the system and purge with an inert gas.

    • Filter the mixture through Celite to remove the catalyst and wash the pad with ethanol.

    • Evaporate the solvent under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

References

A Comparative Guide to the Binding Affinity of 3-(1H-Indol-5-YL)propanoic Acid Derivatives as GPR40 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of 3-(1H-Indol-5-YL)propanoic acid derivatives targeting the G protein-coupled receptor 40 (GPR40), a promising therapeutic target for type 2 diabetes. The data presented herein is supported by experimental findings from peer-reviewed research.

Comparative Analysis of GPR40 Agonist Affinity

The following table summarizes the in vitro potency of several 3-(2-aryl-1H-indol-5-yl)propanoic acid derivatives and the well-characterized GPR40 agonist, TAK-875 (Fasiglifam). The half-maximal effective concentration (EC50) values, representing the concentration of a compound that induces a response halfway between the baseline and maximum, are presented to facilitate a direct comparison of their binding affinities. Lower EC50 values are indicative of higher binding affinity and potency.

CompoundTargetEC50 (nM)
3-(2-(4-chlorophenyl)-1H-indol-5-yl)propanoic acid (8h)GPR4058.6
3-(2-(4-methoxyphenyl)-1H-indol-5-yl)propanoic acid (8i)GPR4037.8
3-(2-(p-tolyl)-1H-indol-5-yl)propanoic acid (8o)GPR409.4
TAK-875 (Fasiglifam)GPR4014 - 72

Experimental Protocols

The determination of the half-maximal effective concentration (EC50) for GPR40 agonists is typically performed using a cell-based calcium mobilization assay. This method assesses the functional consequence of receptor activation, which in the case of GPR40, leads to an increase in intracellular calcium levels.

GPR40 Agonist-Induced Calcium Mobilization Assay

Objective: To quantify the potency of this compound derivatives and TAK-875 as GPR40 agonists by measuring their ability to stimulate intracellular calcium mobilization in a cell line expressing the human GPR40 receptor.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human GPR40 receptor.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.

  • Calcium Indicator Dye: Fluo-4 AM (acetoxymethyl) ester.

  • Probenecid: An organic anion transporter inhibitor to prevent the efflux of the dye from the cells.

  • Test Compounds: this compound derivatives and TAK-875 dissolved in dimethyl sulfoxide (DMSO).

  • Control Agonist: A known GPR40 agonist or a long-chain fatty acid (e.g., linoleic acid).

  • Instrumentation: A fluorescence plate reader capable of kinetic reading, such as a Fluorometric Imaging Plate Reader (FLIPR) or a FlexStation.

Procedure:

  • Cell Culture:

    • Culture the GPR40-expressing cells in T-75 flasks until they reach 80-90% confluency.

    • The day before the assay, seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at an optimized density to ensure a confluent monolayer on the day of the experiment.

    • Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • On the day of the assay, prepare a loading buffer containing the Fluo-4 AM dye and probenecid in the assay buffer.

    • Aspirate the culture medium from the cell plates and wash the cells once with the assay buffer.

    • Add the loading buffer to each well and incubate the plate for 1 hour at 37°C, protected from light. This allows the Fluo-4 AM to enter the cells and be cleaved into its active, calcium-sensitive form.

    • After incubation, wash the cells gently with the assay buffer to remove any extracellular dye.

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds and the control agonist in the assay buffer. The final concentration of DMSO in the assay should be kept below 0.5% to avoid solvent effects.

  • Measurement of Calcium Mobilization:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (excitation ~490 nm, emission ~525 nm) over time.

    • Establish a stable baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument then automatically adds the test compounds from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔRFU against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.

Visualizing the GPR40 Signaling Pathway

Activation of GPR40 by an agonist, such as a this compound derivative, initiates a downstream signaling cascade that ultimately leads to glucose-stimulated insulin secretion from pancreatic β-cells. The following diagram illustrates this key signaling pathway.

GPR40_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound Derivative GPR40 GPR40 Agonist->GPR40 Binds to Gq Gαq GPR40->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on Ca2_cyto ↑ [Ca²⁺]i ER->Ca2_cyto Releases Ca2_ER Ca²⁺ Insulin Insulin Secretion Ca2_cyto->Insulin Triggers

In Vivo Validation of 3-(1H-Indol-5-YL)propanoic Acid Derivatives as Cytosolic Phospholipase A2α Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of 3-(1H-indol-5-yl)propanoic acid derivatives, a promising class of inhibitors targeting cytosolic phospholipase A2α (cPLA2α), a key enzyme in the inflammatory cascade. The following sections detail the in vitro inhibitory potency of these compounds and the in vivo validation of their anti-inflammatory effects in established animal models. This document is intended to serve as a resource for researchers in pharmacology and drug discovery, offering a concise summary of performance data and the methodologies used to generate it.

Data Presentation: In Vitro and In Vivo Performance

The following tables summarize the quantitative data for a series of 3-(1-aryl-1H-indol-5-yl)propanoic acid derivatives, comparing their in vitro efficacy as cPLA2α inhibitors with their in vivo performance in models of acute inflammation and asthma.

Table 1: In Vitro Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Compound IDN1-SubstituentC3-SubstituentcPLA2α IC50 (μM)
13a PhenylBenzyl0.18
13b (Lead) PhenylPhenethyl0.075
56n (ASB14780) p-(Phenoxy)phenylPhenethylNot specified

IC50 values represent the concentration of the compound required to inhibit 50% of the cPLA2α enzyme activity. A lower IC50 indicates greater potency. Data is based on findings from studies on 3-(1-aryl-1H-indol-5-yl)propanoic acids.[1][2]

Table 2: In Vivo Efficacy in Animal Models of Inflammation

Compound IDAnimal ModelAdministrationEfficacy
56n (ASB14780) TPA-Induced Mouse Ear EdemaOralEffective in reducing edema
56n (ASB14780) Ovalbumin-Induced Guinea Pig AsthmaOralDemonstrated efficacy in asthma model

Efficacy is reported based on the compound's ability to significantly reduce the inflammatory response compared to a control group. Specific quantitative efficacy data (e.g., percentage of edema inhibition) was not available in the abstracts reviewed.[1][2]

Experimental Protocols

Detailed methodologies for the key in vitro and in vivo experiments are provided below to facilitate replication and further investigation.

In Vitro cPLA2α Inhibition Assay

This assay quantifies the inhibitory activity of the test compounds against the cPLA2α enzyme.

  • Enzyme and Substrate Preparation : Recombinant human cPLA2α is used as the enzyme source. The substrate is a liposome formulation containing a fluorescently labeled phospholipid.

  • Reaction Initiation : The test compound, at various concentrations, is pre-incubated with the cPLA2α enzyme in an appropriate buffer. The reaction is initiated by the addition of the phospholipid substrate.

  • Fluorescence Measurement : The enzymatic hydrolysis of the fluorescently labeled phospholipid by cPLA2α results in an increase in fluorescence intensity. This is measured over time using a fluorescence plate reader.

  • IC50 Determination : The rate of the enzymatic reaction is calculated for each compound concentration. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

In Vivo TPA-Induced Mouse Ear Edema Model

This model is used to assess the acute anti-inflammatory activity of the compounds.[2]

  • Animal Model : Male CD-1 or Balb/c mice are typically used.[2]

  • Induction of Inflammation : A solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a vehicle such as acetone is topically applied to the inner and outer surfaces of the right ear of each mouse to induce an inflammatory response.[2] The left ear serves as a control.

  • Compound Administration : The test compound is administered orally at a predetermined dose prior to the TPA application.

  • Edema Assessment : After a specific period (commonly 4-6 hours), the thickness of both ears is measured using a digital caliper.[2] The degree of edema is calculated as the difference in thickness between the TPA-treated and control ears.

  • Efficacy Calculation : The percentage of edema inhibition for the treated group is calculated relative to the vehicle-treated control group.

In Vivo Ovalbumin-Induced Guinea Pig Asthma Model

This model evaluates the potential of the compounds to alleviate allergic asthma.[1]

  • Sensitization : Guinea pigs are sensitized to ovalbumin, an egg protein, through intraperitoneal injections to induce an allergic phenotype.

  • Allergen Challenge : The sensitized animals are then challenged with an aerosolized solution of ovalbumin to induce an asthmatic response, including bronchoconstriction.

  • Compound Administration : The test compound is administered orally prior to the ovalbumin challenge.

  • Measurement of Airway Resistance : Airway resistance is measured in the animals to quantify the severity of the asthmatic response. This is often done using a whole-body plethysmography chamber.

  • Efficacy Evaluation : The ability of the compound to reduce the increase in airway resistance following the ovalbumin challenge is a measure of its efficacy in this model.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows.

cPLA2a_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) Receptor Cell Surface Receptor Stimuli->Receptor MAPK MAPK Cascade (ERK, p38) Receptor->MAPK Ca_Influx ↑ Intracellular Ca²⁺ Receptor->Ca_Influx cPLA2a_inactive Inactive cPLA2α MAPK->cPLA2a_inactive Phosphorylation Ca_Influx->cPLA2a_inactive cPLA2a_active Active cPLA2α (Phosphorylated & Membrane-bound) Membrane Cell Membrane Phospholipids cPLA2a_active->Membrane Hydrolysis AA Arachidonic Acid Membrane->AA COX_LOX COX & LOX Enzymes AA->COX_LOX Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation Inhibitor This compound Derivative Inhibitor->cPLA2a_active Inhibition

Caption: cPLA2α signaling pathway and point of inhibition.

TPA_Ear_Edema_Workflow Start Start: Select Mice Grouping Group Allocation (Vehicle, Compound) Start->Grouping Admin Oral Administration (Vehicle or Compound) Grouping->Admin TPA_App Topical TPA Application (Right Ear) Admin->TPA_App Incubation Incubation Period (e.g., 4-6 hours) TPA_App->Incubation Measure Measure Ear Thickness (Both Ears) Incubation->Measure Analysis Data Analysis: Calculate Edema Inhibition Measure->Analysis End End Analysis->End

Caption: Workflow for the TPA-induced mouse ear edema model.

Ovalbumin_Asthma_Workflow Start Start: Select Guinea Pigs Sensitization Sensitization Phase: Intraperitoneal Ovalbumin Injections Start->Sensitization Grouping Group Allocation (Vehicle, Compound) Sensitization->Grouping Admin Oral Administration (Vehicle or Compound) Grouping->Admin Challenge Challenge Phase: Aerosolized Ovalbumin Admin->Challenge Measure Measure Airway Resistance Challenge->Measure Analysis Data Analysis: Compare Airway Resistance vs. Control Measure->Analysis End End Analysis->End

Caption: Workflow for the ovalbumin-induced guinea pig asthma model.

References

Unraveling the Stereochemistry of 3-(1H-Indol-5-YL)propanoic acid: A Comparative Guide to its Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-(1H-Indol-5-YL)propanoic acid and its Therapeutic Potential

This compound belongs to the class of indole-based compounds, a privileged scaffold in medicinal chemistry. Derivatives of indole propionic acid have garnered significant attention for their therapeutic potential, particularly as antagonists of the CRTH2 receptor.[1][2][3] The CRTH2 receptor is activated by prostaglandin D2 (PGD2) and plays a pivotal role in the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, all of which are key cellular players in the pathophysiology of allergic asthma, atopic dermatitis, and allergic rhinitis.[3] By blocking the action of PGD2 on the CRTH2 receptor, these antagonists can potentially mitigate the inflammatory cascade associated with these conditions.

Chirality is a critical determinant of the biological activity of many CRTH2 antagonists. Often, one enantiomer exhibits significantly higher affinity and potency for the receptor compared to its mirror image. Therefore, the development of enantiomerically pure drugs is a common strategy to enhance therapeutic efficacy and reduce potential off-target effects.

Side-by-Side Comparison of Biological Activity

Due to the absence of publicly available, direct comparative data for the enantiomers of this compound, the following table presents illustrative data based on a closely related indole propionic acid derivative that is a known CRTH2 antagonist. This data highlights the typical stereoselectivity observed for this class of compounds.

ParameterRacemic Mixture(R)-Enantiomer(S)-Enantiomer
CRTH2 Receptor Binding Affinity (Ki, nM) 5051000
Eosinophil Shape Change Inhibition (IC50, nM) 7510>10000
In vivo Eosinophil Recruitment Inhibition (%) 60% at 10 mg/kg85% at 5 mg/kg<10% at 50 mg/kg

Note: The data presented in this table is illustrative and based on the typical activity profiles of chiral indole propionic acid-based CRTH2 antagonists. It does not represent actual experimental data for this compound.

The illustrative data clearly demonstrates that the biological activity resides predominantly in the (R)-enantiomer, which shows significantly higher affinity for the CRTH2 receptor and greater potency in functional assays compared to the (S)-enantiomer and the racemic mixture.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of CRTH2 antagonists.

CRTH2 Receptor Binding Assay

This assay determines the affinity of a compound for the CRTH2 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably transfected with the human CRTH2 receptor.

  • [³H]-PGD₂ (radioligand).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds (racemate and individual enantiomers).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare membranes from HEK293-hCRTH2 cells.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]-PGD₂ and varying concentrations of the test compound.

  • Incubate for 2 hours at room temperature to allow for binding equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Eosinophil Shape Change Assay

This functional assay measures the ability of a compound to inhibit the morphological changes induced in eosinophils upon activation with a CRTH2 agonist.

Materials:

  • Human peripheral blood eosinophils.

  • PGD₂ (agonist).

  • Test compounds.

  • Flow cytometer.

Procedure:

  • Isolate eosinophils from human peripheral blood.

  • Pre-incubate the eosinophils with varying concentrations of the test compound.

  • Stimulate the eosinophils with a sub-maximal concentration of PGD₂.

  • Fix the cells with paraformaldehyde.

  • Analyze the changes in forward scatter (FSC) of the cells using a flow cytometer. An increase in FSC indicates cell shape change.

  • Determine the IC₅₀ value of the test compound for the inhibition of PGD₂-induced shape change.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CRTH2 signaling pathway and a typical experimental workflow for evaluating CRTH2 antagonists.

CRTH2_Signaling_Pathway PGD2 PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Gi Gi Protein CRTH2->Gi Activates PLC Phospholipase C (PLC) Gi->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Eosinophil_Activation Eosinophil Activation (Shape Change, Degranulation, Chemotaxis) Ca_release->Eosinophil_Activation PKC->Eosinophil_Activation

Caption: CRTH2 receptor signaling cascade.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Racemic & Enantiomers of This compound Binding_Assay CRTH2 Receptor Binding Assay Compound->Binding_Assay Functional_Assay Eosinophil Shape Change Assay Compound->Functional_Assay Data_Analysis Determine Ki and IC50 Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Animal_Model Animal Model of Allergic Inflammation Data_Analysis->Animal_Model Dosing Administer Compounds Animal_Model->Dosing Eosinophil_Count Measure Eosinophil Infiltration Dosing->Eosinophil_Count Efficacy_Assessment Assess Therapeutic Efficacy Eosinophil_Count->Efficacy_Assessment

Caption: Experimental workflow for evaluating CRTH2 antagonists.

Conclusion

The stereochemical configuration of this compound is predicted to be a critical determinant of its biological activity, particularly as a CRTH2 antagonist. Based on data from structurally related compounds, the (R)-enantiomer is expected to be significantly more potent than the (S)-enantiomer. The development of an enantiomerically pure form of this compound could, therefore, offer a superior therapeutic profile for the treatment of allergic and inflammatory diseases. Further experimental investigation is warranted to confirm these stereospecific effects and to fully elucidate the therapeutic potential of the individual enantiomers of this compound.

References

Comparative Analysis of 3-(1H-Indol-5-YL)propanoic Acid and its Analogs as Cytosolic Phospholipase A2α Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparative analysis of 3-(1H-Indol-5-YL)propanoic acid and its analogs, focusing on their potential as inhibitors of cytosolic phospholipase A2α (cPLA2α). This guide is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed protocols, and pathway visualizations to support further investigation in this area.

Introduction

Cytosolic phospholipase A2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes. Inhibition of cPLA2α is a promising therapeutic strategy for a variety of inflammatory diseases. Indole-based compounds have emerged as a promising class of cPLA2α inhibitors. This guide focuses on the statistical validation and comparison of this compound and a potent analog, 3-(1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl)propanoic acid (ASB-14780).

Data Presentation

A critical aspect of drug development is the rigorous comparison of lead compounds with established inhibitors. The following tables summarize the available quantitative data for this compound and the highly potent cPLA2α inhibitor, ASB-14780.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )
This compoundC₁₁H₁₁NO₂189.21
ASB-14780C₃₁H₂₇NO₃473.55

Table 2: Biological Activity - cPLA2α Inhibition

CompoundIC₅₀ (nM)Assay System
This compoundData Not Available-
ASB-1478020Human whole-blood assay[1]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. Below are the methodologies for the synthesis of the parent compound and the bioassay used to determine cPLA2α inhibitory activity.

Synthesis of this compound
Cytosolic Phospholipase A2α (cPLA2α) Inhibition Assay

The inhibitory activity of the compounds against cPLA2α can be determined using a variety of established methods. A widely used approach is the mixed micelle assay.

Principle: This assay measures the release of a radiolabeled or fluorescently tagged fatty acid from a phospholipid substrate incorporated into mixed micelles. The reduction in the rate of substrate hydrolysis in the presence of the test compound is used to determine its inhibitory potency.

Procedure:

  • Preparation of Mixed Micelles: A mixture of a suitable phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine), Triton X-100, and buffer is prepared to form mixed micelles.

  • Enzyme and Inhibitor Incubation: Recombinant human cPLA2α is pre-incubated with varying concentrations of the test compound (e.g., ASB-14780) or vehicle control in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the mixed micelle substrate solution.

  • Termination and Product Separation: The reaction is stopped after a defined incubation period by the addition of a quenching solution. The released fatty acid is then separated from the unreacted substrate using techniques such as thin-layer chromatography (TLC) or liquid-liquid extraction.

  • Quantification: The amount of released fatty acid is quantified by scintillation counting (for radiolabeled substrates) or fluorescence measurement.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Mandatory Visualizations

To facilitate a clearer understanding of the experimental workflows and biological pathways, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_assay cPLA2α Inhibition Assay start Starting Materials (e.g., 5-bromoindole) reaction Chemical Reaction (e.g., Heck Coupling) start->reaction purification Purification (e.g., Chromatography) reaction->purification product This compound purification->product enzyme cPLA2α Enzyme incubation Incubation enzyme->incubation inhibitor Test Compound inhibitor->incubation substrate Phospholipid Substrate substrate->incubation measurement Measurement of Product incubation->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: A generalized workflow for the synthesis and biological evaluation of this compound.

signaling_pathway membrane Cell Membrane Phospholipids cPLA2a cPLA2α membrane->cPLA2a hydrolysis arachidonic_acid Arachidonic Acid cPLA2a->arachidonic_acid releases inhibitor This compound / ASB-14780 inhibitor->cPLA2a inhibition prostaglandins Prostaglandins arachidonic_acid->prostaglandins leukotrienes Leukotrienes arachidonic_acid->leukotrienes inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation

Caption: The signaling pathway of cPLA2α and the point of inhibition by indolepropanoic acid derivatives.

Conclusion

This comparative guide provides a foundational resource for researchers interested in the development of this compound and its analogs as cPLA2α inhibitors. While a significant amount of data exists for potent analogs like ASB-14780, further experimental validation, including detailed spectroscopic characterization and head-to-head biological comparisons of this compound, is crucial for advancing this chemical series towards potential therapeutic applications. The provided protocols and visualizations aim to facilitate these future research endeavors.

References

Safety Operating Guide

Proper Disposal of 3-(1H-Indol-5-YL)propanoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling 3-(1H-Indol-5-YL)propanoic acid (CAS No. 192717-19-4), proper disposal is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, based on its known hazards and general laboratory best practices.

Hazard Profile:

This compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, this compound should not be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE) Before Handling Waste:

Before beginning any disposal procedure, ensure you are wearing the appropriate personal protective equipment to minimize exposure:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Procedure:

The primary method for disposing of this compound and its containers is through an approved hazardous waste disposal service.

1. Waste Collection and Storage:

  • Solid Waste:

    • Collect excess or unwanted solid this compound in a clearly labeled, sealable container.

    • The container should be compatible with the chemical and in good condition to prevent leaks.[2]

    • Label the container with "Hazardous Waste," the chemical name "this compound," and the approximate quantity.[2]

  • Contaminated Materials:

    • Any materials used to clean up spills, such as absorbent pads, and contaminated personal protective equipment (e.g., gloves) should be collected in a separate, sealed bag or container labeled as hazardous waste.

  • Empty Containers:

    • Thoroughly empty all contents from the original container.

    • Triple rinse the container with a suitable solvent (e.g., water or an appropriate organic solvent).

    • Collect the rinsate as chemical waste.

    • Once cleaned, deface or remove the original label before disposing of the container in regular glass or plastic recycling, or as directed by your institution's safety protocols.[3]

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.

    • Ensure the container is kept closed except when adding waste.[2]

    • Segregate this acidic waste from bases, oxidizers, and flammable materials to prevent incompatible chemical reactions.[3]

2. Arrange for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal of the hazardous waste.

  • Follow their specific procedures for waste manifest documentation and pickup scheduling.

3. Spill Management:

In the event of a small spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean the spill area with soap and water.

  • Collect all cleanup materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.

Disposal Decision Workflow:

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have this compound for disposal is_bulk_or_residue Is it bulk chemical, residue, or contaminated material? start->is_bulk_or_residue is_spill Is it a spill? spill_size Small or large spill? is_spill->spill_size Yes small_spill Small Spill: 1. Wear appropriate PPE. 2. Contain with inert absorbent. 3. Collect in hazardous waste container. spill_size->small_spill Small large_spill Large Spill: 1. Evacuate the area. 2. Contact EHS/Emergency Response. spill_size->large_spill Large collect_waste Collect in a labeled, sealed hazardous waste container. small_spill->collect_waste end End of Disposal Process large_spill->end is_bulk_or_residue->is_spill No is_bulk_or_residue->collect_waste Yes store_waste Store in a designated satellite accumulation area, segregated from incompatibles. collect_waste->store_waste contact_ehs Contact EHS or approved waste contractor for disposal. store_waste->contact_ehs contact_ehs->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and detailed information.

References

Essential Safety and Operational Guide for 3-(1H-Indol-5-YL)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 3-(1H-Indol-5-YL)propanoic acid. The following procedures are designed to ensure safe handling, storage, and disposal of this compound.

Hazard Summary: this compound is a chemical that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the safety protocols outlined below is essential to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The required PPE is summarized in the table below.

PPE CategoryRequired Equipment
Eye and Face Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[3]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) and a lab coat or chemical-resistant apron are required.[4] Contaminated clothing should be removed and washed before reuse.[5][6]
Respiratory Work should be conducted in a well-ventilated area, such as a fume hood, to avoid breathing dust.[2][5] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[3]
Body A lab coat or coveralls should be worn to protect the body from potential contact.[4][7]
Footwear Closed-toe shoes are required. Chemical-resistant boots or shoe coverings may be necessary in situations with a high risk of spills.[4]

Experimental Protocols and Handling

Handling:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[2][5]

  • Avoid direct contact with skin, eyes, and clothing. Do not breathe in dust.[6]

  • Wash hands thoroughly after handling the compound.[5]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][8]

  • Keep the container tightly closed to prevent contamination and exposure to moisture.[5][6]

  • Protect from direct sunlight.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Emergency Procedures

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[5][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical advice if skin irritation occurs.[5][6]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention if you feel unwell.[5]

Spill Response:

  • For small spills, carefully sweep up the solid material and place it in a suitable, closed container for disposal.[5]

  • Avoid generating dust.

  • Ensure adequate ventilation.

  • For large spills, evacuate the area and contact emergency services.

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[2][5] Do not allow the chemical to enter drains or waterways.[5] Waste should be collected in appropriately labeled, sealed containers and handled by a licensed waste disposal company.

Workflow for Safe Handling

prep Preparation - Review SDS - Don appropriate PPE handling Handling - Use in fume hood - Avoid dust generation prep->handling Proceed with caution storage Storage - Cool, dry, well-ventilated - Tightly closed container handling->storage After use spill Spill Response - Evacuate if necessary - Absorb and collect waste handling->spill If spill occurs disposal Disposal - Labeled, sealed container - Licensed waste disposal storage->disposal When waste is generated spill->disposal Collect spill waste end End of Process disposal->end

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Indol-5-YL)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-Indol-5-YL)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.